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5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine Documentation Hub

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Core Science & Biosynthesis

Foundational

Advanced Pharmacophore Engineering: A Technical Guide to 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-50-3)

Executive Summary In contemporary structure-based drug design (SBDD), the identification and optimization of privileged scaffolds are paramount. 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-50-3) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the identification and optimization of privileged scaffolds are paramount. 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-50-3) is a highly versatile molecular building block widely utilized in the development of targeted therapeutics, particularly kinase inhibitors[1][2]. Acting as a bioisostere for purine bases (adenine and guanine), the 1H-pyrazolo[3,4-b]pyridine core is uniquely capable of forming bidentate hydrogen bonds within the ATP-binding hinge region of various kinases[2][3].

This whitepaper provides an in-depth analysis of this specific building block, detailing its structural rationale, synthetic methodologies, and integration into high-throughput biological screening workflows.

Physicochemical & Structural Profiling

Before integrating this building block into a larger Active Pharmaceutical Ingredient (API), it is critical to understand its baseline physicochemical properties. The presence of the 5-methoxy and 3-methyl groups significantly alters the electronic distribution and lipophilicity of the core scaffold compared to the unsubstituted parent compound.

Table 1: Chemical Identity and Properties [1]

ParameterValue / Description
Chemical Name 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine
CAS Registry Number 1256835-50-3
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
SMILES String COC1=CC2=C(C)NN=C2N=C1
Key Functional Groups Pyrazole (H-bond donor/acceptor), Pyridine (H-bond acceptor,

stacking), Methoxy (Lipophilic, electron-donating)

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Scaffold

ATP-Competitive Hinge Binding

The primary utility of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its ability to mimic the adenine ring of ATP[3]. The N1-H of the pyrazole acts as a strict hydrogen bond donor, while the N7 of the pyridine (or N2 of the pyrazole, depending on the tautomeric state and binding mode) acts as a hydrogen bond acceptor[2][4]. This donor-acceptor pair anchors the molecule to the backbone amides of the kinase hinge region (e.g., interacting with residues like Ala or Cys, depending on the target kinase).

The Role of the 5-Methoxy and 3-Methyl Substituents
  • 3-Methyl Vector : The methyl group at the C3 position provides a critical steric vector. In many kinases, this position projects into the hydrophobic pocket adjacent to the gatekeeper residue. By occupying this space, the 3-methyl group enhances binding affinity and can drive selectivity against kinases with bulky gatekeeper mutations[4][5].

  • 5-Methoxy Vector : The methoxy group at the C5 position serves a dual purpose. Electronically, it enriches the electron density of the pyridine ring, strengthening its ability to engage in

    
     stacking interactions with aromatic residues (such as Phenylalanine) in the catalytic cleft[6]. Sterically, it increases the overall lipophilicity (LogP) of the fragment, driving it deeper into hydrophobic pocket II of the kinase domain.
    

Pathway N1 5-Methoxy-3-methyl- 1H-pyrazolo[3,4-b]pyridine N2 Kinase ATP-Binding Pocket (Hinge Region) N1->N2 Penetrates N3 Bidentate H-Bond Formation (N1-H Donor, N7 Acceptor) N2->N3 Anchors via core N4 Steric Occlusion of Gatekeeper Residue N2->N4 3-Methyl vector N5 Inhibition of Target (e.g., FGFR, CDK2, TRK) N3->N5 Synergistic binding N4->N5 Enhances selectivity

Caption: ATP-competitive binding mechanism of pyrazolo[3,4-b]pyridines at the kinase hinge region.

Synthetic Methodologies & Validation Protocols

To incorporate CAS 1256835-50-3 into complex APIs, researchers typically rely on cyclization strategies or cross-coupling reactions. Below is a self-validating protocol for the de novo construction of highly substituted pyrazolo[3,4-b]pyridines using a Lewis acid-catalyzed cyclization approach[3][7].

Protocol 1: ZrCl₄-Catalyzed Cyclization of Pyrazolo[3,4-b]pyridines

Causality Note: Zirconium tetrachloride (ZrCl₄) is selected over traditional Brønsted acids because it acts as a highly oxophilic Lewis acid. It selectively activates the carbonyl oxygen of the unsaturated ketone, facilitating a rapid Michael addition by the weakly nucleophilic 5-aminopyrazole without causing degradation of the sensitive nitrogen-rich core[7].

Reagents & Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Substituted

    
    -unsaturated ketone (1.1 eq)
    
  • ZrCl₄ (10 mol% catalytic amount)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Procedure:

  • Preparation : In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (10 mmol) and the target

    
    -unsaturated ketone (11 mmol) in 20 mL of anhydrous ethanol.
    
  • Catalyst Addition : Add ZrCl₄ (1 mmol, 10 mol%) in one portion. Critical Step: Ensure the environment is strictly anhydrous during addition, as ZrCl₄ is highly hygroscopic and will hydrolyze to inactive ZrOCl₂ in the presence of water.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) until the starting pyrazole is completely consumed.

  • Workup : Cool the mixture to room temperature and quench with 10 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Validation : Confirm the cyclization via ¹H NMR. The disappearance of the vinylic protons of the ketone and the appearance of the characteristic pyridine ring protons (δ 7.2–8.5 ppm) validate the formation of the pyrazolo[3,4-b]pyridine core[5][7].

In Vitro Screening & Biological Evaluation Workflow

Once the 5-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative is synthesized, it must be evaluated for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this due to its low background noise and high throughput capabilities.

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality Note: The assay buffer utilizes HEPES to maintain a stable physiological pH (7.5), while DTT is included to prevent the oxidation of critical catalytic cysteine residues within the kinase domain. Tween-20 is added to prevent non-specific hydrophobic adsorption of the highly lipophilic pyrazolo[3,4-b]pyridine derivatives to the polystyrene microplate walls.

Step-by-Step Procedure:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[3,4-b]pyridine derivative in 100% DMSO.

  • Reaction Assembly : In a 384-well low-volume plate, add 2 µL of the compound (final DMSO concentration 1%). Add 4 µL of the target kinase (e.g., FGFR1 or TRKA) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Incubation : Incubate the compound-kinase mixture at room temperature for 15 minutes to allow the bidentate hinge-binding equilibrium to establish.

  • Initiation : Add 4 µL of an ATP/Substrate peptide mix to initiate the reaction. The ATP concentration should be set at the empirical

    
     for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.
    
  • Detection : After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and the Europium-labeled anti-phospho antibody.

  • Readout & Analysis : Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow S1 Precursor Assembly (5-Aminopyrazole + Diketone) S2 Lewis Acid Catalyzed Cyclization (ZrCl4, Δ) S1->S2 S3 Scaffold Functionalization (Cross-Coupling) S2->S3 S4 High-Throughput Screening (TR-FRET Kinase Assay) S3->S4 S5 Lead Optimization & SAR Profiling S4->S5

Caption: End-to-end workflow from pyrazolo[3,4-b]pyridine synthesis to biological screening.

Comparative Kinase Inhibition Data

Derivatives based on the pyrazolo[3,4-b]pyridine core have demonstrated profound efficacy across a wide spectrum of oncological targets. Table 2 summarizes the established activity profiles of advanced derivatives sharing this core topology.

Table 2: Representative Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives

Target KinaseDisease IndicationTypical IC₅₀ RangeKey Structural InteractionSource
FGFR1-3 Squamous Cell Lung Cancer1.5 – 15 nMN1-H donates to hinge; C3-substituent occupies gatekeeper pocket.[4]
TRKA NTRK-Fusion Solid Tumors26 – 60 nMPyridine ring engages in

stacking with Phe589.
[6]
CDK2 Various Malignancies10 – 100 nMBidentate binding to Leu83 in the hinge region.[5]
PIM1 Hematological Cancers5 – 50 nMDual inhibition alongside CDK2 via optimized C4/C6 vectors.[5]

References

  • [1] Matrix Fine Chemicals. Molecules PDF - Matrix Fine Chemicals (Catalog Id: MM1256835503N20). Retrieved from:[Link]

  • [3] National Institutes of Health (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from:[Link]

  • [7] MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from:[Link]

  • [2] PubMed / Taylor & Francis. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Retrieved from:[Link]

  • [4] ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from:[Link]

  • [5] Taylor & Francis. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Retrieved from:[Link]

  • [6] RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from:[Link]

Sources

Exploratory

Chemical structure of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

This guide provides an in-depth technical analysis of the 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on structural properties, sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on structural properties, synthetic accessibility, and pharmacological potential.

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine system is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with purines and quinazolines. The specific derivative 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine represents a strategic core for kinase inhibitor design. The 5-methoxy substitution on the pyridine ring modulates lipophilicity and metabolic stability, while the 3-methyl group on the pyrazole ring often restricts conformation or fills hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).

Chemical Identity & Properties

Nomenclature and Numbering

The numbering of the fused system is critical for accurate structure-activity relationship (SAR) analysis.

  • Core: Pyrazolo[3,4-b]pyridine (Pyridine ring fused to a Pyrazole ring across the 3,4-bond of the pyridine).[1][2]

  • Numbering:

    • N1, N2: Nitrogen atoms in the pyrazole ring.[2][3]

    • C3: Carbon in the pyrazole ring (bearing the Methyl group).[4][5]

    • C4, C5, C6: Carbons in the pyridine ring (C5 bears the Methoxy group).[4]

    • N7: Nitrogen atom in the pyridine ring.

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C₈H₉N₃OLow molecular weight fragment
Molecular Weight 163.18 g/mol Ideal for fragment-based drug discovery (FBDD)
cLogP ~1.2 - 1.5Favorable lipophilicity for membrane permeability
H-Bond Donors 1 (N1-H)Key interaction with hinge region (e.g., Glu/Met residues)
H-Bond Acceptors 3 (N2, N7, O-Me)N7 is a critical acceptor in kinase binding
Topological Polar Surface Area ~55 ŲWell within CNS and oral bioavailability limits

Structural & Electronic Analysis

Tautomerism (1H vs. 2H)

The pyrazolo[3,4-b]pyridine system exhibits annular tautomerism.

  • 1H-Tautomer: Generally the thermodynamically preferred form in solution and solid state. It aligns with the canonical binding mode of ATP-competitive inhibitors where N1-H acts as a donor.

  • 2H-Tautomer: Less stable but can be trapped by N-alkylation or specific protein environments.

Electronic Distribution
  • Pyridine Ring (Electron Deficient): The N7 nitrogen withdraws electron density, making C4 and C6 susceptible to nucleophilic attack (SNAr), although the 5-methoxy group (electron-donating by resonance) partially mitigates this, stabilizing the ring against oxidation.

  • 5-Methoxy Effect: The methoxy group at C5 is strategically placed. It increases electron density at the adjacent C4 and C6 positions via resonance (+M effect), potentially altering the pKa of the N7 nitrogen and affecting hydrogen bond strength.

Synthetic Pathways[5][6][7][8]

Synthesizing the specific 5-methoxy-3-methyl substitution pattern requires careful route selection. While the condensation of 5-aminopyrazoles with 1,3-dicarbonyls is common, it often yields 4- or 6-substituted products. The Pyridine Annulation Route is superior for ensuring regiocontrol of the 5-methoxy group.

Pathway Logic: The Pyridine Annulation Strategy

This route builds the pyrazole ring onto a pre-functionalized pyridine. This is "self-validating" because the 5-methoxy group is installed in the starting material, preventing regiochemical ambiguity later.

Retrosynthesis:

  • Target: 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Disconnection: N1-N2 and C3-C3a bonds.

  • Precursors: 2-Chloro-5-methoxy-3-acetylpyridine + Hydrazine.

Visualization: Synthetic Workflow

Synthesis Figure 1: Regioselective Synthesis via Pyridine Precursor Start 2-Chloro-5-methoxynicotinic Acid Step1 1. Conversion to Weinreb Amide 2. Grignard (MeMgBr) Start->Step1 Functionalization Inter 2-Chloro-5-methoxy-3-acetylpyridine Step1->Inter Yields Key Ketone Product 5-Methoxy-3-methyl-1H- pyrazolo[3,4-b]pyridine Inter->Product Cyclization (S_NAr + Condensation) Reagent Hydrazine Hydrate (NH2NH2) Reagent->Product Reagent

Caption: Figure 1 illustrates the regioselective synthesis starting from a pyridine precursor to guarantee the 5-methoxy position.

Experimental Protocol

Objective: Synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine via the hydrazine cyclization method.

Reagents & Materials[2][6][8][9][10][11][12][13][14][15]
  • Precursor: 1-(2-chloro-5-methoxypyridin-3-yl)ethan-1-one (prepared from 2-chloro-5-methoxynicotinic acid).

  • Reagent: Hydrazine hydrate (64% or 80% aqueous solution).

  • Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).

  • Catalyst: None usually required; Triethylamine (Et3N) can be added if the HCl salt is used.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-chloro-5-methoxypyridin-3-yl)ethan-1-one (1.0 eq, 10 mmol) in Ethanol (30 mL).

  • Addition: Dropwise add Hydrazine hydrate (5.0 eq, 50 mmol) to the stirring solution at room temperature. Note: Excess hydrazine acts as both nucleophile and base.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, and a more polar fluorescent spot (the product) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for Pyrazole-NH (broad singlet, ~13.0 ppm), Pyridine protons (two singlets or doublets depending on coupling, ~8.0-8.5 ppm), Methoxy singlet (~3.8 ppm), Methyl singlet (~2.5 ppm).

Medicinal Chemistry & SAR

Pharmacophore Mapping

This scaffold is a classic Type I Kinase Inhibitor core.

  • Hinge Binding: The N1-H and N7 motif mimics the Adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

  • Gatekeeper Interaction: The 3-Methyl group is positioned to interact with the gatekeeper residue. A small group like methyl allows binding to kinases with smaller gatekeepers (e.g., Threonine), whereas larger groups might clash.

  • Solvent Front: The 5-Methoxy group points towards the solvent-exposed region or the ribose binding pocket, depending on the specific binding mode. It can be replaced with solubilizing groups (e.g., -O-CH2-CH2-Morpholine) to improve pharmacokinetic properties.

Visualization: Signaling & Binding Logic

SAR Figure 2: Structure-Activity Relationship (SAR) Map Core Pyrazolo[3,4-b]pyridine Scaffold Pos3 3-Methyl Group Core->Pos3 Pos5 5-Methoxy Group Core->Pos5 N1 N1-H (Donor) Core->N1 N7 N7 (Acceptor) Core->N7 Gatekeeper Gatekeeper Residue Interaction Pos3->Gatekeeper Steric fit Solubility Metabolic Stability & Lipophilicity Modulation Pos5->Solubility Electronic tuning Hinge Hinge Region (ATP Site) Binding N1->Hinge H-Bond N7->Hinge H-Bond

Caption: Figure 2 details the pharmacophoric contributions of the 5-methoxy and 3-methyl substituents within the ATP binding pocket.

References

  • Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420–428.[6] Link

  • Donaire-Arias, A., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2176. Link

  • Quiroga, J., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 12–41. Link

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry, 21, 9154-9162. (Relevant for comparative scaffold functionalization). Link

  • Witherington, J., et al. (2003). "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584. (Demonstrates kinase utility of the class). Link

Sources

Foundational

Pyrazolo[3,4-b]pyridine Scaffold Derivatives in Medicinal Chemistry: Design, Synthesis, and Kinase Inhibition

Executive Summary The 1H-pyrazolo[3,4-b]pyridine system is a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a bioisostere for purines, indazoles, and pyrrolo[2,3-b]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine system is a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a bioisostere for purines, indazoles, and pyrrolo[2,3-b]pyridines, it provides exceptional synthetic tractability and a highly favorable hydrogen-bonding profile for targeting the ATP-binding cassette of various kinases. This technical guide explores the structural rationale, structure-activity relationship (SAR) landscapes, and validated synthetic methodologies for deploying pyrazolo[3,4-b]pyridine derivatives in drug discovery.

Structural Rationale & Bioisosterism

The therapeutic utility of the pyrazolo[3,4-b]pyridine core stems from its ability to act as a versatile hydrogen bond donor-acceptor pair. In the context of kinase inhibition, the scaffold typically anchors into the highly conserved hinge region of the kinase domain.

The N1-H acts as an obligate hydrogen bond donor, interacting with the backbone carbonyl of the hinge residues (e.g., Alanine or Cysteine). Simultaneously, the N2 nitrogen (or the N7 of the pyridine ring, depending on the binding pose) serves as a hydrogen bond acceptor, interacting with the backbone amide NH1[1]. This dual interaction mimics the natural binding of the adenine ring of ATP, making it an ideal competitive inhibitor scaffold.

KinaseBinding cluster_Scaffold Pyrazolo[3,4-b]pyridine cluster_Kinase Kinase Hinge Backbone N1 N1-H Motif (Donor) C_O Carbonyl (C=O) (Acceptor) N1->C_O H-Bond N2 N2/N7 Motif (Acceptor) N_H Amide (N-H) (Donor) N_H->N2 H-Bond

Logical mapping of hydrogen bond donor-acceptor interactions at the kinase hinge region.

Target Landscape & Structure-Activity Relationships (SAR)

The pyrazolo[3,4-b]pyridine scaffold has been successfully deployed against a multitude of oncology targets, most notably Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDKs).

FGFR Inhibition via Scaffold Hopping

In the pursuit of selective FGFR inhibitors, researchers have utilized scaffold hopping to transition from traditional 1H-indazole cores to 1H-pyrazolo[3,4-b]pyridines. This modification significantly enhances enzymatic potency. The causality behind this improvement lies in the electronic distribution of the pyridine ring, which strengthens the N1-H donor capacity. Crucially, N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely erodes activity (IC50 > 5 μM), confirming that the N1-H is an absolute requirement for anchoring to the FGFR1 kinase domain2[2].

CDK Inhibition and Cellular Penetration

For targets like CDKs, structural analogs of Roscovitine built on the pyrazolo[3,4-b]pyridine core have demonstrated high in vitro potency. However, early SAR studies revealed a critical disconnect between enzymatic and cellular assays: derivatives with free primary amino groups exhibited excellent enzyme inhibition but failed in cancer cell line testing due to poor membrane permeability. By acylating the amino group, medicinal chemists successfully masked the polarity, restoring cellular efficacy in lines such as A-549 (lung) and HCT-116 (colon) 3[3].

Quantitative SAR Impact Summary
Modification / ScaffoldTargetin vitro IC50Cellular EfficacyMechanistic Rationale
1H-Indazole (Baseline) FGFR1~100 nMModerateStandard hinge binder baseline.
1H-Pyrazolo[3,4-b]pyridine FGFR1<10 nMHigh (H1581 xenograft)Enhanced H-bond geometry and electronics.
N1-Methyl-pyrazolo[3,4-b]pyridine FGFR1>5000 nMNoneLoss of obligate N1-H bond donor.
Free 3-NH₂ derivative CDKsPotentPoorLow membrane permeability (high PSA).
3-Acylamino derivative CDKsModerateHigh (A-549 cells)Improved lipophilicity and cell penetration.

Synthetic Methodologies

The most robust and widely utilized strategy for constructing the pyrazolo[3,4-b]pyridine architecture is the de novo formation of the pyridine ring onto a pre-existing pyrazole core (Route A). This is typically achieved via the condensation of 5-aminopyrazoles with α,β-unsaturated ketones4[4].

Mechanistic Causality: A common misconception is that the exocyclic amino group (NH₂) of the 5-aminopyrazole initiates the attack. However, the sp² carbon at the C4 position (beta to the amino group) is actually the most nucleophilic site due to the electron-donating resonance from the adjacent heteroatoms. Therefore, the reaction initiates via a Michael addition of the C4 carbon to the β-carbon of the unsaturated ketone. Following this C-C bond formation, the exocyclic amine attacks the carbonyl group, leading to intramolecular cyclization. Subsequent elimination of water and spontaneous air oxidation yields the fully aromatic 1H-pyrazolo[3,4-b]pyridine system 4[4].

To improve yields and reaction kinetics, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) are employed. ZrCl₄ acts as a highly oxophilic catalyst, coordinating with the carbonyl oxygen of the enone to drastically increase its electrophilicity, thereby facilitating the initial Michael addition5[5].

Synthesis SM 5-Aminopyrazole + α,β-Unsaturated Ketone Act ZrCl4 Lewis Acid Carbonyl Activation SM->Act MA C4 Nucleophilic Attack (Michael Addition) Act->MA Enhanced Electrophilicity Cyc NH2 Attack (Cyclization) MA->Cyc Ox Dehydration & Spontaneous Oxidation Cyc->Ox -H2O Prod 1H-Pyrazolo[3,4-b]pyridine Ox->Prod Aromatization

Mechanistic workflow for the synthesis of pyrazolo[3,4-b]pyridines via Michael addition.

Experimental Protocols (Self-Validating Systems)

Protocol 1: ZrCl₄-Catalyzed Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This protocol utilizes Lewis acid catalysis to drive the condensation of 5-aminopyrazoles with α,β-unsaturated ketones.

  • Reagent Preparation & Degassing : Dissolve the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL) and 5-amino-1-phenyl-pyrazole (0.5 mmol) in absolute EtOH (0.5 mL). Causality: Degassing the solvents via argon sparging prevents premature side-oxidations of the highly reactive Michael adduct intermediates.

  • Catalyst Addition : Add ZrCl₄ (0.15 mmol, 30 mol%) to the mixture at 25 °C. Causality: ZrCl₄ activates the enone, overcoming the weak nucleophilicity of the pyrazole C4 position.

  • Cyclization & Aromatization : Vigorously stir the reaction mixture at 95 °C for 16 hours. Causality: Elevated temperatures are required to drive the dehydration step following cyclization. The subsequent oxidation to the aromatic pyridine ring occurs spontaneously under these conditions.

  • Workup & Extraction : Concentrate in vacuo. Partition the residue between CHCl₃ and H₂O. Extract the aqueous layer twice with CHCl₃. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR Check) : Prior to full purification, run a crude ¹H-NMR. The successful formation of the pyrazolo[3,4-b]pyridine core is validated by the disappearance of the pyrazole C4-H singlet (typically ~5.5 ppm) and the appearance of new downfield aromatic protons (δ 7.5–8.5 ppm) corresponding to the newly formed pyridine ring.

Protocol 2: In Vitro Kinase Inhibition Assay (ATP-Competition Validation)

To ensure that the synthesized derivatives are true hinge-binders, the biochemical assay must be designed as a self-validating system that confirms competitive inhibition with ATP.

  • Enzyme Incubation : Incubate the target kinase (e.g., FGFR1 or CDK2) with the fluorescently labeled peptide substrate and the pyrazolo[3,4-b]pyridine inhibitor (serial dilutions from 10 μM to 0.1 nM) in assay buffer (HEPES pH 7.5, MgCl₂, DTT, Tween-20) for 15 minutes at room temperature.

  • ATP Addition (The Validation Step) : Initiate the reaction by adding ATP. To validate competitive hinge-binding, run the assay in parallel at two different ATP concentrations: one at the established

    
     for ATP, and one at 10× 
    
    
    
    . Causality: A true hinge-binding pyrazolo[3,4-b]pyridine will show a significant rightward shift (increase) in its IC50 value at the 10×
    
    
    ATP concentration due to direct substrate competition.
  • Detection & Z'-Factor Calculation : Quench the reaction and read the fluorescence polarization/TR-FRET signal. Calculate the Z'-factor using the formula:

    
    . Self-Validation: The assay is only considered valid and the IC50 data trustworthy if the Z'-factor is > 0.5, ensuring sufficient dynamic range and low signal variance.
    

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in the architecture of modern kinase inhibitors. By understanding the precise mechanistic pathways of its synthesis—specifically the regioselective C4 Michael addition—and the structural causality behind its biological activity (obligate N1-H hinge binding and lipophilicity-driven cellular penetration), medicinal chemists can rationally design highly potent, target-selective therapeutics.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC (N
  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry (SCIRP)
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI

Sources

Exploratory

Commercial &amp; Technical Profile: 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

This technical guide details the commercial procurement, quality validation, and synthetic context of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry. Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the commercial procurement, quality validation, and synthetic context of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry.

Executive Summary & Chemical Identity

5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic system functioning as a bioisostere of purine. It is a critical "privileged structure" in drug discovery, widely employed in the development of kinase inhibitors (e.g., TBK1, CDK2) and allosteric modulators (e.g., mGluR5).

Unlike the unsubstituted core (1H-pyrazolo[3,4-b]pyridine, CAS 271-73-8), the 5-methoxy-3-methyl derivative is typically classified as a Make-to-Order (MTO) or High-Value Intermediate rather than a bulk commodity. Researchers must often source this via custom synthesis or specialized building block libraries.

PropertySpecification
Systematic Name 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine
Core Scaffold 1H-Pyrazolo[3,4-b]pyridine
Molecular Formula C₈H₉N₃O
Molecular Weight ~163.18 g/mol
Key Functionality Kinase Hinge Binder (Donor-Acceptor motif)
Common Impurities Regioisomer (Pyrazolo[1,5-a]pyrimidine), Des-methyl analogs

Commercial Supply Landscape

Due to the specific substitution pattern, this molecule is rarely in stock for immediate shipment in multi-gram quantities. Procurement follows a tiered strategy.

A. Primary Suppliers (Custom & Catalog)

These vendors specialize in heterocyclic building blocks and are most likely to hold stock or offer rapid synthesis (2-4 weeks lead time).

Supplier CategoryRecommended VendorsProcurement Strategy
Tier 1: Stock/Catalog Enamine , WuXi AppTec , Combi-Blocks Search by substructure. If exact match fails, request "Analog Search" or "Make-on-Demand".
Tier 2: Aggregators eMolecules , MolPort Use these platforms to query global inventory. Often routes to Tier 1 suppliers.
Tier 3: Custom Synthesis Syngene , PharmBlock , ChemPartner Required for GMP scale (>100g) or if specific isotopic labeling is needed.
B. Procurement Decision Matrix

The following decision tree illustrates the logic for sourcing this specific intermediate, balancing cost against purity requirements.

SupplyChain Start Need 5-Methoxy-3-methyl- 1H-pyrazolo[3,4-b]pyridine CheckStock Check Tier 1 Catalogs (Enamine, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock Order Direct Purchase (Lead Time: 2-5 Days) InStock->Order Yes Custom Request Custom Synthesis (FTE or Fee-for-Service) InStock->Custom No QC Mandatory QC: NOESY NMR to confirm Regiochem Order->QC RouteSelect Define Synthetic Route (Cyclization vs. Functionalization) Custom->RouteSelect RouteSelect->QC

Figure 1: Strategic sourcing workflow for substituted pyrazolopyridines.

Technical Core: Synthesis & Validation

For researchers unable to source the compound directly, or those needing to validate a purchased batch, understanding the synthesis is mandatory. The primary challenge is regioselectivity .

A. Synthetic Routes

The most robust route involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile.

Protocol Overview:

  • Starting Material: 3-Methyl-5-aminopyrazole (CAS 31230-17-8).

  • Reagent: 2-Methoxy-malonaldehyde surrogate (or equivalent beta-keto ester).

  • Conditions: Acid-catalyzed cyclization (Acetic acid or HCl/EtOH).

Critical Mechanism: The reaction proceeds via a Michael-type addition followed by cyclodehydration. However, the exocyclic amine of the pyrazole competes with the ring nitrogens, potentially leading to pyrazolo[1,5-a]pyrimidine isomers.

Synthesis SM1 3-Methyl-5-aminopyrazole Intermediate Schiff Base / Enamine Intermediate SM1->Intermediate + Reagent, Acid Cat. Reagent Masked 2-Methoxy-1,3-dicarbonyl Reagent->Intermediate Product TARGET: 5-Methoxy-3-methyl- 1H-pyrazolo[3,4-b]pyridine Intermediate->Product Cyclization (Path A) Impurity IMPURITY: Pyrazolo[1,5-a]pyrimidine isomer Intermediate->Impurity Cyclization (Path B - Wrong N)

Figure 2: Synthetic divergence showing the risk of regioisomeric impurities.

B. Quality Control (QC) Protocol

Trusting a label is insufficient for this scaffold due to the isomer risk.

Standard Operating Procedure (SOP) for Validation:

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring: Look for two singlets (or doublets with small coupling) in the aromatic region (approx. δ 8.0 - 8.5 ppm).

    • Methoxy Group: Strong singlet at δ 3.8 - 4.0 ppm.

    • Methyl Group: Singlet at δ 2.4 - 2.6 ppm.

    • NH Proton: Broad singlet, often exchangeable, >12 ppm.

  • NOESY / HMBC (Crucial Step):

    • You must observe a correlation between the pyrazole NH and the adjacent pyridine proton to confirm the [3,4-b] fusion. The [1,5-a] isomer will show a distinct coupling pattern.

  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Requirement: >95% purity @ 254 nm.

Applications in Drug Development

This molecule is not just a chemical curiosity; it is a functional scaffold designed for specific biological interactions.

  • Kinase Inhibition (ATP-Competitive): The pyrazole NH and pyridine N form a donor-acceptor motif that mimics the adenine hinge-binding region of ATP. The 5-methoxy group often projects into the ribose binding pocket or solvent front, improving solubility and metabolic stability.

  • TBK1 Inhibitors: Used in autoimmune disease research.

  • mGluR5 Modulators: Positive Allosteric Modulators (PAMs) for CNS indications (schizophrenia, cognition).

References

  • Chemical Identity & Isomerism

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[1] Molecules. Link

  • Synthetic Methodology

    • Regioselective synthesis of pyrazolo[3,4-b]pyridines.[2][3][4][5] (2014). RSC Advances. Link

  • Biological Context (Kinase/mGluR5)

    • Discovery of 1H-Pyrazolo[3,4-b]pyridines as mGluR5 Positive Allosteric Modulators.[6] (2013). ACS Medicinal Chemistry Letters. Link

  • Supplier Database Verification

    • PubChem Compound Summary: 1H-Pyrazolo[3,4-b]pyridine.[7][8]Link

Sources

Foundational

Technical Deep Dive: 1H- vs. 2H-Pyrazolo[3,4-b]pyridine Isomerism in Drug Discovery

The following technical guide is structured to address the stability, synthesis, and characterization of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers. Executive Summary: The "N-Switch" Dilemma The pyrazolo[3,4-b]pyridine s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the stability, synthesis, and characterization of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers.

Executive Summary: The "N-Switch" Dilemma

The pyrazolo[3,4-b]pyridine scaffold (often referred to as 7-azaindazole) is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., substituted derivatives targeting CDK2, VEGFR-2, and ALK).

The critical challenge in utilizing this scaffold is the prototropic tautomerism of the parent heterocycle and the subsequent regioisomerism during N-alkylation. The position of the substituent (N1 vs. N2) dramatically alters the electronic vector, solubility profile, and binding mode within the ATP-binding pocket of kinases. This guide provides a definitive technical analysis of the stability differences, synthetic control strategies, and analytical validation protocols for these isomers.

Thermodynamic & Structural Landscape[1]

Tautomeric Stability

In the unsubstituted parent system, the 1H-tautomer is thermodynamically favored over the 2H-tautomer.[1]

  • Energy Difference: AM1 and DFT calculations indicate the 1H-form is approximately 9 kcal/mol (37 kJ/mol) more stable than the 2H-form in the gas phase and neutral solution.

  • Structural Driver: The 1H-tautomer preserves the aromaticity of the fused pyridine ring more effectively and minimizes lone-pair repulsion adjacent to the pyridine nitrogen (N7).

  • Exception: The 2H-tautomer becomes relevant only when stabilized by specific intramolecular hydrogen bonds (e.g., in 3-amino derivatives) or in specific solvent spheres (e.g., DMSO vs. THF).

Visualization of Tautomeric Equilibrium

The following diagram illustrates the energy landscape and the numbering scheme used throughout this guide.

TautomerStability cluster_0 Structural Factors T1 1H-Isomer (Thermodynamic Product) ~0 kcal/mol TS Transition State (Proton Transfer) T1->TS Activation T2 2H-Isomer (Kinetic/Transient) +9 kcal/mol TS->T2 Tautomerization T2->T1 Rapid Re-equilibration Factor1 Aromaticity Preservation (1H) Factor1->T1 Factor2 Lone Pair Repulsion (N2 vs N7) Factor2->T2 Destabilizing

Figure 1: Energy landscape of pyrazolo[3,4-b]pyridine tautomerism. The 1H-isomer is the global minimum.

Synthetic Regiocontrol: Controlling the Switch

Achieving regioselectivity during N-alkylation is non-trivial.[2] The reaction outcome is governed by the interplay between steric hindrance , solvent polarity , and cation coordination .

The Synthetic Decision Matrix
  • Thermodynamic Control (N1-Major): Standard alkylation (RX, Base) usually favors N1 due to the stability of the resulting aromatic system. However, mixtures (e.g., 60:40 or 70:30) are common.[2]

  • Kinetic/Coordination Control (N2-Major):

    • Mitsunobu Reaction: Often favors N2-alkylation due to the steric bulk of the triphenylphosphine-betaine intermediate preventing attack at the more hindered N1 position (adjacent to the pyridine ring fusion).

    • Solvent Effects: In THF, Na+ coordination to N2 and N7 can direct alkylation to N2.[2] In DMSO, solvent-separated ion pairs often revert selectivity to N1.[2]

Regioselectivity Workflow

SynthesisFlow Start Parent 1H-Pyrazolo[3,4-b]pyridine Decision Desired Isomer? Start->Decision N1_Cond Condition A: Thermodynamic Base: Cs2CO3 / K2CO3 Solvent: DMF/DMSO (Polar Aprotic) Electrophile: Alkyl Halide Decision->N1_Cond Target N1 N2_Cond Condition B: Kinetic/Steric Mitsunobu Conditions (ROH, PPh3, DEAD/DIAD) Solvent: THF Decision->N2_Cond Target N2 N1_Prod Major Product: N1-Isomer (Often >3:1 ratio) N1_Cond->N1_Prod N2_Prod Major Product: N2-Isomer (Steric control favors N2) N2_Cond->N2_Prod

Figure 2: Synthetic decision tree for targeting N1 vs. N2 substituted isomers.

Analytical Validation: The Self-Validating Protocol

Distinguishing N1- and N2-isomers requires a multi-faceted approach. Relying on a single technique (like 1D Proton NMR) is prone to error due to the lack of a proton at position 7 (unlike indazole).

Comparative Analytical Data
FeatureN1-Isomer (1-Alkyl) N2-Isomer (2-Alkyl) Mechanistic Reason
13C NMR (C3) Deshielded (~133-136 ppm) Shielded (~120-126 ppm) N2-alkylation increases electron density at C3 (enamine-like character).[2]
1H-NOESY NOE between N-R and H3 is WEAK/ABSENT Strong NOE between N-R and H3 N2 is spatially adjacent to C3-H. N1 is adjacent to the bridgehead N7.[2]
HMBC (N-C) 3-bond coupling to C7a 3-bond coupling to C3 Distinct connectivity paths from the alkyl group.[2]
X-Ray Definitive Definitive Unambiguous determination of connectivity.
Step-by-Step Validation Protocol

Step 1: 1H NMR Preliminary Screen

  • Observe the chemical shift of the proton at C3.[3] In N2-isomers, H3 is often shifted upfield relative to N1-isomers, but this is not diagnostic enough on its own.[2]

Step 2: 1D NOESY / ROESY (Critical Step)

  • Irradiate the N-alkyl protons (e.g., N-Me or N-CH2).[2]

  • Result A: Strong enhancement of the pyrazole singlet (H3)

    
    Confirms N2-Isomer .
    
  • Result B: No enhancement of H3 (or enhancement of pyridine ring protons if spatially close, though rare)

    
    Supports N1-Isomer .[2]
    

Step 3: 1H-15N HMBC (If available)

  • N1 nitrogen typically resonates downfield (~ -160 ppm relative to nitromethane) compared to N2.[2]

  • Cross-peaks: The N-alkyl protons will correlate to N1 (for N1-isomer) or N2 (for N2-isomer).[2]

Analytical Logic Diagram

AnalyticalLogic Sample Unknown Isomer Sample NOESY Experiment: 1D NOESY (Irradiate N-Alkyl Group) Sample->NOESY Result_NOE Observe NOE to H3 (Pyrazole Proton)? NOESY->Result_NOE Conc_N2 Conclusion: N2-Isomer (Proximity confirmed) Result_NOE->Conc_N2 Yes Conc_N1 Conclusion: N1-Isomer (Remote from H3) Result_NOE->Conc_N1 No Yes YES (Strong Signal) No NO (Weak/None) Verify Secondary Validation: Check 13C of C3 (N1 > 130 ppm, N2 < 128 ppm) Conc_N2->Verify Conc_N1->Verify

Figure 3: Logic flow for NMR-based structural determination of pyrazolo[3,4-b]pyridine isomers.

Experimental Protocols

General Procedure: N2-Selective Alkylation (Mitsunobu)

This protocol utilizes the steric bulk of the Mitsunobu intermediate to favor the N2 position.

  • Reagents: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the target Alcohol (1.2 eq) in anhydrous THF (0.1 M).

  • Activation: Add Triphenylphosphine (PPh3, 1.5 eq) and cool the solution to 0°C under inert atmosphere (N2/Ar).

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LCMS.[2]

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography. Note: The N2-isomer is often less polar (higher Rf) than the N1-isomer in EtOAc/Hexane systems, though this can vary with substituents.

General Procedure: N1-Selective Alkylation

Thermodynamic conditions favoring the most stable aromatic system.

  • Reagents: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dry DMF.

  • Deprotonation: Add Cesium Carbonate (Cs2CO3, 2.0 eq).[2] Stir at RT for 30 mins.[2]

  • Alkylation: Add Alkyl Halide (1.1 eq).[2]

  • Reaction: Heat to 60–80°C for 4–6 hours.

  • Isolation: Pour into ice water. The N1-isomer often precipitates or can be extracted.[2]

  • Regio-purification: If a mixture forms, careful column chromatography is required.[2] N1 isomers typically elute after N2 isomers (more polar) in many mobile phases.[2]

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[2][4] Link

    • Cited for: Thermodynamic stability data (9 kcal/mol difference) and general synthetic overview.[2]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[2] Chem., 2024.[2][5][6] Link

    • Cited for: Mitsunobu reaction regioselectivity mechanisms and N1/N2 discrimination str
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. J. Org. Chem., 2018.[2] Link[2]

    • Cited for: Impact of solvent (THF vs DMSO) and ion-pairing on regioselectivity.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2] Link[2]

    • Cited for: Biological activity differences between isomers and SAR case studies.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[2] Chem., 2022.[2][4][7] Link[2]

    • Cited for: Crystallographic evidence and transition st

Sources

Exploratory

Biological Activity of 3-Methyl-Pyrazolo[3,4-b]pyridine Analogs: A Technical Guide

Executive Summary The 3-methyl-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bio-isosteric relationship with purines and indoles. Unlike generic heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bio-isosteric relationship with purines and indoles. Unlike generic heterocycles, the inclusion of the 3-methyl group provides a critical hydrophobic anchor, enhancing binding affinity within lipophilic pockets of enzymes such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Glycogen Synthase Kinase-3 (GSK-3).

This guide dissects the biological potency of these analogs, moving beyond simple phenotypic screening to the molecular mechanisms driving their anticancer, antimicrobial, and antidiabetic activities. It provides actionable protocols for synthesis and validation, supported by rigorous structure-activity relationship (SAR) analysis.

Structural Basis & SAR Logic

The efficacy of 3-methyl-pyrazolo[3,4-b]pyridine analogs is not accidental; it is a function of precise electronic and steric tuning.

The "Hydrophobic Clamp" Effect

The C3-methyl group is distinct from a simple hydrogen or bulky phenyl. In kinase ATP-binding pockets, this methyl group often occupies a small hydrophobic cleft (the "gatekeeper" region), improving van der Waals contacts without incurring significant steric penalties.

SAR Visualization

The following diagram illustrates the functional derivatization points validated by recent literature.

SAR_Map Core 3-Methyl-Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position: Pharmacokinetic Modulation (Aryl/Heteroaryl groups improve solubility & target specificity) Core->N1 Solvency/Metabolism C3 C3 Position (Methyl): Hydrophobic Anchor (Critical for ATP-pocket gatekeeper interaction) Core->C3 Binding Affinity C4 C4 Position: Electronic Tuning (Aryl groups with EWG/EDG modulate redox potential) Core->C4 Potency C6 C6 Position: Secondary Binding (H-bond acceptors/donors for selectivity) Core->C6 Selectivity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 3-methyl-pyrazolo[3,4-b]pyridine scaffold positions.[1]

Therapeutic Focus: Oncology & Kinase Inhibition[1][2][3]

Mechanism of Action (MoA)

The primary anticancer mechanism involves ATP-competitive inhibition . These analogs mimic the adenine moiety of ATP.[2] By blocking the ATP-binding site of kinases like CDK2 or TRKA , they prevent the phosphorylation of downstream substrates (e.g., Rb protein), leading to cell cycle arrest at the G1/S phase and subsequent apoptosis.

Signaling Pathway Blockade

Kinase_Pathway Ligand Growth Factors (NGF/EGF) Receptor RTK (e.g., TRKA/EGFR) Ligand->Receptor Activation Kinase_Active Activated Kinase (Phosphorylated) Receptor->Kinase_Active Auto-phosphorylation Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis Pathway Silencing Inhibitor 3-Methyl-Pyrazolo[3,4-b]pyridine Analog Inhibitor->Receptor Competitive Binding (Blocks ATP) ATP ATP ATP->Kinase_Active Required Co-factor Downstream Downstream Effectors (RAS/RAF/MEK) Kinase_Active->Downstream Signal Transduction Nucleus Nuclear Transcription (Cyclin D1) Downstream->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation

Figure 2: Mechanism of Action illustrating the competitive inhibition of Receptor Tyrosine Kinases (RTKs) by the analog, leading to apoptosis.

Key Data Summary

The following table summarizes the potency of select 3-methyl-pyrazolo[3,4-b]pyridine derivatives against specific targets.

Compound IDTarget / Cell LineIC50 / MICMechanism NoteSource
C03 TRKA Kinase56 nMHigh selectivity; inhibits Km-12 proliferation.[1]
8b HCT-116 (Colon)2.3 µMCDK inhibition; superior to standard 5-FU in specific assays.[2]
Compound 4 Hep2 (Laryngeal)21.3 µMInduced via N-tosyl substitution; significant cytotoxicity.[3]
4f M. tuberculosis1.6 µg/mLAntitubercular activity; comparable to first-line antibiotics.[4]

Experimental Protocols

Synthesis: One-Pot Green Chemistry Method

Rationale: Traditional multi-step synthesis is low-yielding. The microwave-assisted one-pot method ensures high atom economy and purity.

Protocol:

  • Reagents: Mix 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), aromatic aldehyde (1.0 eq), and active methylene compound (e.g., malononitrile) (1.0 eq).

  • Solvent: Use water or ethanol with a catalytic amount of InCl3 or basic alumina.

  • Reaction: Irradiate in a microwave reactor at 140°C for 5–10 minutes (monitor via TLC).

  • Workup: Cool to room temperature. The solid product precipitates.[2][3][4] Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via 1H-NMR (look for methyl singlet ~2.5 ppm) and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (Self-Validating)

Rationale: To determine the IC50 of the analog against a specific kinase (e.g., TRKA).

Protocol:

  • Preparation: Prepare 10-point serial dilutions of the analog in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Incubate Recombinant Human TRKA (0.5 nM) with reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add Fluorescein-labeled peptide substrate (1.5 µM) and ATP (at Km concentration, typically 10-50 µM).

  • Reaction: Incubate at 25°C for 60 minutes.

  • Termination: Add EDTA (stop solution) to chelate Magnesium.

  • Readout: Measure fluorescence polarization or FRET signal.

  • Self-Validation Steps:

    • Z-Prime Calculation: Must be > 0.5 for assay validity.

    • Positive Control: Run Staurosporine parallelly; IC50 must fall within 2-fold of historical mean.

    • No-Enzyme Control: Subtract background signal to ensure inhibition is real.

MTT Cytotoxicity Assay

Rationale: To assess cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., HCT-116) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with analog (0.1 – 100 µM) for 48h. Include DMSO vehicle control.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.

Future Outlook & Scaffold Hopping

The 3-methyl-pyrazolo[3,4-b]pyridine scaffold is ripe for "scaffold hopping." Current trends suggest:

  • Macrocyclization: Linking N1 and C6 to create rigid macrocycles for improved kinase selectivity.

  • PROTAC Development: Attaching an E3 ligase linker to the N1 position to degrade target proteins rather than just inhibiting them.

References

  • Liu, N., Wang, X., Fu, Q., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."[5] RSC Advances, 2022.

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives."[3] Open Journal of Medicinal Chemistry, 2012.[3]

  • Gomha, S. M., et al. "Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives." Synthetic Communications, 2019.

  • Ahsan, M. J., et al. "Synthesis and antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives."[4] Arabian Journal of Chemistry, 2012.

  • Abdel-Mohsen, S. A., & El-Emary, T. I.[4] "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity."[3][4][6][7][8][9] Der Pharma Chemica, 2019.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine from 5-aminopyrazole

Application Note: Synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine Part 1: Executive Summary & Strategic Analysis 1.1. Scope and Significance The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Part 1: Executive Summary & Strategic Analysis

1.1. Scope and Significance The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for various kinase inhibitors, sGC stimulators (e.g., Riociguat), and anti-inflammatory agents. The specific derivative 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine represents a strategically functionalized core where the 5-methoxy group (beta to the pyridine nitrogen) provides a handle for hydrogen bonding interactions or further metabolic tuning, while the 3-methyl group anchors the pyrazole moiety in the binding pocket.[1]

1.2. Retrosynthetic Logic To synthesize this target with high regiocontrol, we must navigate the competition between the formation of the desired pyrazolo[3,4-b]pyridine (via C-C bond formation at Pyrazole-C4) and the isomeric pyrazolo[1,5-a]pyrimidine (via N-N bond formation).

  • The Challenge: 5-Aminopyrazoles are binucleophiles (exocyclic amine

    
     and ring nitrogen 
    
    
    
    ).[1] Reacting them with 1,3-electrophiles under neutral conditions often yields the [1,5-a] isomer.[1]
  • The Solution: Utilizing a Skraup-like condensation in acidic media (Glacial Acetic Acid) promotes the attack of the pyrazole C4-carbon (which becomes nucleophilic via enamine tautomerism) onto the electrophile, securing the [3,4-b] fusion.[1]

1.3. Synthetic Pathway Visualization The following diagram illustrates the convergent synthesis strategy.

Synthesispathway Start1 5-Amino-3-methylpyrazole (Nucleophile) Inter Intermediate (Schiff Base / Enamine) Start1->Inter Condensation Start2 2-Methoxymalonaldehyde (or Na Salt/Acetal) (Electrophile) Start2->Inter Target 5-Methoxy-3-methyl- 1H-pyrazolo[3,4-b]pyridine Inter->Target Cyclization (AcOH, Reflux) Thermodynamic Control Isomer Pyrazolo[1,5-a]pyrimidine (Undesired Isomer) Inter->Isomer Kinetic Control (Avoid Neutral EtOH)

Caption: Figure 1. Reaction pathway distinguishing the desired thermodynamic [3,4-b] product from the kinetic [1,5-a] byproduct.

Part 2: Detailed Experimental Protocol

This protocol details the direct cyclocondensation route. This method is atom-economical and avoids the multi-step halogenation/lithiation sequences often required for 5-substitution.[1]

Materials & Reagents
ReagentRolePurityStoichiometry
5-Amino-3-methylpyrazole Core Scaffold>98%1.0 equiv.[1]
Sodium 2-methoxymalonaldehyde C3-Fragment Source>95%1.2 equiv.[1]
Glacial Acetic Acid (AcOH) Solvent/CatalystACS Grade10-15 Vol
Ethanol (EtOH) RecrystallizationAbsoluteN/A
Sodium Acetate (Optional) BufferAnhydrous1.0 equiv.[1]

Note: If Sodium 2-methoxymalonaldehyde is unavailable, 2-methoxymalonaldehyde bis(dimethyl acetal) can be used with a pre-hydrolysis step.[1]

Step-by-Step Procedure

Step 1: Pre-activation of Electrophile (If using Sodium Salt)

  • In a round-bottom flask equipped with a magnetic stir bar, suspend Sodium 2-methoxymalonaldehyde (1.2 equiv) in Glacial Acetic Acid (50% of total volume).

  • Stir at room temperature for 15 minutes to generate the free aldehyde in situ. The solution may turn slightly yellow.

Step 2: Condensation [1][2]

  • Add 5-Amino-3-methylpyrazole (1.0 equiv) to the reaction vessel.

  • Add the remaining Glacial Acetic Acid .

  • Critical Control Point: Ensure the system is sealed with a reflux condenser and inert gas (Nitrogen/Argon) inlet. Oxidation is not the primary concern, but moisture control is vital for yield.

Step 3: Cyclization (The Skraup Reaction)

  • Heat the reaction mixture to Reflux (118°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting aminopyrazole (polar, low R_f) should disappear. The product will appear as a higher R_f fluorescent spot.

  • Mechanistic Insight: The high temperature and acidic medium facilitate the electrophilic attack on the pyrazole C4 position (which is otherwise electron-rich but sterically hindered) and subsequent dehydration.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the acetic acid under reduced pressure (rotary evaporator) to ~20% of the original volume.

  • Pour the residue into Ice-Cold Water (10x volume of residue).

  • Neutralize carefully with Sat. NaHCO₃ or 10% NaOH to pH ~7-8.[1]

    • Observation: A precipitate should form immediately upon neutralization.

  • Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual salts and acetate.

Step 5: Purification

  • Recrystallization: The crude solid is typically purified by recrystallization from Ethanol or EtOH/Water (9:1) .

    • Dissolve crude solid in boiling EtOH.

    • Filter hot (if insoluble particles exist).

    • Allow to cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Characterization (Expected Data)
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 (br s, 1H, NH - Pyrazole).[1]

    • δ 8.50 (d, 1H, Pyridine H-6, alpha to N).

    • δ 8.00 (d, 1H, Pyridine H-4, gamma to N).

    • δ 3.90 (s, 3H, O-CH₃).

    • δ 2.45 (s, 3H, C-CH₃).

    • Note: Coupling constant J between H-4 and H-6 is typically small (~1-2 Hz) due to meta-positioning.[1]

  • MS (ESI): [M+H]⁺ calc. for C₈H₉N₃O: 164.07, found 164.1.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Isomer ([1,5-a]pyrimidine) Reaction temperature too low or pH too neutral.[1]Ensure solvent is Glacial AcOH and maintain vigorous Reflux . Do not use Ethanol as the primary reaction solvent.
Low Yield Incomplete condensation or loss during workup.Check pH during neutralization; the product can be amphoteric. Ensure pH is 7-8.
Dark/Tarred Product Decomposition of aldehyde.Add the aldehyde source slowly or use the bis-acetal protected form.

Alternative "Robust" Route (If 2-Methoxymalonaldehyde is unavailable): If the direct aldehyde precursor is elusive, use the Bromination-Methoxylation sequence:

  • Condense 5-amino-3-methylpyrazole with 1,1,3,3-tetraethoxypropane

    
     3-Methyl-1H-pyrazolo[3,4-b]pyridine.[1]
    
  • Brominate with N-Bromosuccinimide (NBS) in DMF

    
     5-Bromo derivative.[1]
    
  • Perform Nucleophilic Aromatic Substitution with NaOMe/MeOH (sealed tube, 100°C) or Cu-catalyzed coupling to install the 5-methoxy group.[1]

References

  • Lynch, B. M., et al. (1988).[3] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428.[3]

  • Quiroga, J., et al. (2008). "Regioselective synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry, 45(1), 233-239. [1]

  • Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203-242.

  • Vertex Pharmaceuticals. (2014). "Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators." ACS Medicinal Chemistry Letters.

Sources

Application

Advanced Scaffold Profiling: 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine in ATP-Competitive Kinase Inhibitor Design

Executive Summary & Structural Rationale In modern targeted oncology and immunology, the 1H-pyrazolo[3,4-b]pyridine system is recognized as a highly privileged, versatile pharmacophore for designing ATP-competitive kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern targeted oncology and immunology, the 1H-pyrazolo[3,4-b]pyridine system is recognized as a highly privileged, versatile pharmacophore for designing ATP-competitive kinase inhibitors [1]. As a Senior Application Scientist, I frequently utilize 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine as an advanced starting building block. This specific scaffold provides a pre-configured structural geometry that mimics the adenine ring of ATP, allowing for high-affinity binding to the kinase hinge region while offering distinct vectors for further synthetic elaboration.

Pharmacophore Deconstruction

The efficacy of this scaffold relies on three critical structural features:

  • The Pyrazolo-Pyridine Core (Hinge Binder): The pyrazole NH acts as a hydrogen bond donor, and the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate system perfectly aligns with the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with residues like Met1196 in ALK or Met94 in Mps1) [4].

  • The 3-Methyl Substituent (Gatekeeper Vector): The methyl group at the C3 position provides a compact hydrophobic vector. It restricts the rotational freedom of the pyrazole ring and projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity against kinases with bulky gatekeepers.

  • The 5-Methoxy Substituent (Solvent/Ribose Vector): The methoxy group at C5 serves a dual purpose. Electronically, it enriches the electron density of the pyridine ring, strengthening the hydrogen bond acceptor capacity of the pyridine nitrogen. Sterically, it projects toward the solvent-exposed interface or the ribose-binding pocket, providing a handle for modulating aqueous solubility and pharmacokinetic properties without disrupting hinge binding.

HingeBinding Scaffold 5-Methoxy-3-methyl- 1H-pyrazolo[3,4-b]pyridine (Core Scaffold) Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Scaffold->Hinge Bidentate H-Bonds (Pyrazole NH / Pyridine N) Gatekeeper Hydrophobic Pocket (Gatekeeper Adjacent) Scaffold->Gatekeeper 3-Methyl Vector (Steric Fit) Solvent Solvent Exposed Region (Ribose Pocket) Scaffold->Solvent 5-Methoxy Vector (Solubility/Elaboration)

Caption: Structural binding vectors of the 5-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.

Target Kinase Landscape & Scaffold Properties

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent nanomolar activity across a diverse panel of kinases. By functionalizing the N1 position or halogenating the C4/C6 positions of our 5-methoxy-3-methyl starting material, researchers can achieve exquisite selectivity profiles [2, 3].

Table 1: Validated Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives
Target KinaseTherapeutic AreaScaffold Role & Mechanism of ActionKey Reference
TRKA Solid TumorsPan-TRK inhibition via

stacking with Phe589 and hinge H-bonding. Overcomes resistance in NTRK fusions.
[2]
TBK1 Immuno-OncologySuppresses downstream IFN signaling. Scaffold occupies the ATP pocket with IC

values reaching <1.0 nM.
[3]
Mps1 (TTK) Breast CancerMitotic checkpoint inhibition. The scaffold binds the hinge, inducing cancer cell apoptosis via G2/M arrest.[4]
ALK (L1196M) NSCLCOverrides crizotinib resistance. The scaffold accommodates the bulky methionine gatekeeper mutation.[1]

Application Note: Assay Development & Kinase Profiling

To validate libraries synthesized from the 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold, a robust, self-validating screening cascade is required. As an application scientist, I mandate a two-tiered approach: an in vitro biochemical assay to confirm intrinsic catalytic inhibition, followed by a live-cell target engagement assay to confirm membrane permeability and physiological binding.

Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality & Rationale: We utilize TR-FRET rather than standard colorimetric assays because the time-delayed fluorescence reading eliminates background autofluorescence generated by the small-molecule library, ensuring a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Add 2 mM DTT immediately before use to maintain the active conformation of the kinase's catalytic cysteine residues.
    
  • Compound Serial Dilution: Dispense 100 nL of the pyrazolo[3,4-b]pyridine derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550). Reasoning: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes.

  • Kinase Addition & Pre-incubation: Add 5 µL of the target kinase (e.g., TBK1 or TRKA) diluted in 1X Kinase Buffer. Crucial Step: Incubate at room temperature for 30 minutes. Reasoning: Pyrazolo-pyridines often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase before ATP is introduced, preventing false-negative (underestimated) IC

    
     values.
    
  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be strictly set to the apparent

    
     of the specific kinase. Reasoning: Setting ATP at 
    
    
    
    standardizes the assay, allowing the IC
    
    
    to directly reflect the
    
    
    (inhibition constant) according to the Cheng-Prusoff equation.
  • Reaction Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection mixture (containing EDTA to chelate Mg

    
     and halt catalysis, alongside Europium-labeled anti-phospho antibodies and ULight-labeled streptavidin).
    
  • Readout: Incubate for 1 hour and read on a multimode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays do not account for cellular permeability, efflux pump activity, or competition with high intracellular ATP concentrations (~1-5 mM). The NanoBRET assay validates that the 5-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives physically bind the target kinase inside living cells.

NanoBRET Transfection Step 1: Transfect Cells (Express NanoLuc-Kinase Fusion) Tracer Step 2: Add Fluorescent Tracer (BRET Signal ON: Energy Transfer) Transfection->Tracer Inhibitor Step 3: Add Pyrazolo[3,4-b]pyridine (Test Compound) Tracer->Inhibitor Displacement Step 4: Tracer Displacement (BRET Signal OFF: No Transfer) Inhibitor->Displacement Quantification Step 5: Calculate Cellular IC50 (Ratio 610nm / 460nm) Displacement->Quantification

Caption: Step-by-step workflow for live-cell NanoBRET target engagement assay.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells in a 96-well white tissue culture plate at a density of

    
     cells/well.
    
  • Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-TRKA) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Tracer Addition: Replace media with Opti-MEM containing the NanoBRET Kinase Tracer. Crucial Step: Use the tracer at a concentration equal to its cellular

    
    . Reasoning: Operating exactly at the 
    
    
    
    ensures the assay is in its linear dynamic range, providing maximum sensitivity to competitive displacement by the test inhibitor.
  • Inhibitor Treatment: Add serial dilutions of the pyrazolo[3,4-b]pyridine derivatives. Incubate for 2 hours to allow for cell entry and target binding.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate. Immediately read the plate using a luminometer equipped with dual filters (460 nm for NanoLuc emission, 610 nm for Tracer emission).

  • Data Analysis: Calculate the raw NanoBRET ratio (610 nm / 460 nm). A decrease in the ratio indicates that the inhibitor successfully crossed the cell membrane and displaced the tracer from the kinase ATP pocket.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: Expert Opinion on Therapeutic Patents URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer Source: European Journal of Medicinal Chemistry URL:[Link]

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Pyrazolopyridine Derivatives

Introduction & Strategic Importance Pyrazolopyridines, particularly the pyrazolo[3,4-b]pyridine scaffold, are privileged pharmacophores in modern medicinal chemistry. They are frequently utilized in the development of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Pyrazolopyridines, particularly the pyrazolo[3,4-b]pyridine scaffold, are privileged pharmacophores in modern medicinal chemistry. They are frequently utilized in the development of kinase inhibitors, including glycogen synthase kinase-3 (GSK-3) inhibitors, fibroblast growth factor receptor (FGFR) inhibitors, and B-Raf inhibitors[1].

Late-stage functionalization of these scaffolds via the Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reaction enables the rapid, divergent construction of complex compound libraries. However, the nitrogen-rich nature of the pyrazolopyridine core presents unique synthetic hurdles, primarily catalyst poisoning and site-selectivity challenges in polyhalogenated substrates. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for the highly efficient, site-selective sequential arylation of pyrazolopyridine derivatives.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling proceeds through three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination[2]. When applying SMC to pyrazolopyridines, two primary challenges dictate the experimental design:

A. Catalyst Poisoning via N-Coordination

The multiple basic nitrogen atoms in the pyrazolopyridine core can act as competing ligands. If the palladium catalyst is not sufficiently sterically hindered or tightly bound by its intended ligand, the pyrazolopyridine nitrogens will coordinate to the Palladium(II) intermediate, stalling the catalytic cycle and precipitating inactive "Palladium black." Utilizing a strong bidentate ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) prevents this by tightly binding the Pd center and enforcing the necessary cis-geometry required for rapid reductive elimination[3].

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Rate Limiting for Aryl Chlorides) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-X OA->PdII + Pyrazolopyridine Halide TM Transmetalation Requires Base Activation PdII->TM + Boronic Acid + Base Poison Catalyst Poisoning N-coordination by Pyrazolopyridine PdII->Poison Side Reaction PdII_Ar2 Pd(II) Diaryl Ar-Pd-Ar' TM->PdII_Ar2 RE Reductive Elimination Product Release PdII_Ar2->RE RE->Pd0 + Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling with potential pyrazolopyridine poisoning pathways.

B. Chemoselectivity in Polyhalogenated Scaffolds

In polyhalogenated derivatives, such as 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the C–I bond at the C3 position is significantly weaker and more reactive toward oxidative addition than the C–Cl bond at the C6 position[3][4]. This electronic differentiation allows for a sequential, one-pot diarylation strategy. The first coupling occurs chemoselectively at C3 under mild conditions (60 °C), while the second coupling at C6 requires more forcing conditions (100 °C) and additional catalyst loading due to the higher activation energy required to break the C–Cl bond[2].

Optimization of Reaction Conditions

Achieving high yields without degrading the heterocyclic core requires a delicate balance of catalyst, base, and solvent.

  • Base Selection: The base is critical for activating the boronic acid into a reactive, electron-rich boronate complex, which facilitates transmetalation. Cesium carbonate (Cs₂CO₃) is highly effective for pyrazolopyridines, offering superior solubility and basicity in aqueous-organic mixtures compared to K₂CO₃ or Na₂CO₃, without causing hydrolysis of the starting material[3].

  • Solvent System: A miscible aqueous-organic solvent system is mandatory. A 3:1 ratio of 1,4-dioxane to water provides optimal solvation for both the hydrophobic pyrazolopyridine halide and the hydrophilic base/boronic acid[1][3].

  • Protecting Groups: To prevent unwanted N-arylation or proton interference during the basic coupling conditions, the pyrazole nitrogen (N1) must be protected. The p-methoxybenzyl (PMB) group is highly compatible with SMC conditions and can be easily cleaved post-coupling using trifluoroacetic acid (TFA)[1][5].

Quantitative Data Summary

The following table summarizes the optimization landscape for the initial C3-arylation phase, demonstrating the causality behind the selected optimal conditions.

Catalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ dppf Cs₂CO₃ 1,4-Dioxane/H₂O (3:1) 60 1 >90
Pd(OAc)₂dppfK₂CO₃1,4-Dioxane/H₂O (3:1)60165
Pd(PPh₃)₄NoneCs₂CO₃Toluene/H₂O (3:1)80245
Pd(dppf)Cl₂NoneK₃PO₄DMF/H₂O (3:1)80258
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane/H₂O (3:1)60178

Table 1: Optimization of Reaction Parameters for C3-Arylation of Pyrazolo[3,4-b]pyridines.

Experimental Workflow & Protocol

To maximize efficiency, a sequential one-pot methodology is employed. This self-validating protocol utilizes In-Process Controls (IPC) to ensure the first catalytic cycle is complete before initiating the second, preventing the formation of complex, inseparable mixtures of mono- and di-arylated products.

Workflow Step1 1. Reagent Setup Pyrazolopyridine + Boronic Acid 1 + Pd(OAc)2/dppf + Cs2CO3 Step2 2. Solvent Addition 1,4-Dioxane : Water (3:1) Degas with N2 Step1->Step2 Step3 3. First Arylation (C3) Heat at 60°C for 1 h Step2->Step3 Step4 4. In-Process Control (IPC) TLC/LC-MS to confirm C3-arylation Step3->Step4 Step5 5. Second Reagent Addition Boronic Acid 2 + Extra Pd/dppf Step4->Step5 Step6 6. Second Arylation (C6) Heat at 100°C for 2-4 h Step5->Step6 Step7 7. Work-up & Purification Extraction & Column Chromatography Step6->Step7

One-pot sequential C3/C6 Suzuki-Miyaura arylation workflow for pyrazolo[3,4-b]pyridines.

Step-by-Step Protocol: One-Pot Sequential C3/C6 Arylation

Model Substrate: 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup (C3 Arylation): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazolopyridine substrate (1.0 equiv), arylboronic acid 1 (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (2.0 equiv)[3].

  • Solvent Addition & Degassing: Add a 3:1 mixture of 1,4-dioxane and deionized water (5 mL total per mmol of substrate).

    • Causality/Validation: Degassing the solvent via sparging with N₂ or Argon for 15 minutes is critical. Atmospheric oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, halting the reaction.

  • First Heating Phase: Seal the flask under an inert atmosphere and heat the mixture to 60 °C for 1 hour[4].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS or TLC.

    • Causality/Validation: Proceed to step 5 ONLY when the starting material is completely consumed. If unreacted starting material remains, the subsequent addition of the second boronic acid will lead to a loss of chemoselectivity and a mixture of cross-coupled products.

  • Reagent Addition (C6 Arylation): Once C3-arylation is confirmed complete, briefly cool the reaction to room temperature under N₂ flow. Add arylboronic acid 2 (1.2 equiv), additional Pd(OAc)₂ (15 mol%), and dppf (15 mol%)[3][4].

    • Causality: The C–Cl bond is significantly less reactive than the C–I bond; thus, a higher catalyst loading and a slight excess of the boronic acid are required to drive the oxidative addition and push the reaction to completion[2].

  • Second Heating Phase: Heat the reaction mixture to 100 °C for 2–4 hours[4].

  • Work-Up: Cool to room temperature, dilute with ethyl acetate (15 mL) and water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure 3,6-diarylpyrazolo[3,4-b]pyridine product.

References

1.[3] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling, RSC Advances. 3 2.[5] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC, NIH.gov. 5 3.[4] Scheme 3 Sequential one-pot synthesis of... | Download Scientific Diagram, ResearchGate. 4 4.[1] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling, RSC Advances (RSC Publishing). 1 5.[2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC, NIH.gov. 2

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 5-Methoxy-Pyrazolo[3,4-b]pyridine

Abstract & Strategic Overview The 5-methoxy-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in kinase inhibitor discovery (e.g., substituted analogs targeting TRK, BTK, and PLK1). However, the introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 5-methoxy-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in kinase inhibitor discovery (e.g., substituted analogs targeting TRK, BTK, and PLK1). However, the introduction of the electron-donating 5-methoxy group (


) significantly alters the electronic landscape of the pyridine ring, rendering standard nucleophilic aromatic substitution (

) difficult and requiring specialized Buchwald-Hartwig conditions.

This guide details the Buchwald-Hartwig amination of halogenated 5-methoxy-pyrazolo[3,4-b]pyridines (typically 4-chloro or 6-chloro derivatives). Unlike simple pyridines, this scaffold presents dual challenges:

  • Electronic Deactivation: The 5-OMe group increases electron density at the adjacent C-4 and C-6 positions, hindering the oxidative addition step of the Palladium cycle.

  • Catalyst Poisoning: The

    
     and 
    
    
    
    nitrogens are competent ligands that can sequester Pd(II) species, arresting the catalytic cycle.

We present a field-proven protocol utilizing Third-Generation Buchwald Precatalysts (e.g., BrettPhos, RuPhos) to overcome these barriers, ensuring high yields and reproducibility.

Scientific Foundation & Mechanistic Logic

The "5-Methoxy Effect" on Oxidative Addition

In a standard pyridine, the nitrogen atom pulls electron density, activating the ring for oxidative addition at C-2/C-4. In 5-methoxy-pyrazolo[3,4-b]pyridine , the methoxy group acts as a strong resonance donor (+M effect).

  • Consequence: The C-4 position becomes less electrophilic. Standard ligands (e.g.,

    
    , BINAP) often fail to promote oxidative addition of the aryl chloride.
    
  • Solution: Utilization of electron-rich, bulky biaryl phosphine ligands (Dialkylbiarylphosphines) is mandatory to facilitate the oxidative addition to the electron-rich aryl halide.

Regioselectivity and N-Protection

The pyrazole


 proton is acidic (

). In the presence of strong bases (NaOtBu), the deprotonated pyrazolate can coordinate to Palladium, shutting down the reaction.
  • Strategy A (Protected): Use SEM, THP, or PMB protection on

    
     to prevent catalyst sequestration.
    
  • Strategy B (Unprotected): Use LiHMDS (Lithium bis(trimethylsilyl)amide) as a base. The distinct steric bulk and lithium counter-ion effect can sometimes allow coupling on the free heterocycle, though protection is recommended for scale-up.

Visualization: Reaction Pathway & Decision Logic

The following diagrams illustrate the catalytic cycle specific to this scaffold and a decision tree for ligand selection.

BuchwaldMechanism cluster_poison Inhibition Pathway Start Substrate: 4-Chloro-5-methoxy- pyrazolo[3,4-b]pyridine OxAdd Oxidative Addition (Rate Limiting Step due to 5-OMe) Start->OxAdd + L-Pd(0) LPd0 Active Catalyst [L-Pd(0)] LPd0->OxAdd Regeneration Coord Amine Coordination (R-NH2) OxAdd->Coord Pd(II)-Ar-Cl N_Coord Catalyst Poisoning (Pd Coordination to N1/N7) OxAdd->N_Coord If N1 Unprotected Deprot Deprotonation (Base: Cs2CO3 or NaOtBu) Coord->Deprot Pd(II)-Ar-Cl(NH2R) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Ar-NHR RedElim->LPd0 - Pd(0) Product Product: 4-Amino-5-methoxy- pyrazolo[3,4-b]pyridine RedElim->Product

Figure 1: Catalytic Cycle highlighting the rate-limiting oxidative addition caused by the 5-methoxy group and potential catalyst poisoning pathways.

LigandSelection Root Select Ligand for 5-OMe-Pyrazolo[3,4-b]pyridine Type Amine Type? Root->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Brett BrettPhos G3 (High Selectivity) Primary->Brett Preferred XPhos XPhos G3 (General Purpose) Primary->XPhos Alternative Secondary->Brett If Cyclic Amine Ru RuPhos G3 (Steric Bulk) Secondary->Ru Preferred

Figure 2: Ligand selection decision tree based on amine nucleophile class.

Standardized Experimental Protocol

This protocol is optimized for 4-chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine . Note: If using the 6-chloro isomer or 3-bromo isomer, conditions remain largely similar, though 3-bromo is more reactive.

Reagents & Materials
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile4-Cl or 6-Cl derivative
Amine 1.2 - 1.5NucleophilePrimary or Secondary
BrettPhos Pd G3 0.02 - 0.05PrecatalystEnsures rapid activation
BrettPhos 0.02 - 0.05LigandOptional: Add 1:1 w/ Pd if not using G3
Cs₂CO₃ 2.0 - 3.0BaseMild, tolerates functional groups
1,4-Dioxane N/ASolventAnhydrous, degassed
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • Substrate (1.0 equiv, e.g., 0.5 mmol)

    • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Critical Step: Cap the vial and purge with Argon for 5 minutes.

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M).

    • Add the Amine (1.2 equiv) via syringe.[1]

    • Note: If the amine is a solid, add it in Step 2.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C - 100°C .

    • Stir vigorously (800-1000 rpm). The insolubility of

      
       requires high agitation for efficient phase transfer.
      
    • Monitor by LC-MS at 1 hour and 4 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization & Troubleshooting Guide

Ligand Screening Matrix

If the standard BrettPhos condition yields <50%, perform the following screen:

EntryCatalyst SystemBaseSolventTempRationale
1 BrettPhos Pd G3 Cs₂CO₃ Dioxane 100°C Standard (Start Here)
2RuPhos Pd G3NaOtBuToluene100°CFor sterically hindered secondary amines.
3XPhos Pd G3K₃PO₄tBuOH/H₂O80°CFor highly polar/water-soluble amines.
4Pd₂(dba)₃ + BINAPNaOtBuToluene110°C"Old school" check; rarely outperforms G3 but cheaper.
Troubleshooting Common Issues

Scenario A: Starting Material Remains (No Conversion)

  • Cause: Catalyst deactivation or failure to oxidatively add.

  • Fix: Switch to tBuBrettPhos Pd G3 (more electron-rich). Increase temp to 120°C. Ensure strict oxygen-free technique (sparge solvent with Ar for 15 mins).

Scenario B: Dehalogenation (Hydrodehalogenation)

  • Cause:

    
    -hydride elimination from the amine or solvent hydrogen transfer.
    
  • Fix: Switch solvent to Toluene (non-protic). Avoid secondary alcohols as solvents. Lower temperature to 80°C.

Scenario C: Regioisomer Formation

  • Cause: If using an unprotected pyrazole, N-arylation may compete.

  • Fix:Protect N1 with SEM or THP. This is non-negotiable for high yields.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine." Link

  • Makarov, V. A., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances. Link

  • Li, H., et al. (2021).[5] "Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines." Bioorganic & Medicinal Chemistry. Link

Sources

Method

Application Note &amp; Protocol: Determining the Solubility of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine in DMSO and DMF

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Accurate solubility data is fundamental to the progression of drug discovery projects, influencing everything from the integrity of high-throughput screening (HTS) data to the feasibility of formulation development.[1][2] This guide details the theoretical and practical considerations for using Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), two common aprotic solvents, and provides step-by-step protocols for both kinetic and thermodynamic solubility assays.

Introduction: The Critical Role of Solubility in Drug Discovery

5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[3][4] Before any meaningful biological evaluation can occur, the compound must be accurately and reproducibly brought into solution.

Poor or misunderstood solubility can lead to significant experimental artifacts, including:

  • Underestimation of Potency: If a compound precipitates in an assay, its effective concentration is lower than intended, leading to falsely low potency values (e.g., inflated IC50).

  • Irreproducible Results: Variability in solution preparation can cause inconsistent results between experiments and laboratories.

  • Developmental Hurdles: Low aqueous solubility can foreshadow significant challenges in achieving adequate bioavailability for in vivo studies.[1]

Why DMSO and DMF?

DMSO and DMF are the workhorse solvents for compound management in early-stage drug discovery. Their utility stems from their powerful solvating capabilities for a wide range of organic molecules, their miscibility with aqueous buffers used in biological assays, and their relatively low reactivity.[3][5] They are essential for creating the high-concentration stock solutions (typically 10-50 mM) from which all subsequent experimental dilutions are made.[6][7] However, it is crucial to manage the final concentration of these solvents in assays, as levels above 0.5% can induce cellular toxicity or interfere with assay components.[8][9][10]

This guide will differentiate between two key types of solubility:

  • Kinetic Solubility: The concentration at which a compound, rapidly diluted from a concentrated organic stock (e.g., DMSO) into an aqueous buffer, begins to precipitate. This is a high-throughput measurement relevant to in vitro screening conditions.[1][2][11]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution, where the solid form has been in contact with the solvent for an extended period. This is the gold-standard measurement, crucial for later-stage development and formulation.[2][11][12]

Compound Profile: 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

PropertyValueSource
Molecular Formula C8H9N3O(Calculated)
Molecular Weight 163.18 g/mol (Calculated)
Appearance White to off-white solid(Typical)
Structure (Hypothetical)

Note: Specific physicochemical properties should always be confirmed from the supplier's Certificate of Analysis (CoA).[13]

Protocol 1: Kinetic Solubility Determination in DMSO/DMF

This protocol determines the concentration at which the compound precipitates when diluted from a high-concentration organic stock into an aqueous buffer. It mimics the conditions of a typical high-throughput screening assay.

Rationale and Causality

We start with a concentrated DMSO or DMF stock because this is the standard practice in compound libraries.[14] The kinetic solubility limit is governed by the speed of dissolution versus the speed of precipitation (nucleation and growth).[11] A compound can form a supersaturated solution that is temporarily stable before crashing out. This protocol uses nephelometry (light scattering) to detect the formation of fine precipitate, which is a rapid and automatable method.[1]

Materials and Reagents
  • 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (solid powder)

  • Anhydrous DMSO (≤0.1% water content)

  • Anhydrous DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Plate reader with nephelometry or turbidimetry capability

  • Acoustic dispenser or multichannel pipette

  • Analytical balance

Experimental Workflow

Kinetic_Solubility_Workflow cluster_prep Stock Preparation cluster_assay Assay Plate Setup weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO/DMF to 50 mM weigh->dissolve Precise Mass add_stock 4. Add Stock (e.g., 2 µL) to achieve 1% solvent dissolve->add_stock add_buffer 3. Add PBS (e.g., 198 µL) to 96-well plate add_buffer->add_stock mix 5. Mix Plate (5 min, 900 rpm) add_stock->mix incubate 6. Incubate (1-2 hours, RT) mix->incubate read 7. Read Turbidity (Nephelometer) incubate->read

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology
  • Prepare High-Concentration Stock:

    • Accurately weigh approximately 4.1 mg of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

    • Dissolve in 500 µL of anhydrous DMSO (or DMF) to create a 50 mM stock solution. Use a vortex mixer to ensure complete dissolution.[15]

    • Causality: Starting with a high, known concentration allows for precise dilutions and is standard for HTS compound management. Anhydrous solvent is critical as absorbed water can lower the solubility of hydrophobic compounds.[14][16]

  • Prepare Assay Plate:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Using a multichannel pipette or acoustic dispenser, add 2 µL of the 50 mM compound stock to the first well. This creates a 500 µM solution with 1% DMSO/DMF.

    • Perform serial dilutions across the plate to generate a concentration curve (e.g., 500 µM down to ~1 µM).

  • Incubation and Measurement:

    • Immediately after adding the compound, shake the plate on a plate shaker for 5 minutes at 900 rpm.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[1]

    • Causality: The incubation period allows time for the supersaturated solution to precipitate. The timeframe is kept relatively short to reflect the typical pre-incubation time in a biological assay.

    • Measure the turbidity or light scatter of each well using a plate reader.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the background (wells with 1% DMSO/DMF in PBS only).

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This protocol measures the true equilibrium solubility using the gold-standard shake-flask method, as recommended by regulatory bodies like the FDA.[12][17][18]

Rationale and Causality

This method ensures that the system reaches a true thermodynamic equilibrium between the dissolved compound and its most stable solid form.[11] By adding an excess of solid compound to the solvent and agitating for an extended period (typically 24-48 hours), we allow the dissolution process to reach its maximum point.[11][18] Subsequent analysis of the supernatant provides the true solubility value.

Materials and Reagents
  • 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (solid powder)

  • Anhydrous DMSO

  • Anhydrous DMF

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker or rotator capable of holding vials

  • Centrifuge or filtration system (e.g., 0.22 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes for standard curve preparation

Experimental Workflow

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid 1. Add Excess Solid (e.g., 2-5 mg) add_solvent 2. Add Solvent (e.g., 1 mL DMSO/DMF) add_solid->add_solvent shake 3. Agitate at RT (24-48 hours) add_solvent->shake separate 4. Separate Solid (Centrifuge/Filter) shake->separate dilute 5. Dilute Supernatant separate->dilute analyze 6. Quantify by HPLC dilute->analyze

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Add an excess amount of solid 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[19]

    • Add exactly 1.0 mL of DMSO or DMF to the vial.

  • Equilibration:

    • Seal the vials tightly and place them on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[1][11]

    • Causality: This extended agitation time is crucial for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Sample Clarification:

    • After equilibration, visually confirm that excess solid is still present.

    • Carefully remove the supernatant, ensuring no solid particles are disturbed. This is best achieved by centrifuging the vials at high speed (e.g., 10,000 x g for 10 minutes) and drawing off the liquid, or by filtering the solution through a 0.22 µm chemical-resistant syringe filter.[11]

    • Causality: This step is critical for accuracy. Any suspended solid particles in the sample will be dissolved upon dilution for analysis, leading to an overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a standard calibration curve of the compound in the chosen solvent (DMSO or DMF) at known concentrations.

    • Accurately dilute a small aliquot of the clarified supernatant into the mobile phase used for HPLC analysis.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. The resulting value is the thermodynamic solubility.

Expected Data and Interpretation

The solubility data should be compiled into a clear, comparative table.

ParameterDMSODMFInterpretation & Impact
Kinetic Solubility (PBS, 1% Org.) ~250 µM~220 µMThis value dictates the maximum concentration for initial screening assays. Exceeding this may lead to compound precipitation and unreliable data.
Thermodynamic Solubility (Neat) >100 mM (e.g., ~610 mg/mL)>100 mM (e.g., ~550 mg/mL)This high solubility confirms that DMSO and DMF are excellent choices for preparing high-concentration stock solutions for a compound library. It indicates no issues are expected when making 10-50 mM stocks.

Note: The values presented are hypothetical and for illustrative purposes. Actual experimental results should be inserted.

Interpreting the Results:

  • A high thermodynamic solubility (>50 mM) in DMSO and DMF is ideal, confirming their suitability for creating master stock solutions.

  • The kinetic solubility value is the practical upper limit for aqueous-based biological assays. If an assay requires a higher concentration, reformulation strategies or the use of co-solvents may be necessary.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 3, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 3, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved March 3, 2026, from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved March 3, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 3, 2026, from [Link]

  • Al-Sammarraie, N., Al-Anbaky, Q., & Hamoudi, R. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Histochemistry and Cell Biology, 152(1), 75–84. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved March 3, 2026, from [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). The INVENTIVA Solubility Toolbox. Inventiva. Retrieved March 3, 2026, from [Link]

  • Al-Sammarraie, N., Al-Anbaky, Q., & Hamoudi, R. (2019). High-throughput Quantification of the Effect of DMSO on the Viability of Lung and Breast Cancer Cells Using an Easy-To-Use Spectrophotometric Trypan Blue-Based Assay. PubMed. [Link]

  • de Souza, J., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved March 3, 2026, from [Link]

  • Olechno, J., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Laboratory Automation. [Link]

  • Olechno, J., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved March 3, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Retrieved March 3, 2026, from [Link]

  • Gemo, A., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. PubChem. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. Retrieved March 3, 2026, from [Link]

  • Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. International Journal of Advanced Research and Review. [Link]

  • El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. [Link]

  • dos Santos, A. A., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]

Sources

Application

Preparation of pyrazolo[3,4-b]pyridine libraries for HTS screening

Application Note: High-Fidelity Synthesis of Pyrazolo[3,4-b]pyridine Libraries for Kinase-Targeted HTS Part 1: Executive Summary & Strategic Rationale The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Pyrazolo[3,4-b]pyridine Libraries for Kinase-Targeted HTS

Part 1: Executive Summary & Strategic Rationale

The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to the purine core of ATP. This structural mimicry makes it an indispensable template for developing Type I and Type II kinase inhibitors, with validated activity against targets such as MNK1/2 , GSK-3 , and TRK kinases.

However, the preparation of this scaffold for High-Throughput Screening (HTS) presents a dichotomy:

  • The Diversity Requirement: HTS requires large numbers of analogs (

    
    ) to probe Structure-Activity Relationships (SAR).
    
  • The Purity Bottleneck: Traditional multi-step synthesis requires chromatographic purification for every analog, which is non-viable for large libraries.

This Application Note presents a validated, self-purifying workflow. We utilize a Microwave-Assisted Multicomponent Reaction (MCR) coupled with a Solid-Supported Scavenger Resin cleanup. This protocol eliminates column chromatography, ensuring rapid generation of libraries with


 purity suitable for direct HTS formatting.

Part 2: Library Design & Workflow Visualization

Before synthesis, the library must be virtually filtered to prevent "false positives" (PAINS) and solubility failures in HTS.

Critical Design Parameters:

  • MW: 350–550 Da (Kinase "sweet spot").

  • cLogP: < 4.5 (To ensure solubility in 100% DMSO stock).

  • PAINS Filter: Exclude aldehydes with Michael acceptors or redox-active catechols.

Workflow Diagram

The following diagram illustrates the integrated workflow from virtual design to assay-ready plates.

LibraryWorkflow Start Virtual Library Design (Scaffold Hopping) Filter In Silico Filtering (PAINS, cLogP < 4.5) Start->Filter 5000+ Virtual Compounds Synthesis Microwave-Assisted One-Pot MCR (3-CR) Filter->Synthesis Select Top 500 Scavenge Chemoselective Scavenger Resin Cleanup Synthesis->Scavenge Crude Mixture QC QC Gate: LC-MS (>90%) & Solubility Scavenge->QC Supernatant QC->Synthesis Failed (<90%) Plate Acoustic Dispensing (Echo® 550) into 1536-well QC->Plate Validated Hits

Caption: Figure 1. Integrated workflow for the rapid generation of pyrazolo[3,4-b]pyridine libraries, emphasizing the transition from virtual filtering to scavenger-assisted purification.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis (The "Engine")

This protocol utilizes a 3-Component Reaction (3-CR) condensing an aminopyrazole, an aldehyde, and a cyclic 1,3-diketone. This method is superior to sequential synthesis because it forms the pyridine ring in situ, maximizing atom economy.

Reaction Scheme:



Materials:

  • Reagent A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Reagent B: Diverse Aromatic Aldehydes (1.0 equiv)[1]

  • Reagent C: Dimedone or 4-Hydroxycoumarin (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) - Chosen for biodegradability and water solubility.

  • Solvent: Water:Ethanol (1:1 v/v).

Step-by-Step Procedure:

  • Dispensing: In a microwave-transparent 10 mL vial, dispense Reagent A (1.0 mmol), Reagent B (1.0 mmol), and Reagent C (1.0 mmol).

  • Catalysis: Add L-Proline (0.1 mmol) and 3 mL of H₂O:EtOH solvent.

  • Irradiation: Cap the vial and place in a microwave reactor (e.g., Biotage Initiator+).

    • Parameters: Temperature: 100°C; Time: 15 minutes; Absorption Level: High.

  • Cooling: Cool to room temperature (RT). A precipitate often forms.

  • Initial Workup: If solid precipitates, filter and wash with cold EtOH. If oil/solution remains, proceed immediately to Protocol B .

Expert Insight: Microwave irradiation accelerates the Knoevenagel condensation and subsequent Michael addition/cyclization steps, reducing reaction time from 12 hours (thermal reflux) to 15 minutes.

Protocol B: Scavenger Resin Purification (The "Polishing")

For HTS, "crude" precipitation is insufficient. Unreacted aldehydes are reactive electrophiles that cause false positives (covalent binding to assay proteins). We use solid-supported scavengers to remove excess reagents without chromatography.

Materials:

  • Resin 1 (Electrophile Scavenger): PS-TsNHNH₂ (Polystyrene-supported tosylhydrazine) - Removes unreacted aldehydes.

  • Resin 2 (Nucleophile Scavenger): PS-Isocyanate - Removes unreacted aminopyrazoles.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction product from Protocol A in 2 mL DCM/MeOH (1:1).

  • Scavenging: Add PS-TsNHNH₂ (2.0 equiv relative to starting aldehyde) and PS-Isocyanate (1.0 equiv).

  • Incubation: Shake gently at RT for 4 hours.

    • Mechanism:[1][2][3][4][5] The resins covalently bind impurities. The product (pyrazolo[3,4-b]pyridine) remains in solution.

  • Filtration: Filter through a coarse frit (or use a filter plate for parallel processing) to remove the resins.

  • Concentration: Evaporate the solvent using a centrifugal evaporator (Genevac).

  • Final QC: Resuspend a sample in DMSO for LC-MS analysis. Target purity: >95%.

Part 4: HTS Formatting & Compound Management

Once synthesized, the physical handling of the library is the single largest source of experimental error.

Data: Solubility & Storage Guidelines

ParameterSpecificationRationale
Stock Concentration 10 mM in 100% DMSOStandard for acoustic dispensing; maximizes solubility.
Storage Temp -20°C or -80°CPrevents degradation.
Atmosphere Dry Nitrogen/ArgonDMSO is hygroscopic; water intake causes compound precipitation ("crashing out").
Freeze/Thaw Cycles Max 5 cyclesRepeated cycling induces precipitation and concentration gradients.
Plate Type COP/COC (Cyclic Olefin)Low DMSO binding compared to Polystyrene; essential for low-volume HTS.

Protocol C: Plate Preparation for Screening

  • Master Plate: Transfer 50 µL of 10 mM stock into a 384-well "Master Plate" (Polypropylene).

  • Assay Ready Plate (ARP): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 2.5 nL – 50 nL of compound directly into the 1536-well assay plate.

  • Backfill: Immediately backfill wells with assay buffer to prevent DMSO evaporation.

Self-Validating Step: Include a "High-Low" solubility control column in your Master Plate.

  • High Control: A known soluble kinase inhibitor (e.g., Staurosporine).

  • Low Control: A known insoluble aggregator.

  • Check: If the High Control precipitates, your DMSO is hydrated (wet). Discard and prepare fresh stocks.

Part 5: References

  • Structure & Privilege:

    • Fassihi, A. et al. "Pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Drug Discovery." European Journal of Medicinal Chemistry, 2022. Link

  • Microwave Synthesis Protocol:

    • Raghuvanshi, D.S. et al. "Microwave-assisted one-pot synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry, 2011. Link

  • Kinase Targeting (MNK1/2):

    • Bain, J. et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007. Link

  • HTS Compound Management:

    • Yasgar, A. et al. "Compound Management for Quantitative High-Throughput Screening." Journal of the Association for Laboratory Automation, 2008. Link

  • Scavenger Resins:

    • Ley, S.V. et al. "Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

Sources

Method

Strategic Functionalization of the C-5 Position in Pyrazolo[3,4-b]pyridine Scaffolds

This Application Note is structured to provide a strategic, field-validated guide for the functionalization of the C-5 position of the pyrazolo[3,4-b]pyridine scaffold. This specific position is critical in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a strategic, field-validated guide for the functionalization of the C-5 position of the pyrazolo[3,4-b]pyridine scaffold. This specific position is critical in medicinal chemistry (e.g., Vericiguat, kinase inhibitors) for modulating solubility and metabolic stability without disrupting the hinge-binding motif.

Application Note & Protocol Guide | Version 2.0

Executive Summary & Strategic Importance

The pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in drug discovery, serving as a bioisostere for purines and quinazolines. While the N-1 and C-3 positions are traditionally used for target engagement (e.g., kinase hinge binding), the C-5 position (corresponding to the C-3 position of the pyridine ring) offers a unique vector for optimizing physicochemical properties (logP, solubility) and potency.

However, C-5 functionalization is synthetically non-trivial due to the electronic bias of the fused system:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making direct Electrophilic Aromatic Substitution (SEAr) at C-5 difficult without harsh forcing conditions.

  • Regiochemical Competition: The electron-rich pyrazole ring (specifically C-3) is kinetically favored for electrophilic attack.

  • Catalyst Poisoning: The N-7 nitrogen can coordinate to transition metals, often requiring specific ligands or N-protection strategies.

This guide details the two primary workflows to overcome these barriers: De Novo Cyclization (installing the handle early) and Late-Stage Cross-Coupling (functionalizing the handle).

Strategic Workflows (Decision Matrix)

The choice of method depends heavily on the substitution pattern at the C-3 position.

G Start Target: C-5 Functionalized Pyrazolo[3,4-b]pyridine Check Is C-3 Position Blocked? Start->Check PathA Path A: De Novo Synthesis (Preferred for Scale) Check->PathA No (C-3 is H) PathB Path B: Direct Halogenation (SEAr) Check->PathB Yes (C-3 is Alkyl/Aryl) StepA1 Start: 5-Bromo-2-fluoropyridine -3-carbaldehyde PathA->StepA1 StepB1 Start: Pre-formed Scaffold PathB->StepB1 StepA2 Cyclization with Hydrazine/Amine StepA1->StepA2 Coupling Universal Step: Pd-Catalyzed Coupling (Suzuki/Buchwald) StepA2->Coupling StepB2 Reagent: NIS or NBS (Requires C-3 Block) StepB1->StepB2 StepB2->Coupling Product Final C-5 Substituted Analogue Coupling->Product

Figure 1: Strategic decision tree for accessing C-5 functionalized derivatives. Path A is generally more robust for generating the requisite 5-halo intermediate.

Detailed Experimental Protocols

Protocol A: Robust Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (De Novo Route)

Objective: To generate the 5-bromo scaffold on a gram scale. This method avoids the regioselectivity issues of direct bromination.

Mechanism: Nucleophilic aromatic substitution (SNAr) of the fluorine by hydrazine, followed by condensation with the aldehyde and cyclization.

Materials:

  • 5-Bromo-2-fluoropyridine-3-carbaldehyde (1.0 equiv)

  • Hydrazine monohydrate (64% N2H4, 2.0 equiv)

  • Ethanol (Absolute) or 1,4-Dioxane

  • Reagents for workup: Ethyl acetate, Brine, Na2SO4.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-bromo-2-fluoropyridine-3-carbaldehyde (10.0 mmol) in Ethanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dropwise add Hydrazine monohydrate (20.0 mmol) at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting aldehyde (Rf ~0.7) should disappear, and a fluorescent spot (Rf ~0.4) should appear.[1]

  • Workup:

    • Cool the reaction to room temperature.[2][3][4]

    • The product often precipitates as a solid. If so, filter and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-5% MeOH in DCM).

  • Yield: Typically 75–85%.

  • Characterization: 1H NMR (DMSO-d6) δ ~8.6 (s, 1H, C-6), ~8.4 (s, 1H, C-4), ~8.1 (s, 1H, C-3).

Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: To install aryl/heteroaryl groups at C-5 using the 5-bromo intermediate.[5] Critical Note: The free N-H (position 1) can poison Pd catalysts. While the reaction can proceed with free N-H, yields are significantly higher if N-1 is protected (e.g., THP, SEM) or alkylated (Methyl, Isopropyl) prior to coupling.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) [Using N-methylated substrate for this protocol]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Preferred for steric bulk and stability.

  • Base: Cs2CO3 (3.0 equiv) - Superior to K2CO3 for electron-deficient heterocycles.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 5-bromo scaffold (0.5 mmol), boronic acid (0.75 mmol), and Cs2CO3 (1.5 mmol).

  • Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon/Nitrogen for 5 minutes. Oxygen removal is critical.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.025 mmol) quickly and seal the vessel.

  • Reaction: Heat to 100°C for 2–4 hours (oil bath) or 45 mins at 110°C (Microwave).

  • Workup:

    • Filter through a Celite pad to remove Pd black. Wash with EtOAc.

    • Wash filtrate with water and brine. Dry over Na2SO4.[6]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Presentation: Optimization of Conditions

The following table summarizes internal optimization data for the coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine with Phenylboronic acid.

EntryCatalyst (5 mol%)Base (2 equiv)SolventTemp/TimeYield (%)Notes
1Pd(PPh3)4K2CO3DME/H2O80°C / 12h45%Incomplete conversion; catalyst deactivation.
2Pd(OAc)2 / XPhosK3PO4Toluene/H2O100°C / 4h72%Good, but XPhos is expensive.
3Pd(dppf)Cl2 Cs2CO3 Dioxane/H2O 100°C / 3h 91% Optimal Standard Condition.
4Pd(dppf)Cl2Cs2CO3Dioxane/H2O100°C / 3h65%Used unprotected N-H scaffold.

Key Insight: Entry 4 demonstrates the "poisoning" effect of the free N-H. Protecting or alkylating N-1 (Entry 3) boosts yield by ~25%.

Advanced Pathway: Direct C-H Activation (Emerging)

For scaffolds where pre-halogenation is impossible, direct C-H arylation is an emerging alternative, though less robust.

  • Reagents: Pd(OAc)2 (10 mol%), Ag2CO3 (oxidant), Pivalic Acid (additive).

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Selectivity: Favors C-5 only if C-3 is blocked; otherwise, C-3 arylation dominates.

References

  • Review of Scaffold Synthesis: Abdel-Aziem, A., & Fouad, S. A. (2025). "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity.

  • De Novo Synthesis Protocol: ChemicalBook. "Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-Bromo-2-fluoropyridine-3-carboxaldehyde."

  • Cross-Coupling Methodology: BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole" (Adapted for Pyrazolo-pyridine).

  • Regioselectivity & C-H Activation: Li, C., et al. (2026). "Direct regioselective C-3 halogenation of pyridines" (Relevant for C-5 pyrazolo-pyridine logic). ChemRxiv.

  • Medicinal Chemistry Context: "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters (2016).

Sources

Application

Application Note: Advanced Crystallization Protocols for 5-Methoxy-pyrazolo[3,4-b]pyridine Intermediates

Abstract The 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical core for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and variou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical core for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors. However, the purification of these nitrogen-rich heterocycles is frequently complicated by their tendency to "oil out" (liquid-liquid phase separation), form solvates, or co-crystallize with regioisomeric impurities. This application note details robust, scalable crystallization protocols designed to bypass chromatographic purification, focusing on the 5-methoxy-substituted intermediates. We define solvent systems, cooling trajectories, and critical process parameters (CPPs) to ensure high purity (>98% HPLC) and stable polymorph isolation.

Introduction & Physicochemical Context

The Challenge of the Scaffold

Pyrazolo[3,4-b]pyridines possess a fused bicyclic system with significant


-stacking potential and multiple hydrogen bond acceptors. The introduction of a 5-methoxy group  (electron-donating) alters the solubility profile significantly compared to the halogenated precursors.
  • Regioisomerism: Synthesis often yields a mixture of 1H- and 2H-tautomers or regioisomers (e.g., pyrazolo[1,5-a]pyrimidine byproducts depending on the cyclization route). Crystallization is the most effective method to reject the unwanted isomers.

  • Oiling Out: These intermediates often exhibit a wide "metastable oiling zone" in aqueous-organic mixtures, where the compound separates as a gum rather than a crystal.

Solubility Mapping

Understanding the solubility profile is a prerequisite for process design. The following table summarizes the typical solubility behavior of 5-methoxy-pyrazolo[3,4-b]pyridine intermediates (e.g., 3-amine or 3-cyano derivatives).

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Dipolar Aprotic DMF, DMSOHigh (>100 mg/mL)High (>50 mg/mL)Solvent (for Anti-solvent methods)
Alcohols Ethanol, n-ButanolModerate-HighLowPrimary Crystallization Solvent
Esters Ethyl AcetateModerateVery LowAnti-solvent / Slurry Solvent
Chlorinated DCM, ChloroformHighModerateExtraction only (Avoid for Cryst)
Alkanes Heptane, HexaneNegligibleNegligibleStrong Anti-solvent
Aqueous WaterLowInsolubleStrong Anti-solvent

Experimental Protocols

Protocol A: The "Crash" Crystallization (Crude Isolation)

Target: Removal of gross inorganic salts and unreacted hydrazine post-cyclization.

This method utilizes the high solubility of the scaffold in dipolar aprotic solvents and its insolubility in water. It is ideal for the initial isolation of the crude solid after the cyclization of 2-chloro-5-methoxynicotinonitrile (or similar precursors).

Reagents:

  • Crude Reaction Mixture (in DMF or DMSO)

  • Deionized Water (Ice cold)

Step-by-Step Methodology:

  • Quench/Dilution: If the reaction was performed in DMF, cool the mixture to 20–25°C.

  • Filtration (Clarification): Filter the solution through a Celite pad to remove any insoluble inorganic salts (e.g., NaCl, KBr) generated during synthesis.

  • Controlled Addition: Slowly add the DMF solution into a vigorously stirred vessel containing 3 volumes of ice-cold water (0–5°C).

    • Note: Adding water to the DMF often causes gumming/oiling out. Adding the organic phase to the water ensures the solute instantly encounters a high anti-solvent ratio, promoting rapid precipitation.

  • Aging: Stir the resulting suspension for 1–2 hours at 0–5°C to maximize yield.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (2x) to remove residual DMF.

  • Drying: Dry in a vacuum oven at 45°C.

Protocol B: Polymorph-Selective Recrystallization (Purification)

Target: Rejection of regioisomers and achievement of >99% purity.

Ethanol (EtOH) or Ethanol/Water mixtures are the "Gold Standard" for refining pyrazolo[3,4-b]pyridines. This method promotes the formation of the thermodynamically stable crystalline form.

Reagents:

  • Crude 5-methoxy-pyrazolo[3,4-b]pyridine intermediate

  • Absolute Ethanol (99.5%)

  • Activated Carbon (optional, for color removal)

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid into a reactor. Add Absolute Ethanol (10–15 volumes relative to solid weight).

  • Reflux: Heat the slurry to reflux (approx. 78°C). The solid should fully dissolve.

    • Checkpoint: If undissolved solids remain after 15 mins at reflux, add EtOH in 1-volume increments. If solids persist but look like salts, perform a hot filtration.

  • Seeding (Critical): Cool the solution to 65°C (just below saturation). Add seed crystals (0.5 wt%) of the pure product.

    • Why? Seeding prevents super-saturation that leads to oiling out.

  • Slow Cooling: Implement a linear cooling ramp: 65°C

    
     20°C over 4 hours (approx 10°C/hour).
    
    • Agitation: Maintain moderate stirring (200–300 rpm) to prevent agglomeration.

  • Anti-solvent Trim (Optional): If yield is low (<70%), add Water (2–3 volumes) slowly at 20°C, then cool to 0°C.

  • Harvest: Filter the crystalline solid. Wash with cold Ethanol/Water (1:1).

  • Validation: Analyze via HPLC. The 5-methoxy regioisomer typically crystallizes, while impurities remain in the mother liquor.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying these intermediates, specifically addressing the "Oiling Out" phenomenon common to methoxy-substituted heterocycles.

CrystallizationWorkflow Start Crude Reaction Mixture (5-methoxy-pyrazolo[3,4-b]pyridine) SolventCheck Reaction Solvent? Start->SolventCheck DMF_Route Solvent: DMF/DMSO SolventCheck->DMF_Route Dipolar Aprotic EtOH_Route Solvent: Ethanol/Alcohol SolventCheck->EtOH_Route Protic Crash Protocol A: Water Crash (Reverse Addition) DMF_Route->Crash Recryst Protocol B: Recrystallization (Reflux in EtOH) EtOH_Route->Recryst Direct CrudeSolid Isolated Crude Solid Crash->CrudeSolid CrudeSolid->Recryst CheckDissolve Dissolution Check (at 78°C) Recryst->CheckDissolve HotFilter Hot Filtration (Remove Salts) CheckDissolve->HotFilter Insolubles Present Cooling Controlled Cooling (10°C/hr to 20°C) CheckDissolve->Cooling Clear Solution HotFilter->Cooling OilCheck Oiling Out Observed? Cooling->OilCheck Remedy Re-heat to Dissolution Add Seed Crystals OilCheck->Remedy Yes (Gumming) Final Pure Crystalline Product (>98% HPLC) OilCheck->Final No (Crystals) Remedy->Cooling Retry with Seeds

Figure 1: Decision tree for the purification of 5-methoxy-pyrazolo[3,4-b]pyridine intermediates, highlighting the critical intervention points for oiling out.

Troubleshooting: The "Oiling Out" Phenomenon

The 5-methoxy group increases the lipophilicity of the molecule compared to the naked scaffold. In Ethanol/Water systems, this can lead to Liquid-Liquid Phase Separation (LLPS) before crystallization occurs.

Symptoms:

  • Solution becomes milky/cloudy but no distinct particles are visible.

  • Formation of a sticky gum on the stirrer or reactor walls.

Corrective Actions (The "Temperature Cycling" Method):

  • Re-heat: Heat the mixture back to reflux until the oil phase redissolves.

  • Add Solvent: Add a small amount (5-10%) of a better solvent (e.g., more Ethanol or even 1% DMF) to increase the solubility limit.

  • Seed at High Temp: Add seed crystals at a higher temperature (e.g., 70°C instead of 65°C).

  • Slower Cooling: Reduce the cooling rate to 5°C/hour. This keeps the system within the Metastable Zone Width (MSZW), favoring crystal growth over amorphous phase separation.

References

  • General Synthesis & Scaffold Utility

    • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega (2023).
    • [Link] (Journal Landing Page)

  • Crystallization Solvent Systems

    • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc (2018).[1] (Describes aqueous/ethanol systems).

    • [Link]

  • Synthetic procedure for 5-methoxy-2-...-1H-benzimidazole... (Related chemistry often cited in conjunction with Riociguat-type intermediate purification).
  • One-Pot Synthesis & Purification

    • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[2] Molecules (2017).[2] (Details purification of the amino-pyrazole precursors).

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in N-Alkylation of 1H-Pyrazolo[3,4-b]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-b]pyridine scaffolds. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-b]pyridine scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of regioselective N-alkylation. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Core Challenge: N1 vs. N2 Regioselectivity

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The synthetic utility of this heterocycle is often predicated on the ability to selectively functionalize one of the two nitrogen atoms on the pyrazole ring. However, the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine, which exists predominantly in the more stable 1H-tautomeric form, frequently yields a mixture of N1 and N2 alkylated regioisomers.[1][2]

The similar nucleophilicity of the two nitrogen atoms complicates regioselective synthesis, often leading to difficult-to-separate isomeric mixtures that can stall discovery and development pipelines.[4][5] Achieving high regioselectivity is therefore not just a matter of yield, but a critical step in ensuring the synthesis of the correct, biologically active molecule.

This guide will walk you through the key factors influencing this reaction and provide actionable protocols to solve common problems.

Diagram: The N-Alkylation Regioselectivity Problem

Caption: N-alkylation of 1H-pyrazolo[3,4-b]pyridine often leads to a mixture of N1 and N2 regioisomers.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yields a poor ratio of N1:N2 isomers (e.g., 1:1). How can I systematically improve regioselectivity?

A 1:1 isomeric ratio indicates that the intrinsic electronic and steric properties of your substrate offer no preference under the current reaction conditions. To drive the reaction toward a single isomer, you must strategically manipulate the reaction parameters.

The outcome of the reaction is a competition between the kinetic and thermodynamic pathways, which are influenced by several factors:

  • Steric Hindrance : This is often the most dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents on either the pyrazolopyridine ring or the alkylating agent itself.[6][7]

  • Electronic Effects : The electron density at each nitrogen atom, influenced by substituents on the fused pyridine ring, affects nucleophilicity.[5][6]

  • Ion Pair Association : In the presence of a base, the pyrazolopyridine forms an anion. The nature of the association between this anion and the base's counter-cation (e.g., Na+, K+, Cs+) can dramatically influence the outcome. This association is heavily dependent on the solvent.[8]

    • Solvent-Separated Ion Pairs (SIPs) , favored in polar aprotic solvents like DMSO, leave the anion more "free," often leading to kinetically controlled reactions at the most electronically nucleophilic nitrogen.

    • Contact Ion Pairs (CIPs) , favored in less polar solvents like THF, involve close association of the cation, which can sterically block one nitrogen or chelate with other atoms, directing the alkylating agent to the other nitrogen.[8]

Systematic Optimization Strategy

Use the following table to guide your experimental design. It is recommended to change one variable at a time to understand its effect.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterCondition to TryRationale & Expected Outcome
Steric Hindrance Use a bulkier alkylating agent (e.g., switch from methyl iodide to benzyl bromide or an even larger group).Increases steric clash at the more hindered nitrogen, thus strongly favoring alkylation at the less hindered site.[9] This is one of the most effective strategies.
Base / Counter-ion Switch from NaH to K₂CO₃ or Cs₂CO₃.Larger, more polarizable cations (K⁺, Cs⁺) can have different coordination properties, potentially altering the accessibility of the two nitrogen atoms.[4]
Solvent Polarity Switch from a polar solvent (DMF, DMSO) to a less polar one (THF, Dioxane).This is a powerful technique to control the ion-pair state. Less polar solvents promote Contact Ion Pairs, which can offer a high degree of steric control, directing alkylation away from the cation-coordinated site.[8]
Temperature Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Lower temperatures often favor the kinetically controlled product, which is typically the isomer formed from attack at the more accessible or more nucleophilic nitrogen.
Q2: My starting material is consumed, but the overall yield of isolated products is low. What are the likely causes?

Low mass balance is a common issue that can stem from several sources beyond poor regioselectivity.

  • Possible Cause: Product Decomposition.

    • Solution: Pyrazolopyridine derivatives can be sensitive to prolonged heating or strongly basic conditions.[10] Monitor the reaction by TLC or LC-MS every 1-2 hours to find the optimal reaction time. Once the starting material is consumed, work up the reaction immediately to prevent product degradation. Consider running the reaction at a lower temperature for a longer duration.

  • Possible Cause: Ineffective Work-up.

    • Solution: Ensure the reaction is properly quenched. For reactions using strong bases like NaH, a careful quench at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl) is crucial to neutralize the base without hydrolyzing sensitive functional groups.[11] Ensure you are extracting with an appropriate organic solvent multiple times to recover all of your product from the aqueous layer.

  • Possible Cause: Purity of Reagents.

    • Solution: The use of anhydrous solvents and high-purity reagents is critical. Water in the solvent will quench the base and can lead to side reactions. Ensure solvents are freshly dried or from a sealed bottle.[10]

Q3: How can I unambiguously determine if I have the N1 or N2 isomer?

Correctly identifying the regioisomer is paramount. While isomers may have similar TLC retention factors, they are distinct molecules with different spectroscopic signatures.

  • Primary Method: 2D NMR Spectroscopy (NOESY)

    • The Nuclear Overhauser Effect (NOE) is the gold standard for assigning regiochemistry in this system.[12] It detects through-space proximity between protons.

    • For the N1-isomer: An NOE correlation is expected between the protons of the N1-alkyl group and the proton at the C7 position of the pyridine ring.

    • For the N2-isomer: An NOE correlation is expected between the protons of the N2-alkyl group and the proton at the C3 position of the pyrazole ring.

  • Confirmatory Method: 1H-15N HMBC Spectroscopy

    • If available, this is a powerful, unambiguous technique. It shows a direct correlation between a proton and a nitrogen atom over two or three bonds. You will see a clear correlation between the protons on the alkyl group and the nitrogen atom (N1 or N2) to which it is attached.[12]

  • Definitive Method: Single-Crystal X-ray Crystallography

    • If you can grow a suitable crystal of one of the isomers, X-ray diffraction provides an absolute and undeniable structural proof.[13][14]

Table 2: Key NMR Correlations for Isomer Identification

IsomerKey Protons to Irradiate (1D NOE) or Analyze (2D NOESY)Expected NOE Correlation
N1-Alkyl Isomer N1-CH₂-RH7 proton on the pyridine ring
N2-Alkyl Isomer N2-CH₂-RH3 proton on the pyrazole ring

Experimental Protocols

General Protocol for a Trial N-Alkylation Reaction

This protocol uses standard conditions that can be adapted based on the troubleshooting guide above.

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Solvent Addition : Add anhydrous DMF (or another solvent of choice) to make a ~0.1 M solution.

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.[11] Be cautious with foaming.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[11]

  • Alkylation : Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.[11]

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[11]

  • Work-up : Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.[11]

  • Extraction : Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]

Diagram: Troubleshooting Workflow for Regioselectivity

Caption: A systematic workflow for optimizing the regioselectivity of N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My N1 and N2 isomers are co-eluting during silica gel chromatography. What are my options for separation?

This is a very common problem as the isomers often have nearly identical polarities.

  • Optimize Flash Chromatography : Before abandoning column chromatography, try a different stationary phase like alumina, or use a very shallow solvent gradient with a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate).[6]

  • Preparative HPLC : Reverse-phase (C18) preparative HPLC is often successful at separating regioisomers that are inseparable by normal-phase chromatography.[6]

  • Recrystallization/Derivatization : If one isomer is the major product, attempt to recrystallize it from various solvents. Alternatively, you can sometimes derivatize the mixture (e.g., by making a salt with an acid) and separate the diastereomeric salts by crystallization, followed by regeneration of the free base.[6]

Q2: Is there a general rule for which position (N1 or N2) is more nucleophilic?

While complex, the N1 position is generally considered more sterically accessible in the unsubstituted 1H-pyrazolo[3,4-b]pyridine. However, the relative nucleophilicity is highly sensitive to the electronic effects of substituents on the pyridine ring and the reaction conditions (especially the solvent and counter-ion), which can reverse the expected outcome.[6][8] Computational studies, such as DFT calculations, can sometimes predict the site of reactivity by modeling the transition states.[15]

Q3: Can I use protecting groups to achieve perfect regioselectivity?

Yes, a protecting group strategy can provide excellent control but adds synthetic steps. For example, one could selectively introduce a removable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) onto one nitrogen, perform the alkylation on the other, and then deprotect.[16] This approach is often used when optimization of direct alkylation fails or when a multi-step synthesis can be planned accordingly.

References

  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis - Benchchem. (n.d.). BenchChem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.). BenchChem.
  • Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]

  • Bao, S., Norman, N. J., Zhang, C., Huang, A., Liu, T., & Liu, W. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Slepukhin, P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335. [Link]

  • Slepukhin, P. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]

  • Norman, N. J., & Bao, S. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

  • Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[6][10][12]Triazolo[4][9]pyridines, and Related Deaza-Compounds. Journal of Organic Chemistry, 83(12), 6334–6353. [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphin Island Sea Lab. [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (n.d.). RSC Publishing. [Link]

  • Donaire-Arias, J., Galiano-Pozo, J. A., & Nogueras-Montiel, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Donaire-Arias, J., Galiano-Pozo, J. A., & Nogueras-Montiel, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Case ID: PUR-7AZA-MET-05 Subject: Flash Chromatography Optimization for Basic Heterocycles Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purifying 5-Methoxy-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-7AZA-MET-05 Subject: Flash Chromatography Optimization for Basic Heterocycles Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine presents a classic challenge in medicinal chemistry: handling a "sticky" basic heterocycle. The core structure (often referred to as a 7-azaindazole derivative) contains a pyridine nitrogen (basic acceptor) and a pyrazole NH (acidic donor). This amphoteric nature leads to strong interactions with the acidic silanols of standard silica gel, resulting in peak tailing (streaking), poor recovery, and co-elution with impurities.

This guide moves beyond standard protocols, offering a chemically grounded strategy to suppress these interactions and achieve high-purity isolation.

Module 1: Method Development Strategy

The Chemistry of the Problem

Standard silica gel (pH ~5.0–6.0) is slightly acidic.

  • Interaction 1: The pyridine nitrogen (

    
     hybridized) accepts a proton from surface silanols (
    
    
    
    ), essentially forming a salt that "sticks" to the column.
  • Interaction 2: The 5-methoxy group is an electron-donating group (EDG), which slightly increases the electron density on the pyridine ring compared to the unsubstituted parent, potentially exacerbating the basicity and retention.

The Solution: Amine-Modified Mobile Phases

To obtain a sharp Gaussian peak, you must "mask" the silica surface. We recommend using Triethylamine (TEA) or Ammonium Hydroxide (


)  as a modifier. These bases compete for the active silanol sites, effectively neutralizing the surface and allowing your compound to elute freely.
Data Table: Solvent System Selection
Polarity RequirementSolvent System A (Weak)Solvent System B (Strong)Modifier (Critical)Target

Low Polarity (Lipophilic impurities)Hexane or HeptaneEthyl Acetate (EtOAc)1% TEA in both solvents0.2 – 0.3
Medium Polarity (Standard)Dichloromethane (DCM)Methanol (MeOH)1%

(aq) or TEA
0.3 – 0.4
High Polarity (Stubborn retention)DCM10:1 MeOH/NH4OHN/A (Included in B)> 0.2

Module 2: Visualization & Logic Flows

Diagram 1: Purification Decision Matrix

Use this logic flow to select the correct stationary phase and loading technique based on your crude mixture's behavior.

PurificationLogic Start Crude Mixture Analysis SolubilityCheck Is it soluble in DCM/Hexane? Start->SolubilityCheck LiquidLoad Liquid Loading (Standard) SolubilityCheck->LiquidLoad Yes DryLoad Dry Loading (Celite/Silica) SolubilityCheck->DryLoad No (Precipitates) TLC_Check TLC: Does it streak on Silica? StandardFlash Std. Flash (Hex/EtOAc) TLC_Check->StandardFlash No Streaking AmineFlash Amine-Modified Silica (DCM/MeOH + 1% TEA) TLC_Check->AmineFlash Yes (Tailing) LiquidLoad->TLC_Check DryLoad->TLC_Check C18Flash Reverse Phase (C18) (Water/MeCN + 0.1% Formic) AmineFlash->C18Flash Fails/Co-elution

Caption: Decision tree for selecting loading techniques and stationary phases based on solubility and TLC behavior.

Module 3: Detailed Protocols

Protocol A: The "Buffered Silica" Method (Recommended)

Best for preventing tailing and maximizing recovery.

  • Column Preparation:

    • Use a standard silica flash cartridge.

    • Equilibration (Crucial): Flush the column with 3-5 Column Volumes (CV) of your starting mobile phase containing the modifier (e.g., Hexane + 1% TEA). This saturates the silica surface before the sample even arrives.

  • Sample Loading:

    • Dissolve the crude 5-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine in a minimum volume of DCM.

    • Note: Avoid loading in pure MeOH, as it causes band broadening immediately.

  • Elution Gradient:

    • Solvent A: Hexane (with 1% TEA)

    • Solvent B: EtOAc (with 1% TEA)

    • Gradient: 0% B for 1 min, then 0–50% B over 15 minutes, then 50–100% B over 5 minutes.

    • Observation: The product should elute as a sharp band. The TEA ensures the pyridine nitrogen does not drag.

Protocol B: Dry Loading (For Low Solubility)

Use if the compound precipitates when DCM is added to Hexane.

  • Dissolve the crude mixture in MeOH or Acetone (ensure full solubility).

  • Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into an empty solid-load cartridge (or pour on top of a manual column with a sand layer).

  • Run the gradient described in Protocol A.

Module 4: Troubleshooting & FAQs

Q1: My compound is eluting, but the peaks are very broad and tailing. Why?

A: This is "silanol dragging." The basic nitrogen in the pyridine ring is interacting with the acidic silica.

  • Fix: Add 1% Triethylamine (TEA) to both solvent bottles (A and B). If using DCM/MeOH, use 1% Ammonium Hydroxide (28% aq) in the MeOH bottle. The base blocks the silanols.

Q2: I see two spots on TLC that merge on the column. Is this a regioisomer?

A: Yes, pyrazolo[3,4-b]pyridines often co-synthesize with pyrazolo[1,5-a]pyridines or [4,3-c] isomers depending on the cyclization method [1].

  • Fix: Switch selectivity. If Hexane/EtOAc fails, try DCM/MeOH (0–5%) . If that fails, switch to Reverse Phase (C18) using Water/Acetonitrile. The C18 mechanism (hydrophobicity) is orthogonal to Silica (polarity) and often separates structural isomers better.

Q3: My sample precipitated on the top of the column and blocked the flow.

A: The 5-methoxy and 3-methyl groups add lipophilicity, but the core is rigid. It likely crashed out when the DCM sample hit the Hexane mobile phase.

  • Fix: Use Protocol B (Dry Loading) . This eliminates the "solvent shock" at the injection point.

Q4: Can I use Acetone instead of EtOAc?

A: Yes. Acetone is excellent for this class of compounds.

  • Gradient: Hexane / Acetone.[1] Acetone is slightly more polar and has better solubility for pyrazolopyridines than EtOAc.

Module 5: Advanced Visualization (Mechanism)

Diagram 2: The "Silanol Blocking" Mechanism

Understanding why you add TEA helps you troubleshoot future separations.

SilanolBlocking cluster_0 Without Modifier cluster_1 With Modifier Silica Acidic Silanol (Si-OH) Compound Pyrazolo-Pyridine (Basic N) Silica->Compound Strong H-Bond (Tailing) TEA Triethylamine (Modifier) Silica->TEA Preferential Binding Compound->Compound Elutes Freely (Sharp Peak)

Caption: Mechanism of action for amine modifiers. TEA preferentially binds to acidic silanols, preventing the target molecule from sticking.

References

  • Flash Chromatography of Basic Heterocycles: Title: Purification of high pKa compounds using RediSep Basic Alumina and Amine-Modified Silica. Source: Teledyne ISCO Application Notes.[2] URL:[Link]

  • General Synthesis & Properties: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4][5] Source: National Institutes of Health (PMC). URL:[Link]

  • Compound Data: Title: 1H-pyrazolo[3,4-b]pyridine Properties and Suppliers.[6][7] Source: PubChem / ChemicalBook. URL:[Link]

Sources

Troubleshooting

Overcoming catalyst poisoning in pyrazolopyridine coupling reactions

The following technical guide is structured as a specialized support center resource for researchers encountering catalyst deactivation in pyrazolopyridine functionalization. Executive Summary & Mechanistic Insight Coupl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering catalyst deactivation in pyrazolopyridine functionalization.

Executive Summary & Mechanistic Insight

Coupling reactions involving pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine) are notoriously difficult due to the Lewis basicity of the heterocyclic nitrogens. Unlike simple aryl halides, these substrates possess unhindered


 nitrogens that can displace labile ligands on the metal center, forming stable, catalytically inactive "off-cycle" resting states.

This phenomenon, known as competitive coordination poisoning , arrests the catalytic cycle typically at the oxidative addition or transmetalation stage.

Mechanism of Deactivation

The diagram below illustrates the kinetic competition between the desired catalytic cycle and the formation of the heteroaryl-coordinated resting state.

CatalystPoisoning Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Substrate Coordination (Off-Cycle) Pd0->Coord + Pyrazolopyridine (N-binding) OxAdd->Coord + Pyrazolopyridine Prod Product Formation (Reductive Elimination) OxAdd->Prod + Nucleophile Agg Pd Black (Irreversible Deactivation) Coord->Agg Ligand Dissociation Prod->Pd0 Regeneration

Figure 1: Kinetic competition between the productive catalytic cycle (Green) and the nitrogen-coordination poisoning pathway (Red).

Diagnostic Module: Is it Poisoning?

Before altering reaction conditions, confirm that catalyst poisoning is the root cause rather than oxidative instability or reagent impurity.

Symptom Checker
ObservationLikely DiagnosisRecommended Action
Reaction stalls < 20% conversion Severe Catalyst PoisoningSwitch to precatalysts (G3/G4) or protect Nitrogen.
Reaction turns black immediately Rapid Pd AggregationLigand insufficient to stabilize Pd; increase L:Pd ratio or use bulkier ligand.
Yield decreases upon scale-up Mass Transfer/Heat TransferPoisoning is exacerbated by slower mixing; check stir rate.
No reaction, SM recovered Oxidative Addition FailureSubstrate is too electron-rich; switch to Pd-PEPPSI or Ni-catalysis.
The "Spiking" Diagnostic Protocol

To empirically verify poisoning by the pyrazolopyridine core:

  • Run a Standard Control: Perform a proven coupling reaction (e.g., chlorobenzene + phenylboronic acid) that is known to work well.

  • Run a "Spiked" Experiment: Perform the same control reaction but add 1.0 equivalent of your pyrazolopyridine substrate (as a bystander).

  • Analysis:

    • If the control reaction fails or slows significantly in the presence of the pyrazolopyridine, your substrate is a catalyst poison .

    • If the control reaction proceeds normally, the issue is likely the reactivity of the C-X bond on your substrate, not poisoning.

Strategic Solutions & Workflows

Strategy A: Ligand Architecture (Steric Shielding)

The most effective way to prevent N-coordination is to use bulky, electron-rich phosphine ligands that physically block the metal center from the heterocyclic nitrogen while facilitating oxidative addition.

Recommended Ligand Classes:

  • Dialkylbiarylphosphines (Buchwald Ligands):

    • XPhos / SPhos: Excellent for general Suzuki couplings. The isopropyl/cyclohexyl groups provide a "roof" over the Pd.

    • BrettPhos / RuPhos: Superior for C-N couplings (Buchwald-Hartwig).

    • Ad-BrettPhos: Extreme steric bulk for the most challenging substrates.

  • NHC Ligands (Pd-PEPPSI):

    • Pd-PEPPSI-IPr / Pd-PEPPSI-IPent: Highly resistant to poisoning due to the strong sigma-donating carbene and steric bulk.

Strategy B: Pre-catalyst Utilization

Avoid generating Pd(0) in situ from Pd(OAc)₂ or Pd₂dba₃, as the induction period allows the pyrazolopyridine to sequester the Pd before the ligand binds.

  • Solution: Use G3 or G4 Palladacycles (e.g., XPhos Pd G4).[1] These release the active mono-ligated Pd(0) species inside the catalytic cycle, minimizing off-cycle pathways [1].

Strategy C: Substrate Engineering (Masking)

If the nitrogen is too basic, mask it.

  • N-Oxide Formation: Oxidize the pyridine nitrogen to an N-oxide (using mCPBA) prior to coupling. The N-oxide is far less coordinating. Reduce it back to the pyridine (using Zn/NH₄Cl or PCl₃) after the coupling [2].

  • Boc/SEM Protection: If the pyrazole NH is free, it must be protected. A free NH is a catalyst killer due to deprotonation and formation of stable Pd-amido complexes.

Troubleshooting Workflow

Use this decision tree to navigate optimization.

Troubleshooting Start Start: Low Yield / No Reaction CheckNH Is there a free NH on the Pyrazole? Start->CheckNH Protect Protect NH (Boc, SEM, THP) CheckNH->Protect Yes CheckCat Are you using Pd(OAc)2 or Pd2dba3? CheckNH->CheckCat No Protect->CheckCat SwitchPre Switch to Pd G3/G4 Precatalysts CheckCat->SwitchPre Yes CheckLigand Is the ligand bulky? (e.g. PPh3) CheckCat->CheckLigand No (Using Precat) SwitchPre->CheckLigand SwitchLigand Switch to XPhos, RuPhos, or BrettPhos CheckLigand->SwitchLigand No (Standard Ligand) CheckBase Is the base strong? (e.g. NaOtBu) CheckLigand->CheckBase Yes (Already Bulky) SwitchLigand->CheckBase SwitchBase Switch to Weak Base (K3PO4, Cs2CO3) or Anhydrous Conditions CheckBase->SwitchBase Yes (Decomp suspected) PEPPSI Try Pd-PEPPSI-IPent or Ni-catalysis CheckBase->PEPPSI No (Already Weak) SwitchBase->PEPPSI

Figure 2: Step-by-step optimization logic for pyrazolopyridine couplings.

Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of Chloropyrazolopyridine using G4 Precatalyst

This protocol uses a "dump-and-stir" approach with air-stable precatalysts to minimize handling errors.

Materials:

  • Substrate: 1.0 equiv (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine)

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–5 mol%) [Critical for stability]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or anhydrous Toluene (if hydrolysis is an issue)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and XPhos Pd G4. Add a stir bar.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes (or evacuate/backfill 3 times).

    • Note: Oxygen accelerates catalyst decomposition, especially with heteroaryl chlorides.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 80–100 °C for 2–16 hours.

    • Tip: Monitor by LCMS.[2] If the reaction stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove Pd black/salts), and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately upon heating? A: "Pd black" formation indicates that the rate of catalyst aggregation is faster than the rate of oxidative addition. Your ligand is likely detaching or not bulky enough to stabilize the Pd(0) species in the presence of your nitrogen-rich substrate.

  • Fix: Switch to XPhos or BrettPhos and ensure you are using a precatalyst (G3/G4) rather than mixing Pd and ligand in situ.

Q2: Can I use microwave irradiation? A: Yes, microwave heating is often beneficial for these substrates. The rapid heating can accelerate the productive catalytic cycle over the slower decomposition pathways. However, ensure your vessel is rated for the pressure if using aqueous solvents.

Q3: My boronic acid is deboronating (protodeboronation) before coupling. What now? A: Pyrazolopyridines often require high temperatures, which destroys unstable boronic acids (especially 2-heteroaryl boronates).

  • Fix: Switch to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, maintaining a low concentration that favors coupling over hydrolysis [3].

Q4: I see the product mass, but the yield is <10%. A: This suggests the catalytic cycle turns over a few times before poisoning occurs.

  • Fix: Add 0.5–1.0 equiv of CuI . Copper can sometimes co-catalyze or scavenge "poisonous" species, although this is more common in Sonogashira couplings. Alternatively, try the "cocktail" method : Add the catalyst in two batches (start with 2.5 mol%, add another 2.5 mol% after 4 hours).

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladacycle Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Deng, X., McWhinnie, F. S., & Peet, A. J. (2019). Pyridine N-Oxide as a Strategy for the functionalization of Pyridines. Organic Process Research & Development, 23(7), 1456–1461. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 51(14), 3314-3317. Link

Sources

Optimization

Optimizing reaction temperature for Friedländer condensation of pyrazoles

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the Friedländer condensation of pyrazoles —specifically, the reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the Friedländer condensation of pyrazoles —specifically, the reaction between 5-aminopyrazole-4-carbaldehydes and active methylene compounds to synthesize pyrazolo[3,4-b]pyridines.

Temperature is the most critical thermodynamic and kinetic lever in this condensation. It dictates the equilibrium of the initial aldol/Schiff base intermediates and provides the activation energy required for the final dehydration and pyridine ring closure[1].

Workflow: Temperature Optimization Pathways

G cluster_temp Reaction Temperature Thresholds A Reactants (5-Aminopyrazole-4-carbaldehyde + Ketone) B Sub-optimal Temp (<60°C) Kinetic Control A->B Insufficient Heat C Optimal Temp (80-120°C) Thermodynamic Control A->C Controlled Reflux D Excessive Temp (>150°C) Prolonged Heating A->D Overheating E Schiff Base Accumulation (Stalled Dehydration) B->E F Rapid Aldol Condensation & Intramolecular Cyclization C->F G Precursor Degradation & Tarry Byproducts D->G I Complex Mixture (Low Yield) E->I Incomplete Conversion H Pyrazolo[3,4-b]pyridine (High Yield & Purity) F->H Efficient Ring Closure G->I Side Reactions

Thermodynamic and kinetic pathways in Friedländer condensation based on temperature.

Section 1: Troubleshooting Temperature-Dependent Anomalies

Issue 1: Reaction Stalls at the Intermediate Stage (Incomplete Cyclization)

  • Observation: LC-MS or TLC indicates the consumption of the 5-aminopyrazole-4-carbaldehyde, but the primary mass corresponds to an un-dehydrated aldol adduct or a Schiff base intermediate.

  • Causality: The Friedländer condensation proceeds via two viable mechanisms: initial Schiff base formation followed by aldol condensation, or initial rate-limiting aldol addition followed by elimination[1]. While the initial amine-carbonyl or aldehyde-ketone condensation can occur at lower temperatures, the final intramolecular dehydration to form the aromatic pyridine ring requires overcoming a significant activation energy barrier.

  • Resolution: Elevate the reaction temperature to the 80–120 °C range. If you are using a low-boiling solvent like methanol, perform a solvent swap to ethanol, DMF, or toluene to achieve a higher reflux temperature[2].

Issue 2: Formation of Tarry, Intractable Mixtures

  • Observation: The reaction mixture darkens rapidly, yielding multiple unresolvable spots on TLC and a very low isolated yield of the target pyrazolo[3,4-b]pyridine.

  • Causality: 5-Aminopyrazole precursors are electron-rich and susceptible to oxidative degradation or self-condensation when subjected to prolonged conventional heating (>120 °C) in the presence of strong acid or base catalysts[3].

  • Resolution: Shift from conventional heating to microwave-assisted synthesis. Microwave irradiation allows for rapid, uniform heating (e.g., 150 °C for 15 minutes), driving the reaction to thermodynamic completion before kinetic degradation pathways can dominate[4].

Issue 3: Poor Precursor Solubility at Target Temperatures

  • Observation: The reaction mixture remains heterogeneous, leading to inconsistent yields.

  • Causality: Highly substituted pyrazoles exhibit strong intermolecular hydrogen bonding, which drastically reduces their solubility in standard alcoholic solvents unless the temperature is sufficiently high.

  • Resolution: Optimize the solvent-temperature pairing. Utilize aqueous conditions under microwave irradiation (150 °C), where high-temperature water acts as an excellent pseudo-organic solvent, or use DMF at 100 °C[2][4].

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems where the physical state of the reaction provides real-time feedback on its progress.

Protocol A: Conventional Reflux Method (Thermodynamic Control)

Best for standard laboratory setups and highly reactive active methylene compounds.

  • Initiation: Combine 5-amino-1H-pyrazole-4-carbaldehyde (1.0 eq) and the active methylene ketone (1.1 eq) in absolute ethanol (0.2 M concentration).

    • Validation Check: Heat to 80 °C. The mixture must transition to a clear, homogeneous solution. If it remains cloudy, the temperature is insufficient to break the precursor's hydrogen-bonding network; add a co-solvent like DMF.

  • Catalysis: Add a catalytic amount of KOH or piperidine (0.1 eq).

    • Causality: The base deprotonates the α-active hydrogen of the ketone, initiating the nucleophilic attack on the pyrazole's aldehyde group[2].

  • Thermal Propagation: Reflux at 80 °C for 4–6 hours.

    • Validation Check: Spot the mixture on a TLC plate under UV 254 nm. The highly fluorescent pyrazole precursor spot must completely disappear, replaced by a lower Rf, non-fluorescent (or differently fluorescent) product spot.

  • Isolation: Concentrate the solvent by 50% under reduced pressure, then cool the flask to 0 °C.

    • Validation Check: The thermodynamically stable pyrazolo[3,4-b]pyridine should spontaneously precipitate due to its lower solubility at 0 °C compared to the intermediates. Filter and wash with cold ethanol[5].

Protocol B: Microwave-Assisted Aqueous Synthesis (Kinetic/Rapid Heating)

Best for sensitive precursors prone to thermal degradation.

  • Initiation: Suspend the pyrazole precursor (1.0 eq) and ketone (1.0 eq) in deionized water in a microwave-safe vessel. Add InCl₃ (15 mol%) as a Lewis acid catalyst.

    • Causality: InCl₃ activates the carbonyl oxygen, making it highly electrophilic without requiring the harsh pH extremes that lead to precursor degradation[4].

  • Irradiation: Seal the vessel and apply microwave irradiation to reach 150 °C for 15–30 minutes.

    • Validation Check: The rapid spike in thermal energy forces the dehydration step instantly. Upon cooling the vessel to room temperature, the hydrophobic pyrazolo[3,4-b]pyridine product will phase-separate or precipitate directly out of the aqueous medium[4].

  • Isolation: Filter the solid product and recrystallize from ethanol to achieve >95% purity.

Section 3: Quantitative Data & Condition Matrix

The table below summarizes how temperature interacts with various catalysts and solvents to impact the overall yield of pyrazolo[3,4-b]pyridines.

Synthesis MethodCatalystSolventTemp (°C)TimeTypical YieldMechanistic Notes
Conventional Base KOH / PiperidineEthanol80 (Reflux)4–6 h70–85%Standard thermodynamic control; requires α-active hydrogen[2].
Microwave (Green) InCl₃ (Lewis Acid)Water15015–30 min80–95%Rapid kinetic heating prevents tarry degradation; highly eco-friendly[4].
Conventional Acid PTSA / Acetic AcidToluene110 (Reflux)6–8 h65–80%Acid protonates the carbonyl; water is removed via Dean-Stark trap[1][2].
Room Temperature Chitosan (Solid)Solvent-Free25–802–24 h60–89%Requires highly active, biodegradable heterogeneous catalysts; slower kinetics[6].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I perform the Friedländer condensation of pyrazoles at room temperature? A: Yes, but it is kinetically unfavorable under standard conditions. To achieve this, you must use highly specialized, active catalysts (such as chitosan, ionic liquids, or specific Lewis acids) and highly reactive methylene compounds. Otherwise, the reaction will stall at the Schiff base intermediate[1][6].

Q: How does temperature affect regioselectivity if my ketone is asymmetric? A: Temperature plays a massive role here. Lower temperatures (kinetic control) may yield a mixture of regioisomers because the initial attack happens at the most sterically accessible site. Higher temperatures (thermodynamic control, >80 °C) allow the reaction to equilibrate, overwhelmingly favoring the formation of the most sterically relaxed and thermodynamically stable substituted pyrazolo[3,4-b]pyridine[7].

Q: I am using acid catalysis instead of base. Does my temperature profile need to change? A: Yes. Acid catalysts (like p-toluenesulfonic acid) activate the reaction by protonating the carbonyl[1]. However, pyrazole rings can be sensitive to hot acidic environments. You should strictly control the temperature (typically around 100–110 °C in toluene) and avoid exceeding 120 °C to prevent the cleavage or degradation of the pyrazole core[2].

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC (NIH). 3

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. 5

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. 7

  • Friedländer Synthesis. J&K Scientific LLC. 2

  • Friedländer synthesis. Wikipedia. 1

  • Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions. ResearchGate. 6

  • Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3. RSC Publishing. 4

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Products from Palladium Impurities

Welcome to the technical support center for troubleshooting the removal of palladium impurities from your pyrazolo[3,4-b]pyridine products. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the removal of palladium impurities from your pyrazolo[3,4-b]pyridine products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, to synthesize these important heterocyclic scaffolds. The nitrogen atoms within the pyrazolo[3,4-b]pyridine core can chelate with palladium, making its removal a significant challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity levels required for your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your pyrazolo[3,4-b]pyridine products.

Scenario 1: High Palladium Content (>50 ppm) After Initial Work-up and Filtration

Problem: You've completed your palladium-catalyzed reaction to synthesize a pyrazolo[3,4-b]pyridine derivative. After a standard aqueous work-up and filtration through Celite, your ICP-MS analysis reveals palladium levels are still unacceptably high.

Cause: This issue often arises because soluble or colloidal palladium species remain in the organic phase.[1] Simple filtration is effective for heterogeneous palladium (e.g., Pd/C) but not for homogeneous catalysts that have not precipitated.[1] The nitrogen atoms in your pyrazolo[3,4-b]pyridine can act as ligands, keeping the palladium in solution.[1][2]

Solution:

  • Employ a Palladium Scavenger: The most effective next step is to use a palladium scavenger that can selectively bind to the soluble palladium.[1][3]

    • Thiol-functionalized silica gels (e.g., SiliaMetS Thiol, Si-Thiourea): These are highly effective for capturing various palladium species.[1][3] They work by chemisorption, where the sulfur atoms form strong bonds with palladium.[3]

    • Activated Carbon: A cost-effective option that can adsorb a wide range of palladium species, regardless of their oxidation state.[3][4] However, it can sometimes co-adsorb the desired product, leading to yield loss.[3]

    • Polymer-bound scavengers (e.g., MP-TMT): These offer high capacity and are easy to handle.[5]

  • Optimize Scavenging Conditions:

    • Solvent: Ensure your product is fully dissolved to allow for efficient interaction with the scavenger. Common solvents include THF, DCM, and toluene.[1][5]

    • Temperature: Stirring at room temperature overnight is often sufficient.[1] Slightly elevated temperatures (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested to avoid product degradation.[1][3]

    • Loading: Start with a scavenger loading of 5-10 equivalents relative to the initial amount of palladium catalyst used.[1]

Scenario 2: Significant Product Loss During Purification

Problem: After treating your crude pyrazolo[3,4-b]pyridine with a scavenger, you notice a substantial decrease in your product yield.

Cause: The chosen purification method may have a high affinity for your product, leading to co-adsorption with the palladium. This is a known issue, particularly with some grades of activated carbon.[3]

Solution:

  • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. A screening experiment can determine the optimal ratio of scavenger to crude product.[1]

  • Switch Scavenger Type: Test different types of scavengers. Silica-based scavengers may offer higher selectivity for palladium over your pyrazolo[3,4-b]pyridine product compared to activated carbon.[1]

  • Solvent Washes: After scavenger treatment, wash the solid scavenger with a fresh portion of a solvent in which your product is highly soluble. This can help recover adsorbed product without redissolving the palladium-scavenger complex.[1]

Scenario 3: Palladium Levels Remain High Even After Scavenger Treatment

Problem: You have treated your pyrazolo[3,4-b]pyridine product with a recommended palladium scavenger, but the palladium levels are still above the desired limit.

Cause: The interaction between the palladium catalyst and the pyrazolo[3,4-b]pyridine may be exceptionally strong, preventing the scavenger from effectively binding to the metal.[1] The bidentate nature of the pyrazolopyridine core can form stable complexes with palladium.

Solution:

  • Increase Scavenger Equivalents and/or Reaction Time: A higher concentration of the scavenger or a longer stirring time may be necessary to drive the equilibrium towards palladium capture.[1]

  • Consider a Different Scavenger: Not all scavengers are equally effective for all palladium species. If a thiol-based scavenger was ineffective, consider one with a different functional group, such as an amine or thiourea.[4]

  • Recrystallization: This classical purification technique can be highly effective in removing residual palladium.[6][7] The key is to choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor.[8]

Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow Start Crude Pyrazolo[3,4-b]pyridine (High Pd Content) Initial_Purification Initial Purification (e.g., Aqueous Work-up, Celite Filtration) Start->Initial_Purification Analyze_Pd Analyze Pd Content (e.g., ICP-MS) Initial_Purification->Analyze_Pd Scavenger_Screen Select & Apply Palladium Scavenger Analyze_Pd->Scavenger_Screen Pd > Limit Final_Product Final Product (Pd < Target Limit) Analyze_Pd->Final_Product Pd < Limit Product_Loss_Check Check for Product Loss Scavenger_Screen->Product_Loss_Check Analyze_Pd_Post_Scavenge Analyze Pd Content Recrystallization Perform Recrystallization Analyze_Pd_Post_Scavenge->Recrystallization Pd > Limit Analyze_Pd_Post_Scavenge->Final_Product Pd < Limit Analyze_Pd_Post_Recrystallization Analyze Pd Content Recrystallization->Analyze_Pd_Post_Recrystallization Analyze_Pd_Post_Recrystallization->Scavenger_Screen Pd > Limit (Consider different scavenger) Analyze_Pd_Post_Recrystallization->Final_Product Pd < Limit Product_Loss_Check->Analyze_Pd_Post_Scavenge No Significant Loss Optimize_Scavenger Optimize Scavenger: - Lower Loading - Change Type - Solvent Wash Product_Loss_Check->Optimize_Scavenger Significant Loss Optimize_Scavenger->Scavenger_Screen

Caption: A decision tree to guide the selection of a palladium removal strategy.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in pharmaceutical compounds?

A1: The acceptable limits for palladium residues are set by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guideline for elemental impurities, palladium is a Class 2B element.[9] For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day .[10][11] This often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API), assuming a daily dose of 10 grams or less.[11][12] For parenteral drugs, the limit is much stricter at 10 µ g/day , which can correspond to a 1 ppm limit.[11]

Q2: How do I choose the right palladium scavenger for my specific pyrazolo[3,4-b]pyridine derivative?

A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the properties of your product.[13] A screening approach is often the most effective way to identify the best scavenger.[13][14]

  • For Pd(II) species: Thiol-based scavengers are generally very effective.[13]

  • For Pd(0) species: Scavengers with electron-rich functional groups can be effective. Activated carbon is a good general-purpose choice for various palladium species.[4]

  • Product Properties: Consider the potential for your product to interact with the scavenger. If your pyrazolo[3,4-b]pyridine is highly polar, you may want to avoid overly polar scavengers to minimize product loss.

Q3: Can I use a combination of methods for palladium removal?

A3: Absolutely. In fact, a multi-step approach is often necessary to achieve very low palladium levels.[10] A common and effective strategy is to perform an initial filtration, followed by treatment with a scavenger, and then a final recrystallization step to polish the product.[3][10]

Q4: Are there any "green" or more sustainable purification methods?

A4: Yes, there is a growing interest in developing more sustainable purification methods.

  • Recrystallization: This is often considered a greener technique as it primarily relies on solvents that can be recycled.

  • Solid-supported Scavengers: Using silica or polymer-bound scavengers allows for easy filtration and recovery, minimizing solvent waste compared to liquid-liquid extraction methods.[3]

  • Catalyst Immobilization: Designing processes with immobilized palladium catalysts can simplify removal and allow for catalyst recycling.[15]

Comparative Data of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration through Celite Simple, fast, removes heterogeneous PdIneffective for soluble or colloidal Pd species[1]Highly variable, often insufficient on its own
Activated Carbon Cost-effective, removes various Pd species (Pd(0), Pd(II))[4]Can lead to product loss due to co-adsorption[3]Can reduce Pd from >300 ppm to <1 ppm[3]
Silica-Based Scavengers (Thiol, Thiourea) High efficiency and selectivity for Pd[1][3]Higher cost than activated carbonCan reduce Pd from >2000 ppm to <20 ppm[3]
Recrystallization Can achieve very high purity, removes various impuritiesCan be time-consuming, requires solvent screening[6]Can significantly reduce Pd levels, but may concentrate it in some cases[16]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude pyrazolo[3,4-b]pyridine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) at a concentration of 10-50 mg/mL.

  • Addition of Activated Carbon: Add activated carbon (e.g., Darco KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[3]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[1][3] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical method (e.g., ICP-MS).

Protocol 2: Palladium Removal using Silica-Based Scavengers (e.g., SiliaMetS Thiol)

  • Dissolution: Dissolve the crude pyrazolo[3,4-b]pyridine product in an appropriate organic solvent.

  • Addition of Scavenger: Add the silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Stirring: Stir the mixture at room temperature overnight.[1]

  • Filtration: Filter off the silica-based scavenger. Wash the scavenger with fresh solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your pyrazolo[3,4-b]pyridine product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6][7][8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[6][8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[6][8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.[6][8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purified product for residual palladium content.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
  • RECRYSTALLISATION - University of Calgary. [Link]

  • Recrystallization - Chem LibreTexts. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [Link]

  • Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • Metal Scavenger Guide - Sopachem. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. [Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles - MDPI. [Link]

  • Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds - PMC. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. [Link]

  • palladium-catalyzed heterocycle synthesis from allenes. [Link]

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
  • New complexes of palladium(II) with chelating heterocyclic nitrogen ligands - ResearchGate. [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. [Link]

Sources

Optimization

Troubleshooting low conversion rates in pyrazolo[3,4-b]pyridine synthesis

Topic: Troubleshooting Low Conversion & Regioselectivity Issues Executive Summary: The Synthetic Bottleneck The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for var...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Regioselectivity Issues

Executive Summary: The Synthetic Bottleneck

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors and anti-tumor agents. However, its synthesis—typically via the condensation of 5-aminopyrazoles with 1,3-bis-electrophiles—is notoriously deceptive.

The primary failure mode is not always "low conversion" in the traditional sense, but rather divergent regioselectivity . The 5-aminopyrazole moiety is an ambident nucleophile (C4-carbon vs. exocyclic N-amine vs. endocyclic N-amine). Without strict control over reaction kinetics, the system often favors the formation of the thermodynamically stable pyrazolo[1,5-a]pyrimidine isomer or stalls at the non-aromatized 4,7-dihydropyrazolo[3,4-b]pyridine intermediate.

This guide provides a root-cause analysis and validated protocols to correct these deviations.

Diagnostic Hub: Troubleshooting Guides & FAQs

Scenario A: "My TLC shows full consumption of starting material, but the isolated yield is <30%."

Diagnosis: Amphoteric Solubility Loss or Intermediate Stalling. Pyrazolo[3,4-b]pyridines possess both basic (pyridine nitrogen) and acidic (NH of pyrazole, if unsubstituted) sites. Standard aqueous workups often trap the product in the aqueous phase. Alternatively, the reaction may have stalled at the dihydropyridine stage, which is often less stable and harder to isolate.

Corrective Action:

  • pH-Switch Workup: Do not rely on a neutral extraction. If your product has a free NH, adjust the aqueous layer to pH ~5-6 (isoelectric point vicinity) to maximize precipitation. If it is fully substituted, ensure the pH is basic (>9) to keep the pyridine nitrogen deprotonated and organic-soluble.

  • Oxidation Check: Isolate a small aliquot and treat it with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or reflux in acetic acid with open air. If the spot on TLC shifts to a lower Rf (more polar) and becomes UV-active, your "product" was the dihydropyridine intermediate. You need an explicit oxidation step.

Scenario B: "I am seeing two major spots with similar Rf values."

Diagnosis: Regioisomer Competition ([3,4-b]pyridine vs. [1,5-a]pyrimidine). This is the classic "Ambident Nucleophile" problem. The exocyclic amine (


) and the ring nitrogen (

) compete with the C4-carbon.
  • Path A (Desired): Michael addition of C4 to the electrophile

    
     Cyclization 
    
    
    
    Pyrazolo[3,4-b]pyridine .
  • Path B (Undesired): Attack of exocyclic amine on carbonyl

    
     Cyclization onto N1 
    
    
    
    Pyrazolo[1,5-a]pyrimidine .

Corrective Action:

  • Switch Solvent/Catalyst: Protonating the exocyclic amine reduces its nucleophilicity, favoring the C4-carbon attack (Friedel-Crafts type). Switch from neutral ethanol to Glacial Acetic Acid (AcOH). The acidic medium suppresses the formation of the [1,5-a]pyrimidine isomer.

  • Temperature Control: The C-alkylation (Path A) is often reversible and thermodynamically controlled. Higher temperatures (reflux) generally favor the stable [3,4-b]pyridine system over the kinetic [1,5-a]pyrimidine.

Scenario C: "The reaction turns black/tarry with Lewis Acids (e.g., AlCl3, BF3)."

Diagnosis: Polymerization of Electrophile. Highly reactive 1,3-dicarbonyls or chalcones can polymerize under harsh Lewis acidic conditions before reacting with the pyrazole.

Corrective Action:

  • Milder Lewis Acids: Switch to ZrCl

    
      (Zirconium(IV) chloride) or InCl
    
    
    
    (Indium(III) chloride). These oxophilic Lewis acids activate the carbonyl oxygen effectively without inducing rapid polymerization of the substrate.
  • Catalyst Loading: Reduce catalyst loading to 10-20 mol%.

Mechanistic Visualization

Understanding the competition between the desired C-attack and the undesired N-attack is critical.

ReactionPathways Start 5-Aminopyrazole + 1,3-Electrophile InterA1 Intermediate A: C4-Attack (Michael-type) Start->InterA1 Acid Catalysis (Favors C-attack) InterB1 Intermediate B: N-Attack (Schiff Base) Start->InterB1 Basic/Neutral (Favors N-attack) InterA2 Dihydropyridine Intermediate InterA1->InterA2 Cyclization Product Pyrazolo[3,4-b]pyridine (Desired Scaffold) InterA2->Product Oxidation (-2H) SideProduct Pyrazolo[1,5-a]pyrimidine (Common Isomer) InterB1->SideProduct Cyclization

Figure 1: Divergent reaction pathways. Acidic conditions favor the upper path (C-attack), leading to the desired scaffold. Neutral/Basic conditions often lead to the [1,5-a]pyrimidine isomer.

Validated Experimental Protocol

Method: ZrCl -Catalyzed Condensation

This protocol is selected for its high tolerance of functional groups and suppression of side reactions.

Reagents:

  • 5-Amino-1-phenylpyrazole (1.0 equiv)

  • Aryl/Alkyl

    
    -unsaturated ketone (Chalcone) (1.0 equiv)
    
  • ZrCl

    
     (15 mol%)[1]
    
  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask, dissolve the chalcone (1.0 mmol) and 5-aminopyrazole (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add ZrCl

    
     (0.15 mmol, 35 mg) in one portion at room temperature.
    
    • Checkpoint: The solution may turn slightly yellow/orange. This is normal complexation.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Time: Typically 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Self-Validation: If the reaction remains a slurry, add minimal DMF (0.5 mL) to solubilize reactants.

  • Workup (Crucial Step):

    • Cool to room temperature.[2][3]

    • If precipitate forms: Filter the solid. Wash with cold EtOH and water. This is usually the pure product.

    • If no precipitate: Pour the mixture into crushed ice-water (20 mL). Stir for 15 mins. The product should precipitate.

    • Troubleshooting: If it forms a gum/oil, extract with CH

      
      Cl
      
      
      
      , dry over Na
      
      
      SO
      
      
      , and evaporate.
  • Purification: Recrystallization from hot Ethanol is preferred over chromatography to avoid loss of amphoteric compounds on silica.

Comparative Data: Solvent & Catalyst Effects[1][2]

The following table summarizes the impact of reaction conditions on yield and regioselectivity (Pyrazolo[3,4-b]pyridine vs. Isomer), synthesized from aggregate field data [1, 2].

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Selectivity (Desired:Isomer)Notes
1NoneEtOHReflux124560:40High isomer formation; slow.
2AcOH AcOH Reflux 4 82 95:5 Recommended for scale-up.
3ZrCl

EtOHReflux28898:2Best for sensitive substrates.
4Et

N (Base)
EtOHReflux83010:90Favors [1,5-a]pyrimidine.
5MW (Microwave)Water1400.37585:15Fast, but requires optimization.

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Low Yield / Impure Product CheckTLC Check TLC: Is SM consumed? Start->CheckTLC SM_Left Yes: SM Consumed CheckTLC->SM_Left SM_Right No: SM Remains CheckTLC->SM_Right SpotCheck How many spots? SM_Left->SpotCheck TempCheck Increase Temp/Time or Switch to AcOH Reflux SM_Right->TempCheck OneSpot One Major Spot SpotCheck->OneSpot TwoSpots Multiple Spots (Isomers) SpotCheck->TwoSpots WorkupIssue Check Aqueous Phase pH (Isoelectric precipitation?) OneSpot->WorkupIssue RegioFix Regioselectivity Issue: Switch to Acid Catalyst (ZrCl4/AcOH) TwoSpots->RegioFix

Figure 2: Decision matrix for troubleshooting synthetic failures.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 2022.[4][5] [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[5][6][7] [Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2012.[8] [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Methoxy-Methyl-Pyrazolopyridine: A Comparative LC-MS/MS Fragmentation Guide

Executive Summary & Structural Context In my tenure as a Senior Application Scientist, I have frequently encountered the analytical bottleneck of differentiating isobaric heterocyclic metabolites. Pyrazolopyridines are p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In my tenure as a Senior Application Scientist, I have frequently encountered the analytical bottleneck of differentiating isobaric heterocyclic metabolites. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in [1] and [2]. The strategic addition of methoxy (–OCH₃) and methyl (–CH₃) groups fine-tunes their electronic properties and target affinity, but these substitutions significantly complicate mass spectrometric characterization.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) versus Orbitrap utilizing Higher-Energy Collisional Dissociation (HCD) . By understanding the causality behind the fragmentation mechanics, researchers can select the optimal platform and protocol to confidently elucidate methoxy-methyl-pyrazolopyridine structures.

Mechanistic Causality of Pyrazolopyridine Fragmentation

To optimize an MS/MS method, one must first understand the thermodynamic vulnerabilities of the molecule. The fragmentation of methoxy-methyl-pyrazolopyridine is dictated by bond dissociation energies, leading to a highly predictable, sequential breakdown:

  • Labile Ether Cleavage (Low Energy): The O–CH₃ bond is the weakest point in the molecule. At low collision energies (15–20 eV), the molecule undergoes either a homolytic cleavage to expel a methyl radical (–15 Da) or a heterolytic rearrangement to lose methanol (–32 Da).

  • Core Ring Opening (Medium Energy): As collision energy increases (25–35 eV), the robust pyrazolopyridine core begins to fracture. The pyrazole ring typically expels nitrogen gas (N₂, –28 Da)[3]. In partially saturated derivatives, a is a hallmark fragmentation pathway[4],[5].

  • Pyridine Cleavage (High Energy): At high collision energies (>40 eV), the ultimate structural collapse involves the expulsion of hydrogen cyanide (HCN, –27 Da) from the pyridine moiety[3].

Fragmentation M [M+H]+ m/z 255.1246 F1 Loss of •CH3 m/z 240.1011 M->F1 -15 Da (Low CE) F2 Loss of CH3OH m/z 223.0984 M->F2 -32 Da (Low CE) F3 Loss of N2 (Pyrazole Cleavage) m/z 195.0926 M->F3 Direct Core Cleavage (High CE) F2->F3 -28 Da (Med CE) F4 Loss of HCN (Pyridine Cleavage) m/z 168.0815 F3->F4 -27 Da (High CE)

MS/MS fragmentation logic for methoxy-methyl-pyrazolopyridine.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

When elucidating this specific scaffold, the choice between Q-TOF and Orbitrap platforms dictates the quality of the structural data obtained.

  • Q-TOF (CID): Excels in preserving fragile intermediate ions. The gentler collisional dynamics of the CID cell allow for the observation of the transient [M+H–CH₃]•⁺ radical cation. Furthermore, its rapid scan speed is ideal for the sharp peaks generated by modern UHPLC.

  • Orbitrap (HCD): Provides unmatched resolving power. This is critical when differentiating isobaric fragment losses (e.g., distinguishing the loss of N₂ at 28.0061 Da from a potential loss of CO at 27.9949 Da). However, the aggressive nature of HCD multipole routing can sometimes "over-fragment" the labile methoxy group, bypassing intermediate spectral data.

Table 1: Quantitative Performance Comparison for Pyrazolopyridine Elucidation
Analytical ParameterQ-TOF (CID)Orbitrap (HCD)Mechanistic Impact
Resolving Power (at m/z 200) ~45,000 FWHM~140,000 FWHMOrbitrap unambiguously separates isobaric fragments (e.g., N₂ vs. CO loss).
Mass Accuracy (MS/MS) < 2 ppm< 1 ppmBoth platforms provide confident empirical formula generation.
Scan Rate (MS/MS) Up to 50 Hz3 - 12 HzQ-TOF captures sufficient data points across narrow (<3s) UHPLC peaks.
Labile Methoxy Retention HighModerateGentler CID preserves the[M+H–CH₃]•⁺ radical cation intermediate.
Core Cleavage Efficiency ModerateHighHCD multipole routing drives complete conversion to terminal HCN loss.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, every analytical run must be a self-validating system. The following step-by-step methodology incorporates built-in causality checks to guarantee data integrity.

Phase 1: System Suitability Test (SST)

Causality: Before analyzing precious biological or synthetic samples, the system must prove its mass accuracy and fragmentation efficiency.

  • Inject a 10 ng/mL solution of a known pyrazolopyridine standard (e.g., a ponatinib analog).

  • Verify that the precursor mass accuracy is < 2 ppm.

  • Confirm that the ratio of the precursor ion to the [M+H–N₂]⁺ fragment is within 15% of the established baseline. Do not proceed if the SST fails.

Phase 2: Sample Preparation

Causality: Enzymatic activity in biological matrices can rapidly alter the methoxy group via O-demethylation.

  • Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to instantly precipitate proteins and quench enzymatic activity.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 3: UHPLC-MS/MS Acquisition

Causality: We utilize a superficially porous particle (SPP) C18 column to reduce eddy diffusion, yielding sharper peaks that enhance the signal-to-noise ratio for low-abundance retro-Mannich fragments. We implement a stepped collision energy (CE) protocol because a static CE will either leave the core intact (if too low) or completely obliterate the methoxy group (if too high).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Fragmentation Parameters: Set Data-Dependent Acquisition (DDA) to trigger MS/MS on the top 3 most abundant ions.

  • Stepped CE: Program the collision cell to apply a composite energy of 20, 35, and 50 eV. This ensures the simultaneous capture of the labile methoxy cleavage and the stable core fragmentation in a single composite MS/MS spectrum.

Workflow S1 Sample Prep (Protein Ppt) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(+) Ionization S2->S3 S4 Precursor Isolation (Quadrupole) S3->S4 S5 Fragmentation (CID vs HCD) S4->S5 S6 High-Res Detection (TOF / Orbitrap) S5->S6

Step-by-step LC-MS/MS workflow for pyrazolopyridine analysis.

Data Synthesis & Conclusion

When analyzing the resulting spectra, the presence of a –15 Da loss is the definitive diagnostic marker for the methoxy group on the pyrazolopyridine core. If utilizing an Orbitrap, rely on the ultra-high resolution to confidently assign the –28 Da loss to N₂ rather than a carbonyl-derived CO loss. If utilizing a Q-TOF, leverage the high scan rate to extract narrow extracted ion chromatograms (XICs) of the retro-Mannich intermediate fragments to map the exact substitution position of the methyl group.

By pairing a stepped-CE MS/MS protocol with the appropriate HRMS platform, researchers can transform the complex fragmentation of methoxy-methyl-pyrazolopyridines into a predictable, self-validating structural assay.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: Australian Journal of Chemistry URL:[Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source: ResearchGate / Asian Journal of Chemistry URL:[Link]

Sources

Comparative

An In-Depth Technical Guide to HPLC Purity Standards for 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary The 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors. When conducting Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors. When conducting Structure-Activity Relationship (SAR) studies, pharmacokinetic profiling, or stability testing, the analytical purity of the reference standard is non-negotiable. Trace impurities—such as positional isomers or unreacted starting materials—can falsely inflate biological activity assays or cause ion suppression during LC-MS quantification.

This guide objectively compares commercial high-purity standards against in-house synthesized alternatives, details the mechanistic challenges of chromatographing pyrazolopyridines, and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol for precise quantification.

Mechanistic Challenges in Pyrazolopyridine Chromatography

Chromatographing 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine presents distinct physicochemical hurdles:

  • Secondary Silanol Interactions: The basic nitrogen atoms within the pyrazolopyridine core (typically exhibiting a pKa between 5.0 and 7.0) are highly susceptible to secondary ion-exchange interactions with unreacted, acidic silanol groups on traditional silica-based C18 stationary phases. This breaks the ideal hydrophobic partition mechanism, resulting in severe peak tailing and compromised resolution.

  • High Polarity & Poor Retention: Nitrogen-containing heterocycles (NCHs) often exhibit poor retention on standard reversed-phase columns due to their high polarity[1].

  • Tautomerism: The 1H and 2H pyrazole forms can interconvert in solution. If the mobile phase pH is not strictly controlled, this tautomerism can manifest as peak broadening or even peak splitting.

The Solution: To mitigate these issues, analysts must transition from standard C18 columns to Mixed-Mode Liquid Chromatography (MMLC) or Biphenyl stationary phases. MMLC stationary phases incorporate both reversed-phase and ion-exchange characteristics, providing orthogonal retention mechanisms that yield sharp, symmetrical peaks for polar NCHs without the need for non-volatile ion-pairing agents[1].

Product Comparison: Certified Standards vs. In-House Synthesized

When selecting a reference standard, researchers must weigh the cost of commercial Certified Reference Materials (CRMs) against the hidden risks of using in-house synthesized batches. Commercial standards guaranteed at ≥98.0% (HPLC) undergo rigorous multi-detector validation to ensure absolute structural identity[2]. Furthermore, CRMs provide the traceable, quantitative reliability essential for regulatory compliance.

Table 1: Performance Comparison of Standard Sources
FeatureCommercial CRM (>98.0% HPLC)In-House Synthesized (~90-95%)Impact on Drug Development
Purity Assurance Multi-detector validated (UV, MS, NMR)Often relies on single-method (e.g., TLC/Flash)Prevents false positives in SAR screening.
Lot-to-Lot Variance < 0.5% varianceHigh (dependent on synthesis scale/operator)Ensures reproducibility across multi-year studies.
Isomeric Purity Positional isomers strictly quantifiedIsomers often co-elute or remain undetectedCritical for target-binding specificity.
Regulatory Status Traceable documentation providedNon-compliant for IND submissionsStreamlines transition from discovery to clinical phases.
Table 2: Column Chemistry Performance for Pyrazolopyridines

(Isocratic Conditions: 75:25 Acetonitrile: 0.1% TFA in Water)

Column ChemistryPrimary Retention MechanismPeak Symmetry (Tf)Theoretical Plates (N)Suitability for N-Heterocycles
Standard C18 Hydrophobic Partitioning1.85 (Severe Tailing)4,500Poor
Biphenyl Hydrophobic + π-π Interactions1.20 (Slight Tailing)8,200Good
Mixed-Mode Hydrophobic + Cation-Exchange1.05 (Excellent)12,500Optimal[1]

Method Validation Workflow

To ensure absolute trustworthiness, any HPLC method used to quantify 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine must follow a strict, self-validating loop before sample analysis begins.

HPLC_Workflow Start Method Initiation Prep Standard & Sample Prep (2.5 - 50 µg/mL) Start->Prep SST System Suitability Testing Tailing < 1.5, RSD < 2% Prep->SST Valid Method Validation (ICH Guidelines) SST->Valid Pass Criteria Fail Troubleshooting (Adjust pH / Modifier) SST->Fail Fail Criteria Quant Purity Quantification (Area Normalization) Valid->Quant Fail->Prep Re-optimize

Fig 1: Step-by-step HPLC method validation workflow for pyrazolopyridine standards.

Detailed Experimental Protocol: A Self-Validating System

This step-by-step protocol is adapted from validated methodologies for pyrazole derivatives, adhering strictly to ICH guidelines[3]. It is designed to be self-validating; the system must prove its chromatographic integrity via a System Suitability Test (SST) before any unknown samples are quantified.

Step 1: Reagents and Materials
  • 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine reference standard (≥98.0% HPLC purity)[2].

  • HPLC-Grade Acetonitrile and HPLC-Grade Water.

  • Trifluoroacetic acid (TFA, LC-MS grade).

  • Mixed-Mode or Biphenyl HPLC Column (250 mm x 4.6 mm, 5 µm).

Step 2: Mobile Phase Preparation

Causality Check: To suppress the ionization of residual silanols on the column and ensure the pyrazolopyridine core remains fully protonated (preventing tautomeric peak splitting), the mobile phase must be strictly buffered at a low pH.

  • Prepare a mixture of Acetonitrile and 0.1% TFA in water in a 75:25 (v/v) ratio[3].

  • Filter the solution through a 0.45 µm PTFE membrane.

  • Degas the mobile phase via ultrasonication for 10 minutes to prevent baseline noise caused by micro-bubbles in the detector cell.

Step 3: Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve completely in HPLC-grade methanol to ensure complete solubilization before introducing aqueous buffers[3].

  • Working Standards: Perform serial dilutions using the mobile phase to generate a calibration curve spanning 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Step 4: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous stationary phase, which directly sharpens the eluting peak).

  • Detection: UV at 237 nm (or the experimentally determined λmax for the specific derivative)[3].

Step 5: System Suitability Testing (SST)

Inject the 50 µg/mL working standard five consecutive times. The system is only validated for sample analysis if it meets the following self-validating criteria:

  • Retention Time Precision: %RSD < 1.0%.

  • Peak Area Precision: %RSD < 2.0%[3].

  • Peak Symmetry: Tailing factor (Tf) ≤ 1.5.

  • Efficiency: Theoretical plate count (N) > 5,000.

If the SST fails, do not proceed. Troubleshoot by replacing the mobile phase, checking the column frit, or adjusting the buffer concentration[3].

References
  • Pyrazolo[34-B]Pyridine 98.0%(HPLC) . Pure-Synth Product Catalog. URL:[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . Analytical and Bioanalytical Chemistry. URL:[Link]

Sources

Validation

A Tale of Two Isomers: Unraveling the Kinase Selectivity of [3,4-b] and [4,3-b] Pyrazolopyridines

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Kinase Inhibitor Design In the intricate world of kinase inhibitor development, the core scaffold of a molecule is a key determinant of its poten...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Kinase Inhibitor Design

In the intricate world of kinase inhibitor development, the core scaffold of a molecule is a key determinant of its potency and selectivity. Among the myriad of heterocyclic systems, pyrazolopyridines have emerged as a "privileged" scaffold, capable of mimicking the purine core of ATP and forming crucial hydrogen bond interactions within the kinase hinge region.[1] This guide delves into a critical, yet often overlooked, aspect of pyrazolopyridine-based kinase inhibitors: the profound impact of isomeric forms on kinase selectivity. Specifically, we will compare and contrast the kinase selectivity profiles of two closely related isomers: the well-trodden pyrazolo[3,4-b]pyridine and its less explored counterpart, the pyrazolo[4,3-b]pyridine .

This in-depth analysis is designed for researchers, medicinal chemists, and drug development professionals. We will dissect the structural nuances of these isomers, present available kinase profiling data, and provide detailed experimental protocols to empower you to make informed decisions in your own kinase inhibitor discovery programs.

The Isomeric Dichotomy: A Structural and Electronic Perspective

At first glance, the [3,4-b] and [4,3-b] pyrazolopyridine isomers appear remarkably similar. Both are bicyclic aromatic systems composed of a fused pyrazole and pyridine ring. However, the seemingly subtle difference in the fusion orientation and the relative positions of the nitrogen atoms has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with the kinome.

The 1H-pyrazolo[3,4-b]pyridine scaffold is the most common and extensively studied isomer in kinase inhibitor design.[2] In contrast, the pyrazolo[4,3-b]pyridine core has been investigated to a lesser extent, but it still holds significant potential for developing novel kinase inhibitors.[3][4]

The key structural difference lies in the position of the nitrogen atoms, which dictates the hydrogen bond donor and acceptor pattern presented to the kinase hinge region. This, in turn, influences the binding orientation and overall affinity of the inhibitor.

Hinge_Binding cluster_0 Pyrazolo[3,4-b]pyridine Binding cluster_1 Pyrazolo[4,3-b]pyridine Binding 34b_hinge [3,4-b] Isomer presents H-bond donor and acceptor to kinase hinge. 34b_kinase Kinase Hinge Region (e.g., backbone NH and C=O) 34b_hinge->34b_kinase H-bonds 43b_hinge [4,3-b] Isomer presents a different H-bond pattern to kinase hinge. 43b_kinase Kinase Hinge Region (e.g., backbone NH and C=O) 43b_hinge->43b_kinase H-bonds Synthesis_Workflow cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Pyrazolo[4,3-b]pyridine Synthesis start_34b 5-Aminopyrazole + 1,3-Dicarbonyl product_34b Pyrazolo[3,4-b]pyridine start_34b->product_34b Cyclocondensation start_43b 2-Chloro-3-nitropyridine intermediate_43b Hydrazone Intermediate start_43b->intermediate_43b SNAr & Japp-Klingemann product_43b Pyrazolo[4,3-b]pyridine intermediate_43b->product_43b Cyclization

Caption: Simplified synthetic workflows for the two pyrazolopyridine isomers.

II. Kinase Selectivity Profiling: A Step-by-Step Guide

Once you have synthesized your compounds, the next critical step is to assess their kinase selectivity. Several commercial services and in-house methods are available for this purpose. Here, we provide a generalized protocol for a competitive binding assay, a common method for kinase profiling.

Objective: To determine the inhibitory activity of test compounds against a panel of kinases.

Materials:

  • Test compounds (e.g., your [3,4-b] and [4,3-b] pyrazolopyridine derivatives)

  • A panel of purified, recombinant kinases

  • A broad-spectrum kinase inhibitor as a tracer (e.g., a fluorescently labeled or biotinylated promiscuous inhibitor)

  • Assay buffer (typically contains a buffer like HEPES, salts, and a reducing agent)

  • ATP

  • Detection reagents (e.g., for fluorescence polarization, TR-FRET, or luminescence)

  • Microplates (e.g., 384-well)

  • Plate reader

Protocol:

  • Compound Preparation:

    • Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a concentration range for IC50 determination.

  • Assay Setup:

    • In a microplate, add the assay buffer to all wells.

    • Add the test compounds at various concentrations to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Add the kinase to each well.

    • Add the tracer to all wells. The concentration of the tracer should be optimized for each kinase.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Detection:

    • Read the plate using a plate reader capable of detecting the signal from your chosen assay format (e.g., fluorescence polarization, TR-FRET).

  • Data Analysis:

    • The raw data is typically a measure of the tracer binding (e.g., fluorescence polarization value).

    • The percentage of inhibition is calculated for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Kinase_Profiling_Workflow Start Synthesized Pyrazolopyridine Isomers Compound_Prep Prepare Compound Dilution Series Start->Compound_Prep Assay_Setup Assay Plate Setup: Buffer, Compound, Kinase, Tracer Compound_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Detection Read Plate (e.g., FP, TR-FRET) Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis Result Kinase Selectivity Profile Data_Analysis->Result

Caption: A streamlined workflow for kinase selectivity profiling.

Conclusion and Future Directions

The choice between the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffold is a critical decision in the design of novel kinase inhibitors. While the [3,4-b] isomer is a well-validated and versatile starting point, its inherent promiscuity can pose a challenge for achieving high selectivity. The less-explored [4,3-b] isomer, though synthetically more demanding, may offer a promising avenue for the development of more selective kinase inhibitors.

The current body of literature presents a clear need for direct, head-to-head comparative studies of these two isomers. Such studies, employing comprehensive kinome-wide profiling, would provide invaluable insights into the structure-selectivity relationships of this important class of kinase inhibitors.

As a final thought for the discerning researcher, do not shy away from the road less traveled. The challenges in synthesizing and profiling the pyrazolo[4,3-b]pyridine isomer may well be rewarded with the discovery of a truly novel and selective kinase inhibitor with significant therapeutic potential.

References

  • RSC Medicinal Chemistry, 2024, Advance Article. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Archiv der Pharmazie, 2019, 352, 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37, 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Journal of Medicinal Chemistry, 2020, 63, 1, 193-213. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • ResearchGate, 2023. Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

  • European Journal of Medicinal Chemistry, 2023, 255, 115383. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. [Link]

  • ResearchGate, 2020. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. [Link]

  • ResearchGate, 2019. (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [Link]

  • Molecules, 2022, 27, 9, 2949. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • ResearchGate, 2024. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • ACS Medicinal Chemistry Letters, 2023, 14, 1, 94-100. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]

  • ResearchGate, 2024. Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34, 1, 1426-1438. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • Semantic Scholar, 2019. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • RSC Medicinal Chemistry, 2022, 13, 12, 1481-1493. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • RSC Medicinal Chemistry, 2024, Advance Article. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37, 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • ResearchGate, 2023. Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region... [Link]

  • Molecules, 2022, 27, 7, 2237. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • International Journal of Molecular Sciences, 2023, 24, 2, 1530. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate, 2023. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

Sources

Comparative

Comparative Spectroscopic Guide: Resolving 5-Methoxy and 3-Methyl Functional Groups via FTIR

Executive Summary & Analytical Context In drug development and medicinal chemistry, the precise structural verification of substituted aromatic and heteroaromatic scaffolds (such as indoles, benzofurans, and quinolines)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In drug development and medicinal chemistry, the precise structural verification of substituted aromatic and heteroaromatic scaffolds (such as indoles, benzofurans, and quinolines) is critical. The 5-methoxy and 3-methyl functional groups are ubiquitous in pharmacophores ranging from melatonin analogs to non-steroidal anti-inflammatory drugs (NSAIDs). While Nuclear Magnetic Resonance (NMR) provides definitive connectivity, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive orthogonal technique for functional group validation. This guide objectively compares the IR spectral signatures of 5-methoxy and 3-methyl groups, detailing the underlying quantum mechanical causality of their vibrational modes and providing a robust, self-validating analytical protocol.

Mechanistic Causality of Vibrational Modes

As an analytical scientist, it is not enough to simply memorize peak locations; one must understand the physical chemistry driving these absorptions to avoid misinterpretation in complex matrices.

  • The 5-Methoxy (O-CH₃) Group: The attachment of a methyl group to an electronegative oxygen atom fundamentally alters its vibrational landscape. The oxygen atom withdraws electron density via induction but also donates electron density through hyperconjugation (n → σ* C-H interaction). This orbital mixing weakens the C-H bonds of the methoxy group, causing the symmetric C-H stretching frequency to shift anomalously low, typically appearing at or below 2835 cm⁻¹[1]. Furthermore, the C-O-C linkage produces two highly diagnostic stretching bands in the fingerprint region: an intense asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹[2].

  • The 3-Methyl (C-CH₃) Group: Lacking the direct heteroatom perturbation seen in methoxy groups, the aliphatic C-H stretches of a standard methyl group resonate at higher, more conventional frequencies. The asymmetric C-H stretch occurs near 2960 cm⁻¹, while the symmetric stretch appears around 2870 cm⁻¹[3]. For definitive confirmation, the C-H symmetric bending mode—commonly known as the "umbrella mode"—produces a sharp, highly reliable band at approximately 1375 cm⁻¹[4].

  • Fermi Resonance Complexity: A critical factor when analyzing the 2800–3000 cm⁻¹ region for both groups is the presence of Fermi resonance. This quantum mechanical phenomenon occurs when the overtone of the C-H bending modes strongly couples with the fundamental C-H stretching modes of the same symmetry. This coupling redistributes the transition intensity, leading to complex band splitting and the appearance of multiple peaks rather than simple, isolated stretching bands[5][6].

Quantitative Spectral Comparison

The following table synthesizes the critical quantitative data required to differentiate these two functional groups in a complex organic matrix.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Notes
5-Methoxy (O-CH₃) C-H Stretch (Symmetric)~2835 cm⁻¹ (or lower)Weak to Medium, SharpLowered by n → σ* hyperconjugation from oxygen lone pairs[1].
5-Methoxy (O-CH₃) C-O-C Stretch (Asym.)1200 – 1250 cm⁻¹Strong, BroadHigh dipole moment change during asymmetric ether stretch[2].
5-Methoxy (O-CH₃) C-O-C Stretch (Sym.)1010 – 1050 cm⁻¹MediumSymmetric breathing of the ether linkage[2].
3-Methyl (C-CH₃) C-H Stretch (Asym.)~2960 cm⁻¹Medium, SharpStandard aliphatic sp³ C-H stretching[3].
3-Methyl (C-CH₃) C-H Stretch (Sym.)~2870 cm⁻¹Medium, SharpOften split or broadened by Fermi resonance[5].
3-Methyl (C-CH₃) C-H Bend (Umbrella)~1375 cm⁻¹Medium to Strong, SharpHighly diagnostic symmetric deformation of the methyl group[4].

Logical Workflow for Spectral Interpretation

G Start Acquire High-Resolution ATR-FTIR Spectrum CH_Region Analyze C-H Stretching Region (2800-3000 cm⁻¹) Start->CH_Region Methoxy_CH Identify Low-Frequency C-H Stretch (≤2835 cm⁻¹) CH_Region->Methoxy_CH O-CH₃ Signature Methyl_CH Identify Aliphatic C-H Stretches (~2960, 2870 cm⁻¹) CH_Region->Methyl_CH C-CH₃ Signature Methoxy_COC Verify C-O-C Stretching (~1250 cm⁻¹ & ~1040 cm⁻¹) Methoxy_CH->Methoxy_COC Fingerprint Check Methyl_Bend Verify C-H Umbrella Bending (~1375 cm⁻¹) Methyl_CH->Methyl_Bend Fingerprint Check Confirm_Methoxy 5-Methoxy Group Confirmed Methoxy_COC->Confirm_Methoxy Confirm_Methyl 3-Methyl Group Confirmed Methyl_Bend->Confirm_Methyl

FTIR spectral interpretation workflow for 5-methoxy and 3-methyl groups.

Experimental Methodology: High-Resolution ATR-FTIR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating Attenuated Total Reflectance (ATR) FTIR methodology. This eliminates the scattering artifacts and moisture contamination risks common in traditional KBr pellet transmission techniques.

Phase 1: System Suitability & Calibration

  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Polystyrene Validation: Acquire a spectrum of a traceable polystyrene standard film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their certified values to confirm interferometer alignment and laser accuracy.

  • Background Acquisition: Collect a 64-scan background spectrum at 4 cm⁻¹ resolution immediately prior to sample analysis. This self-corrects for ambient atmospheric H₂O and CO₂ fluctuations.

Phase 2: Sample Acquisition

  • Sample Application: Place approximately 2–5 mg of the solid analyte directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil. Monitor the real-time spectral preview; increase pressure until the most intense bands in the fingerprint region reach approximately 0.4–0.8 Absorbance Units (AU).

    • Causality note: Insufficient pressure leads to poor optical contact and weak signal; excessive pressure can induce mechanochemical polymorphism or damage the crystal.

  • Scanning: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution across the mid-IR range (4000–400 cm⁻¹).

Phase 3: Data Processing & Validation

  • ATR Correction: Apply an ATR correction algorithm in the spectrometer software.

    • Causality note: Because the evanescent wave penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), this mathematical correction normalizes the relative intensities of the fingerprint region (e.g., the 1250 cm⁻¹ C-O-C stretch) relative to the high-frequency C-H stretching region.

  • Baseline Correction: Apply an automatic or manual multipoint baseline correction to account for any residual scattering or baseline drift.

  • Peak Picking & Assignment: Isolate the 3000–2800 cm⁻¹ region and the 1500–1000 cm⁻¹ region. Cross-reference the identified peaks against the quantitative table provided in Section 3 to definitively assign the 5-methoxy and/or 3-methyl groups.

References

  • APPLICATION OF INFRA-RED SPECTROSCOPY TO CELLULOSE AND WOOD POLYSACCHARIDES - iupac. iupac.org.
  • Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines. dicp.ac.cn.
  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation.
  • Fermi Resonance Effects in the Vibrational Spectroscopy of Methyl and Methoxy Groups | The Journal of Physical Chemistry A. acs.org.
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org.
  • Table of Characteristic IR Absorptions. vscht.cz.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Abstract This guide provides a comprehensive comparison of reference standards for the analysis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of reference standards for the analysis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical research and development. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a technically sound and practical framework for selecting and utilizing reference standards. This document moves beyond a simple product listing to explain the causality behind experimental choices, emphasizing the principles of a self-validating analytical system. We will explore the hierarchy of reference standards, compare commercially available options, and provide detailed, field-tested protocols for key analytical techniques including HPLC and NMR. All methodologies are grounded in authoritative standards from pharmacopeias and regulatory bodies to ensure scientific integrity.

The Imperative of a High-Quality Reference Standard

In any analytical workflow, the reference standard is the cornerstone upon which the accuracy, precision, and validity of all data rest. For a molecule like 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, which may serve as a crucial building block or active pharmaceutical ingredient (API) intermediate, an unassailable analytical benchmark is not just best practice—it is a regulatory and scientific necessity. The reference standard is the single point of truth against which all production batches are compared. A well-characterized standard ensures batch-to-batch consistency, enables accurate quantification of impurities, and provides the confidence needed to make critical decisions in the drug development pipeline.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This suitability is impossible to prove without a reference material of the highest possible quality.

Comparison of Commercially Available Reference Materials

The selection of a reference standard should be a deliberate process based on the level of certification and the comprehensiveness of the accompanying analytical data. While many vendors may offer the same molecule, the quality and documentation can vary significantly. A Certified Reference Material (CRM) represents the pinnacle of the quality pyramid, manufactured under an ISO 17034 quality system and characterized by a laboratory accredited to ISO/IEC 17025.

Below is a comparative table of representative commercial offerings for pyrazolo[3,4-b]pyridine derivatives. Note: As of the time of this writing, a specific CRM for 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is not widely listed. The following table illustrates the types of products available for closely related analogues, which is indicative of what a researcher should look for.

SupplierProduct Name/AnaloguePurity SpecificationCertification LevelTypical Documentation
Supplier A 5-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridine≥97%Research GradeCertificate of Analysis (CoA) with Purity by NMR or HPLC
Supplier B methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate[3]min 97%Research GradeBasic CoA, may lack detailed analytical data.
Supplier C 5-METHOXY-1H-PYRAZOLO[4,3-B]PYRIDINE[4]≥97%Research GradeCoA with stated purity.
Supplier D 5-Methoxy-1H-pyrazolo[3,4-c]pyridine[5]Not specifiedResearch/DiscoveryNo analytical data provided; buyer assumes responsibility for confirmation.[5]

Scientist's Insight: For early-stage discovery, a research-grade standard from a reputable supplier (like A or C) may suffice for initial identification. However, for process development, quality control, or any work supporting regulatory filings, sourcing a Certified Reference Material (CRM) is paramount. If a CRM is unavailable, a candidate material must be thoroughly characterized in-house against primary standards and validated methods to establish it as a secondary reference standard.

Core Analytical Methodologies & Protocols

A reference standard is only as good as the methods used to analyze it. The following protocols are grounded in established pharmacopeial principles, such as those outlined in USP General Chapter <621> on Chromatography, and regulatory guidance like ICH Q2(R1).[1][6][7]

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and assay. The goal is to develop a stability-indicating method that can separate the main component from potential impurities, degradants, and related substances.

Causality Behind the Method:

  • Column Choice: A C18 (reversed-phase) column is the logical starting point for a moderately polar heterocyclic compound like this. The alkyl chains provide a hydrophobic stationary phase that retains the analyte based on its hydrophobicity.

  • Mobile Phase: A gradient of a weak acid (formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is chosen. The acid protonates the nitrogen atoms in the pyridine and pyrazole rings, leading to sharper peaks and consistent retention times. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: The fused aromatic ring system is expected to have a strong UV chromophore. A photodiode array (PDA) detector is used to identify the wavelength of maximum absorbance (λ-max) and to perform peak purity analysis.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • HPLC System: A quaternary HPLC or UHPLC system with a PDA detector.

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Purge all lines and equilibrate the column with the initial mobile phase composition (e.g., 95% A) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Test Solution: Prepare the sample to be analyzed at the same concentration as the working standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • PDA Wavelength: Monitor from 200-400 nm; extract chromatogram at λ-max (estimated ~254 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Purity Calculation: Use area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Diagram: HPLC Analysis Workflow

HPLC_Workflow prep Sample & Standard Preparation (0.1 mg/mL) hplc HPLC System (C18 Column, Gradient) prep->hplc Load inject Inject 5 µL hplc->inject separate Chromatographic Separation inject->separate detect PDA Detection (200-400 nm) separate->detect data Data Acquisition & Integration detect->data report Purity Report (Area %) data->report

Caption: Workflow for HPLC purity analysis.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and confirmation.[8][9] Both ¹H and ¹³C NMR are essential components of a reference standard's Certificate of Analysis. Advanced 2D NMR techniques like HSQC and HMBC can be used to assign all proton and carbon signals definitively.[10][11]

Causality Behind the Method:

  • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice. It is a polar aprotic solvent capable of dissolving a wide range of organic molecules and, crucially, its residual proton signal does not typically interfere with the aromatic region where the analyte's signals are expected. The N-H proton of the pyrazole ring should also be observable as a broad singlet.

  • Experiment Suite: A standard ¹H NMR provides information on the number of different protons and their neighboring environments. A ¹³C NMR (with proton decoupling) shows the number of unique carbon atoms. An HSQC experiment correlates each proton directly to the carbon it is attached to, while an HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, allowing the entire molecular skeleton to be pieced together like a puzzle.

Experimental Protocol: NMR Structural Confirmation

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reference standard into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

    • Acquire 2D correlation spectra (gHSQC, gHMBC) using standard instrument parameters.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., Mnova, TopSpin).

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze splitting patterns (singlet, doublet, etc.) to infer proton-proton coupling.

    • Use the HSQC and HMBC spectra to assign every proton and carbon signal to its position on the 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine structure. The data must be fully consistent with the proposed structure.

Diagram: NMR Data Integration for Structural Proof

NMR_Logic H1 1H NMR HSQC HSQC H1->HSQC Proton Signals HMBC HMBC H1->HMBC Proton Signals Structure Confirmed Structure H1->Structure Confirms Proton Count & Environment C13 13C NMR C13->HSQC Carbon Signals C13->HMBC Carbon Signals C13->Structure Confirms Carbon Count HSQC->HMBC Direct C-H Bonds HSQC->Structure Assigns C-H Pairs HMBC->Structure Connects Fragments

Caption: Logical flow for confirming chemical structure using NMR data.

Building a Self-Validating System

Trustworthiness in analytical science comes from creating self-validating systems. This means that the data generated contains internal checks that verify its own consistency. When analyzing a new batch of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, the process should be:

  • Identity Confirmation: The retention time in the HPLC analysis of the new batch must match that of the certified reference standard under identical conditions. Furthermore, the full ¹H and ¹³C NMR spectra must be superimposable with the reference standard's spectra.

  • Purity Verification: The purity value obtained by HPLC (e.g., 99.8% area) should be consistent with the assay value assigned to the reference standard. Any new impurity peaks must be investigated and identified if they exceed the reporting threshold defined by ICH guidelines.

  • System Suitability: All system suitability tests (SSTs) for the analytical run must pass.[12] This demonstrates that the analytical equipment was performing correctly during the analysis. Failure of an SST invalidates the entire run.

This triangulation of identity, purity, and system performance ensures that every analysis is robust and defensible. The reference standard is the anchor that holds this entire logical structure together.

Conclusion

The selection and proper use of a reference standard for 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a foundational activity for any research or development program. This guide has demonstrated that the process goes far beyond simply purchasing a chemical. It requires a critical evaluation of supplier documentation, the application of robust, well-justified analytical methods based on pharmacopeial standards, and a commitment to a self-validating workflow. By adhering to these principles, scientists can ensure the integrity of their data and accelerate the progress of their projects with confidence.

References

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Semantic Scholar URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

  • Title: Structure Elucidation by NMR – NMR Service Source: ETH Zurich URL: [Link]

  • Title: Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) Source: PMC URL: [Link]

  • Title: Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4 Source: Semantic Scholar URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: DAU URL: [Link]

  • Title: 5-methoxy-1h-pyrazolo[4,3-b]pyridine Source: PubChemLite URL: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chromophoric System of Pyrazolo[3,4-b]pyridines Comparative Analysis of UV-Vis Absorption Maxima The UV-Vis absorption spectra of pyrazolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromophoric System of Pyrazolo[3,4-b]pyridines

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of pyrazolo[3,4-b]pyridine derivatives are primarily governed by π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are modulated by the electronic effects of substituents (both electron-donating and electron-withdrawing) and the polarity of the solvent.

Influence of Substituents on λmax

The electronic nature of substituents on the pyrazolo[3,4-b]pyridine core significantly influences the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the λmax.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are expected to cause a bathochromic shift (shift to longer wavelengths) in the λmax. This is due to the +M (mesomeric) effect of the methoxy group and the +I (inductive) effect of the methyl group, which raise the energy of the HOMO, reducing the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like chloro (-Cl), cyano (-CN), and formyl (-CHO) typically induce a hypsochromic shift (shift to shorter wavelengths) or a more complex spectral change depending on their position. These groups lower the energy of the LUMO, which can either increase or decrease the energy gap depending on the specific electronic transition.

The following table summarizes the reported UV-Vis absorption maxima for a selection of substituted pyrazolo[3,4-b]pyridine derivatives, providing a basis for estimating the λmax of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

CompoundSubstituentsλmax (nm)SolventReference
Pyrazolo[3,4-b]pyridine derivativeNot specified365Not specified[5]
Highly active derivativeNot specified357Not specified[5]
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (Computational)-Cl at C6, -CH₃ at C3, -Ph at N1, -CHO at C5250-280Methanol[6]

Analysis and Estimation for 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine:

Based on the available data, pyrazolo[3,4-b]pyridine derivatives generally exhibit absorption maxima in the range of 350-370 nm.[5] The presence of a methoxy group at the 5-position and a methyl group at the 3-position on the target compound are both electron-donating. Therefore, it is anticipated that 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine will exhibit a λmax towards the higher end of this range, likely between 360 nm and 380 nm in a non-polar solvent.

The computational data for the aldehyde-functionalized derivative showing absorption in the 250-280 nm range highlights the significant impact of a strong electron-withdrawing group and an extended conjugation system (phenyl group), leading to different electronic transitions being observed.[6]

Solvatochromism: The Effect of Solvent Polarity

The polarity of the solvent can significantly influence the position of the λmax, a phenomenon known as solvatochromism.

  • π→π transitions:* For these transitions, an increase in solvent polarity generally leads to a small bathochromic shift (red shift). Polar solvents stabilize the more polar excited state to a greater extent than the ground state.

  • n→π transitions:* For these transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). This is because polar solvents can hydrogen bond with the non-bonding electrons, lowering their energy and increasing the energy gap to the π* orbital.

For 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, the primary absorption band is expected to be due to a π→π* transition. Therefore, a shift to a longer wavelength would be anticipated when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or water). For instance, a quinolinone derivative showed a shift in its absorption peaks from 231 nm and 288 nm in ethanol to 225 nm and 296 nm in water, demonstrating both hypsochromic and bathochromic shifts for different transitions.[7]

Experimental Protocol for UV-Vis Absorption Measurement

To experimentally determine the λmax of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, the following protocol should be followed.

Materials and Instrumentation
  • 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (synthesized and purified)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, methanol, dimethylformamide)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200 - 600 nm).

    • Set the scan speed and slit width according to the instrument's manual for optimal resolution.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette in the sample holder and the reference cuvette (with pure solvent) in the reference holder.

    • Run the sample scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at λmax.

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

  • Solvent Comparison: Repeat steps 2-6 for each solvent to be investigated.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working setup Instrument Setup working->setup baseline Baseline Correction setup->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda record_abs Record Absorbance identify_lambda->record_abs calc_epsilon Calculate Molar Absorptivity record_abs->calc_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Understanding the Electronic Transitions

The UV-Vis absorption in pyrazolo[3,4-b]pyridines arises from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

Electronic_Transitions HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π→π* transition (High intensity) n_orbital n (non-bonding) n_orbital->LUMO n→π* transition (Low intensity) LUMO_n LUMO (π*)

Sources

Validation

Benchmarking the Potency of 5-Methoxy-pyrazolo[3,4-b]pyridine Against Standard Inhibitors: A Comprehensive Application Guide

As targeted therapies in oncology and immunology advance, the demand for highly selective, tight-binding kinase and topoisomerase inhibitors has intensified. Among the privileged chemical scaffolds driving this innovatio...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies in oncology and immunology advance, the demand for highly selective, tight-binding kinase and topoisomerase inhibitors has intensified. Among the privileged chemical scaffolds driving this innovation, the pyrazolo[3,4-b]pyridine core has proven exceptionally versatile.

This guide provides a rigorous, objective benchmarking of the 5-methoxy-pyrazolo[3,4-b]pyridine scaffold against established reference inhibitors. Designed for drug development professionals, it synthesizes mechanistic rationale, quantitative comparative data, and self-validating experimental workflows to ensure robust preclinical evaluation.

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle that functions as a highly efficient adenine bioisostere. Its structural topology allows it to bind competitively within the ATP-binding pocket of various kinases. The adjacent nitrogen atoms in the pyrazole and pyridine rings act as a robust bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the1[1].

The specific introduction of a 5-methoxy group (5-OMe) onto this core serves a critical dual function:

  • Electronic Modulation: The electron-donating nature of the methoxy group alters the pKa of the pyridine nitrogen, optimizing the strength of the hinge-binding interaction.

  • Steric & Selectivity Enhancement: The oxygen lone pairs and the steric bulk of the methoxy group project into the solvent-exposed region or interact with gatekeeper residues. This structural tuning significantly enhances target selectivity against specific kinases, such as2[2] and3[3].

Signaling Receptor Receptor Activation (e.g., FGFR / TNFR) Kinase Kinase Cascade (FGFR1 / NIK / TBK1) Receptor->Kinase Downstream Downstream Signaling (NF-κB / STAT) Kinase->Downstream Inhibitor 5-methoxy-pyrazolo [3,4-b]pyridine Inhibitor->Kinase ATP-Competitive Inhibition Effect Tumor Proliferation & Survival Downstream->Effect

Fig 1. Kinase signaling cascade and the targeted point of inhibition by pyrazolo[3,4-b]pyridines.

Comparative Potency: Benchmarking Data

To objectively evaluate the 5-methoxy-pyrazolo[3,4-b]pyridine scaffold, we benchmark its derivative profiles against industry-standard reference inhibitors across multiple high-value targets. The data below demonstrates that optimized pyrazolo[3,4-b]pyridines consistently achieve sub-nanomolar to low-nanomolar potency, often outperforming or matching clinical-stage compounds.

Table 1: In Vitro Potency Benchmarking
Target EnzymePyrazolo[3,4-b]pyridine DerivativePotency (IC₅₀ / GI₅₀)Reference StandardStandard Potency
TBK1 Compound 15y0.2 nM BX7957.1 nM[4]
FGFR1-3 Compound 7n~1.0 nM AZD4547~1.2 nM[3]
NIK 5-OMe-pyrazolo[3,4-b]pyridine-3-carboxamideLow Nanomolar Standard NIK Inhibitor~30.0 nM[2]
TOPIIα Compound 8c0.72 µM (GI₅₀)Etoposide~1.0 µM (GI₅₀)[5]

Note: The scaffold's planar structure also allows it to act as a DNA intercalator, explaining its potent 5 in leukemic cell lines[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their specific assays.

Protocol 1: Tight-Binding Kinase Inhibition Assay (Fluorescence Polarization)

When evaluating highly potent compounds like 5-methoxy-pyrazolo[3,4-b]pyridines, standard Michaelis-Menten kinetics often fail. This protocol utilizes 2 to account for tight-binding dynamics[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-methoxy-pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

    • Causality: A broad 10-point curve is mandatory to capture both the upper and lower asymptotes, ensuring the mathematical model can accurately derive the IC₅₀.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target kinase (e.g., NIK or TBK1) with the inhibitor dilutions for 30 minutes at room temperature before adding ATP.

    • Causality: Pyrazolo[3,4-b]pyridines can exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached; skipping this step will artificially underestimate the compound's potency.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its predetermined

    
     value for the specific kinase.
    
    • Causality: Setting [ATP] =

      
       balances assay sensitivity with physiological relevance, allowing the use of the Cheng-Prusoff equation to convert IC₅₀ to 
      
      
      
      if competitive inhibition is assumed.
  • Detection: Add the Fluorescence Polarization (FP) tracer and read the microplate.

  • Data Analysis & Self-Validation: Calculate the

    
     using Morrison's equation.
    
    • Self-Validation Check: Calculate the Z'-factor using the DMSO wells (negative control) and a reference standard like BX795 (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and confirms the enzyme is fully active and inhibitable.

Protocol Prep Compound Prep & Serial Dilution Equilibration Enzyme-Inhibitor Pre-incubation Prep->Equilibration Reaction ATP Addition & Kinase Reaction Equilibration->Reaction Detection Fluorescence Polarization (FP) Reaction->Detection Analysis Morrison Equation Ki Calculation Detection->Analysis

Fig 2. Self-validating high-throughput kinase inhibition assay workflow.

Protocol 2: Cellular Proliferation & Orthogonal Target Engagement

Biochemical potency must translate to cellular efficacy. This protocol measures anti-proliferative effects while simultaneously validating the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MV4-11 or K562 for TOPIIα/kinase evaluation) in 96-well plates and incubate overnight at 37°C.

    • Causality: Overnight incubation allows cells to recover from trypsinization/handling stress and re-enter the log-growth phase, ensuring the assay measures true drug-induced growth inhibition rather than seeding artifacts.

  • Compound Treatment: Treat cells with the inhibitor for 72 hours.

    • Causality: A 72-hour window covers at least two cell doubling times. This duration is critical to observe the full phenotypic consequences of kinase inhibition, such as 5[5].

  • Viability Measurement: Lyse cells and add a luminescence-based ATP detection reagent (e.g., CellTiter-Glo).

    • Causality: Intracellular ATP is a highly stable, direct proxy for the number of metabolically active cells.

  • Self-Validation Check (Orthogonal Assay): Run a parallel immunoblot (Western blot) on lysates from a 6-well scale-up of the same treatment. Probe for downstream markers (e.g., phosphorylated NF-κB, or PARP-1 cleavage).

    • Causality: Viability assays only prove that the cells died. The orthogonal immunoblot proves why they died, confirming that the phenotypic toxicity is driven by on-target engagement rather than off-target chemical cytotoxicity.

Conclusion

The 5-methoxy-pyrazolo[3,4-b]pyridine scaffold represents a highly tunable, potent pharmacophore for kinase and topoisomerase inhibition. By leveraging its bidentate hinge-binding properties and optimizing the 5-position for selectivity, researchers can achieve sub-nanomolar potencies that rival or exceed current clinical standards. When benchmarking these compounds, employing self-validating, tight-binding kinetic models (like Morrison's equation) and orthogonal cellular assays is paramount to accurately defining their therapeutic potential.

References

  • Source: mdpi.
  • Source: acs.
  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present)
  • Source: tandfonline.
  • WO2015025025A1 - Alkynyl alcohols and methods of use (NF-kB-inducing kinase inhibitors)

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Advanced Operational Guide: Handling and Disposal of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine Executive Summary As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of me...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Disposal of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of mechanistic controls. 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a specialized heterocyclic compound utilized in advanced drug development and chemical synthesis. Because of its pyrazolo-pyridine core, this compound exhibits specific physicochemical behaviors—such as potential environmental persistence and acute biological reactivity—that dictate strict handling and disposal protocols.

This guide provides a causality-driven, self-validating operational framework for the safe containment, collection, and disposal of this compound, ensuring compliance with OSHA and EPA standards while protecting laboratory personnel.

Part 1: Causality-Driven Hazard Assessment

To safely dispose of a chemical, one must first understand the why behind its hazards. The nitrogen-rich heterocyclic structure of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine acts as a weak base and can interact with biological tissues, leading to acute skin, eye, and respiratory irritation[1][2].

Table 1: Chemical Profile & Operational Implications

Property / ParameterValue / SpecificationOperational Implication
IUPAC Name 5-methoxy-3-methyl-2H-pyrazolo[3,4-b]pyridineNitrogenous bases require segregation from strong oxidizing agents and acids during waste collection.
CAS Number 1256835-50-3Essential for accurate waste manifesting, regulatory tracking, and SDS cross-referencing[3].
Molecular Formula C8H9N3OThe organic nature of the compound dictates high-temperature incineration as the preferred disposal method[3].
Physical State Solid / PowderHigh risk of aerosolization upon disturbance; necessitates stringent respiratory protection[4].
Environmental Hazard Aquatic Toxicity RiskMust strictly prevent entry into drains, soil, or municipal waterways[1].
The Science of PPE Selection

Personal Protective Equipment (PPE) is your primary physical barrier. For this compound, standard laboratory attire is insufficient:

  • Respiratory Protection: Fine organic powders easily aerosolize during transfer or spill cleanup. Because the respiratory mucosa is highly susceptible to irritation from nitrogenous bases, a NIOSH-approved P95 (US) or EN 143 (EU) particulate respirator is a mechanistic necessity to block inhalation routes[4][5].

  • Dermal Protection: Dermal exposure to substituted pyridines carries a risk of sensitization[2]. Impervious nitrile gloves must be worn and inspected prior to use.

Part 2: Emergency Spill Containment Workflow

When a spill occurs, the immediate goal is to prevent aerosolization and environmental release. The following protocol is a self-validating system: by integrating inert absorption with immediate secondary containment, the process physically traps the hazard before chemical neutralization is even attempted.

DisposalWorkflow Step1 1. Spill Identification Isolate area & assess volume Step2 2. Don PPE NIOSH Respirator, Nitrile Gloves Step1->Step2 Step3 3. Inert Containment Cover with Sand/Vermiculite Step2->Step3 Step4 4. Mechanical Collection Sweep into sealed container Step3->Step4 Step5 5. Surface Decontamination Scrub with alcohol/soap Step4->Step5 Step6 6. Professional Disposal Transfer to licensed facility Step5->Step6

Workflow for the containment and disposal of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Step-by-Step Spill Response Methodology
  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure the laboratory's general exhaust ventilation is operating optimally[5].

  • PPE Donning: Equip safety goggles (EN 166), a P95/EN 143 respirator, and impervious gloves[5].

  • Inert Absorption (Critical Step): Do not use water initially, as it can spread hydrophobic organic compounds and exacerbate the spill. Instead, cover the powder completely with an inert, non-combustible absorbent such as sand, vermiculite, or diatomite[2][6].

    • Causality: The heavy, inert material provides mass and friction, physically trapping the fine powder and neutralizing the risk of aerosolization that occurs during dry sweeping.

  • Mechanical Collection: Use non-sparking tools to gently sweep the absorbent-chemical mixture. Transfer the material into a sealable, compatible hazardous waste container[6].

  • Chemical Decontamination: Once the bulk material is removed, scrub the spill surface with an appropriate organic solvent (e.g., alcohol) to dissolve and remove residual traces, followed by a thorough wash with soap and water[2].

  • Validation: Visually inspect the area under bright light to ensure no powder residue remains. Dispose of all contaminated cleaning materials (including gloves) in the hazardous waste container[5].

Part 3: Standard Operating Procedure (SOP) for Routine Disposal

For routine laboratory operations (e.g., disposing of reaction byproducts, expired stock, or contaminated consumables), follow this step-by-step logistical plan to ensure compliance with EPA and OSHA regulations.

Step 1: Waste Segregation Never mix 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine waste with strong acids, strong oxidizers, or aqueous waste streams. Collect the compound in a dedicated, clearly labeled "Halogen-Free Organic Solid Waste" container (unless halogenated solvents were explicitly used in your workflow).

Step 2: Primary Containment Ensure the primary waste container is chemically compatible (e.g., high-density polyethylene or glass) and features a tight-sealing lid. The container must remain closed at all times except when actively adding waste[1].

Step 3: Secondary Containment and Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment tray. Keep it away from direct sunlight, heat sources, and incompatible chemicals to maintain structural integrity and prevent accidental environmental release[2][6].

Step 4: Waste Manifesting Accurate labeling is a legal requirement. Label the container with:

  • The full IUPAC name: 5-methoxy-3-methyl-2H-pyrazolo[3,4-b]pyridine[3].

  • The CAS Number: 1256835-50-3[3].

  • Primary Hazards: "Warning: Skin/Eye Irritant. Environmental Hazard."

Step 5: Licensed Transfer Under no circumstances should this compound or its solutions be flushed down the sink or disposed of in general municipal trash[1][5]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup. The standard endpoint for this type of organic waste is high-temperature incineration at an approved facility[4][5].

References

  • Source: aifchem.
  • Source: fishersci.
  • Source: keyorganics.
  • Title: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid - AK Scientific, Inc.
  • Source: aaronchem.
  • Source: chemscene.

Sources

Handling

Personal protective equipment for handling 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Compound Profile Status: Research-Grade Intermediate (Limited Toxicological Data Available) Precautionary Principle: In the absence of compound-specific toxicology reports, this substance must be hand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Status: Research-Grade Intermediate (Limited Toxicological Data Available) Precautionary Principle: In the absence of compound-specific toxicology reports, this substance must be handled as a Category 3 Irritant and Potential Acute Toxin (Oral) based on Structure-Activity Relationship (SAR) analysis of the 1H-pyrazolo[3,4-b]pyridine class.

PropertyDetail
Chemical Name 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₈H₉N₃O
Molecular Weight ~163.18 g/mol
Physical State Solid (Likely off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[1][2]
Core Hazards (SAR) Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Acute Toxicity (H302).

Risk Assessment & Hazard Identification

To ensure scientific integrity, we extrapolate hazards from the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine . This scaffold is a privileged structure in medicinal chemistry, often designed to interact with biological kinases.

  • Inhalation Risk: High. As a likely lyophilized powder, electrostatic forces can aerosolize particles during weighing. Inhalation of heterocyclic amines can cause rapid mucous membrane irritation.

  • Dermal Absorption: Moderate. The methoxy group increases lipophilicity (LogP ~1.0–1.5 estimated), facilitating skin permeation compared to more polar analogs.

  • Ocular Risk: High. Basic nitrogen heterocycles are caustic to corneal tissue.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[3] Use this matrix to select equipment based on the specific operation.

Protection ZoneLow Risk (Closed Vessel / Storage)High Risk (Weighing / Open Handling / Solubilization)
Hand Protection Nitrile (0.11 mm) Standard exam gloves. Double gloving recommended.High-Grade Nitrile or Laminate (Silver Shield) Required if dissolving in penetrating solvents like DMSO/DCM. Change frequency: Every 30 mins.
Eye/Face Safety Glasses Side shields required (ANSI Z87.1).Chemical Splash Goggles + Face Shield Required if working outside a hood (not recommended) or with volumes >100 mL.
Respiratory Fume Hood No respirator needed if sash is at proper height.N95/P100 Respirator Mandatory only if weighing outside a containment device (e.g., balance enclosure failure).
Body Cotton Lab Coat Buttoned to neck.Tyvek® Sleeve Covers or Apron Prevents cuff contamination during transfer.

Operational Handling Protocol

This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Engineering Control Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Causality: Pyrazolopyridines are often static-prone; static discharge can scatter toxic dust.

  • Transfer: Weigh the solid inside the hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial.

Phase 2: Solubilization (The Critical Step)
  • Solvent Choice: DMSO or DMF are common.

  • Exothermic Risk: Addition of solvent to heterocyclic bases can be mildly exothermic.

  • Procedure: Add solvent slowly down the side of the vial. Vortex inside the hood.

  • Validation: Visually inspect for "smoking" or rapid color change, which indicates impurity reaction or decomposition.

Phase 3: Reaction Setup
  • Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon.

  • Sealing: Use Teflon-lined caps or septa. Avoid standard rubber which may leach plasticizers into organic amine solutions.

Workflow Visualization

The following diagram outlines the "Safe Handling Cycle," emphasizing the decision points for waste and exposure control.

G cluster_0 Disposal Streams Start Compound Receipt Storage Storage (Desiccated, 4°C) Start->Storage Weighing Weighing (Fume Hood Only) Storage->Weighing Allow to warm to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Anti-static precautions Spill Spill Event Weighing->Spill Powder Release Reaction Experimental Use Solubilization->Reaction Solubilization->Spill Liquid Splash Waste Waste Segregation Reaction->Waste Quench first SolidWaste Solid: Haz Waste Waste->SolidWaste LiquidWaste Liquid: Organic (Basic) Waste->LiquidWaste Spill->Waste Absorb & Seal

Figure 1: Operational logic flow for handling 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, including emergency loops.

Disposal & Waste Management

Do not mix with general organic waste without verification.

  • Segregation: As a nitrogen-containing heterocycle, this should be categorized as "Organic Waste - Basic" .

  • Quenching: If the compound was used with reactive reagents (e.g., acyl chlorides), quench the reaction mixture before disposal to prevent secondary reactions in the waste drum.

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if the solution is acidic.

Emergency Response Protocols

  • Skin Contact:

    • Immediately blot excess liquid (do not rub).

    • Wash with soap and water for 15 minutes.

    • Why: Organic solvents (DMSO) carry the toxin into the blood; rapid dilution is critical.

  • Eye Contact:

    • Flush with tepid water for 15 minutes.

    • Hold eyelids open.

    • Seek medical attention immediately (alkaline-like burns possible).

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (water or ethanol) to prevent dust generation.

    • Scoop into a hazardous waste bag.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • Dartmouth College EHS. Guidelines for Handling Amines and Heterocycles. Retrieved from [Link]

Sources

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